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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

An In-Depth Technical Guide to 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating the pharmacophoric features of both pyrazole and pyrazine moieties, this molecule represents a promising scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural properties, and potential biological activities, grounded in established chemical principles and data from analogous structures.

Introduction: A Molecule of Synergistic Potential

The strategic combination of distinct heterocyclic rings into a single molecular entity is a well-established and successful approach in drug discovery.[1] The target molecule, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, is a prime example of this design strategy. It incorporates two key heterocyclic systems:

  • The Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, the pyrazole nucleus is a cornerstone of many approved drugs.[2] Its ability to participate in hydrogen bonding and its versatile substitution patterns contribute to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The bromine atom at the 4-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions and also influences the electronic properties of the ring.[5]

  • The Pyrazine Ring: This six-membered aromatic heterocycle, with two nitrogen atoms in a 1,4-arrangement, is also a privileged scaffold in medicinal chemistry.[6] The pyrazine core is often used as a bioisostere for other aromatic systems and is known for its metabolic stability and ability to form crucial interactions with biological targets, particularly as a hydrogen bond acceptor in kinase inhibitors.[1]

The methylene linker (-CH₂-) connecting these two rings provides conformational flexibility, allowing the two heterocyclic systems to orient themselves optimally for binding to a biological target. This guide will explore the synthesis, properties, and potential applications of this promising molecular scaffold.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine are summarized below. These properties are essential for understanding its behavior in both chemical and biological systems.

Caption: Chemical structure of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2021244-96-0[7][8]
Molecular Formula C₈H₇BrN₄[7]
Molecular Weight 239.07 g/mol [7]
Physical Form Solid[7]
InChI 1S/C8H7BrN4/c9-7-3-12-13(5-7)6-8-4-10-1-2-11-8/h1-5H,6H2[7]
InChIKey TWGMHEQBGGCTJG-UHFFFAOYSA-N[7]
Purity Typically ≥95% (commercial)[7]
Storage Sealed in dry, room temperature[7]

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

The synthesis can be envisioned as a single-step N-alkylation reaction. 4-Bromopyrazole, acting as a nucleophile after deprotonation, attacks the electrophilic carbon of 2-(chloromethyl)pyrazine.

reactant1 4-Bromopyrazole transition_state SN2 Transition State reactant1->transition_state Reaction reactant2 2-(Chloromethyl)pyrazine reactant2->transition_state Reaction reagents Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, ACN) reagents->transition_state product 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine transition_state->product C-N Bond Formation

Caption: Proposed synthesis of the target compound via S_N2 alkylation.

Causality Behind Experimental Choices:

  • Choice of Base: A base is required to deprotonate the N-H of the pyrazole ring, thereby increasing its nucleophilicity.

    • Sodium hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, often leading to clean and high-yielding reactions. It requires an anhydrous aprotic solvent like DMF or THF.

    • Potassium carbonate (K₂CO₃): A milder base, which is often sufficient for this type of alkylation. It is less sensitive to moisture and can be used in polar aprotic solvents like acetonitrile (ACN) or acetone.

  • Choice of Solvent: The solvent must be able to dissolve the reactants and be compatible with the chosen base.

    • Dimethylformamide (DMF) or Acetonitrile (ACN): These polar aprotic solvents are ideal for S_N2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate.

  • Reaction Temperature: The reaction is typically performed at room temperature, but gentle heating may be required to drive the reaction to completion, especially with a weaker base like K₂CO₃.

Regioselectivity: The alkylation of unsymmetrical pyrazoles can sometimes lead to a mixture of N1 and N2 isomers. However, for 4-substituted pyrazoles like 4-bromopyrazole, the two nitrogen atoms are chemically equivalent due to tautomerism, leading to a single N-alkylated product.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of standard spectroscopic and analytical techniques would be employed.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the methylene (-CH₂) protons, likely in the range of 5.0-5.5 ppm. - Two singlets for the pyrazole protons (H3 and H5), expected around 7.5-8.0 ppm. - Three distinct signals for the pyrazine ring protons, typically in the aromatic region of 8.0-9.0 ppm.
¹³C NMR - A signal for the methylene carbon (-CH₂) around 50-60 ppm. - Signals for the pyrazole carbons, with the C4 carbon attached to bromine showing a characteristic shift. - Signals for the pyrazine carbons in the aromatic region.
Mass Spec. (ESI) - A prominent [M+H]⁺ ion at m/z 239.98 and 241.98, showing the characteristic isotopic pattern for a compound containing one bromine atom.
IR Spectroscopy - C-H stretching frequencies for the aromatic and methylene groups. - C=N and C=C stretching vibrations characteristic of the pyrazole and pyrazine rings.
Elemental Analysis - The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the molecular formula C₈H₇BrN₄.

Potential Biological and Pharmacological Properties

The fusion of pyrazole and pyrazine scaffolds suggests a high potential for diverse biological activities. While specific data for the title compound is not available, we can infer its potential from the extensive literature on related molecules.

Potential Therapeutic Areas:

  • Anticancer Activity: Many pyrazole and pyrazine derivatives are potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[11] The pyrazine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of a kinase's ATP-binding pocket.[1] The 4-bromopyrazole moiety can be further functionalized to enhance potency and selectivity.

  • Anti-inflammatory Activity: Pyrazole-containing compounds, most notably the COX-2 inhibitor Celecoxib, are well-known for their anti-inflammatory properties.[2] Pyrazole-pyrazine conjugates may target key inflammatory mediators.[1]

  • Antimicrobial Activity: Both pyrazole and pyrazine derivatives have demonstrated significant antibacterial and antifungal properties.[12][13] The combined scaffold could lead to novel antimicrobial agents.

compound 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine anticancer Anticancer compound->anticancer anti_inflammatory Anti-inflammatory compound->anti_inflammatory antimicrobial Antimicrobial compound->antimicrobial kinase_inhibition Kinase Inhibition anticancer->kinase_inhibition e.g. cox_inhibition COX Enzyme Inhibition anti_inflammatory->cox_inhibition e.g. cell_wall_synthesis Inhibition of Cell Wall Synthesis antimicrobial->cell_wall_synthesis e.g.

Caption: Potential biological activities of the target compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and preliminary biological evaluation of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.

Protocol 1: Synthesis and Purification

Objective: To synthesize 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine via N-alkylation.

Materials:

  • 4-Bromopyrazole (1.0 eq)[14][15]

  • 2-(Chloromethyl)pyrazine hydrochloride (1.05 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromopyrazole in anhydrous acetonitrile, add potassium carbonate.

  • Add 2-(chloromethyl)pyrazine hydrochloride to the suspension.

  • Stir the reaction mixture vigorously at 50°C under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterize the final product using NMR, Mass Spectrometry, and Elemental Analysis to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

Objective: To evaluate the potential of the compound to inhibit a specific protein kinase (e.g., a tyrosine kinase relevant to cancer).

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine dissolved in DMSO

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of ATP remaining using the Kinase-Glo® reagent, which measures luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is a synthetically accessible molecule that holds considerable promise as a scaffold for drug discovery. The convergence of the biologically active pyrazole and pyrazine rings within a single structure suggests the potential for synergistic effects and a broad range of pharmacological activities.

Future research should focus on the definitive synthesis and thorough characterization of this compound, followed by a comprehensive evaluation of its biological properties against a panel of relevant targets, particularly protein kinases. Furthermore, the bromine atom on the pyrazole ring provides a valuable vector for further chemical modification, enabling the generation of a library of analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

Sources

Exploratory

Synergistic Scaffolds: The Therapeutic Potential of Pyrazine-Pyrazole Hybrids in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target—is central to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor or enzyme target—is central to rational drug design.[1] This technical guide explores the high-impact fusion of two such scaffolds: Pyrazine and Pyrazole .

While pyrazines (1,4-diazines) are renowned for their metabolic stability and presence in antimycobacterial agents (e.g., Pyrazinamide), pyrazoles (1,2-diazoles) serve as the backbone for blockbuster kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib, Ruxolitinib). The hybridization of these two heterocycles creates a "push-pull" electronic system—combining the electron-deficient nature of pyrazine with the electron-rich, hydrogen-bonding capacity of pyrazole. This guide details their structure-activity relationships (SAR), synthesis, and therapeutic utility in oncology and infectious diseases.[1][2][3][4]

Medicinal Chemistry Rationale: The Hybrid Advantage

The strategic value of linking pyrazine and pyrazole rings lies in their complementary physicochemical profiles.[2]

FeaturePyrazine CorePyrazole CoreHybrid Synergism
Electronic State Electron-deficient (

-deficient)
Electron-rich (

-excessive)
Creates internal dipole moments favorable for diverse protein binding pockets.
Solubility High water solubility (Lipophilic control)Moderate lipophilicityBalanced logP for optimal membrane permeability (Lipinski's Rule of 5).
Interaction Mode H-bond acceptor (N-atoms)H-bond donor (NH) & acceptorDual capability to interact with kinase hinge regions and hydrophobic pockets.
Metabolic Stability Resistant to oxidative metabolismSusceptible to N-oxidationPyrazine ring stabilizes the construct against rapid hepatic clearance.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution patterns required for maximal biological activity.

SAR_Map Core Pyrazine-Pyrazole Hybrid Core R1 N1-Position (Pyrazole) Aryl/Heteroaryl Groups (Modulates Lipophilicity & Target Selectivity) Core->R1 R2 C3/C5-Position (Pyrazole) Bulky Hydrophobic Groups (Fills ATP-binding pockets) Core->R2 R3 Pyrazine Ring Substitutions Electron-Withdrawing Groups (EWG) (Enhances Metabolic Stability) Core->R3 Linker Linker Region (Direct, Amide, or Hydrazone) (Determines Conformational Flexibility) Core->Linker Structural Variation

Figure 1: SAR map highlighting functionalization zones. Red arrows indicate critical pharmacophore attachment points for kinase inhibition; green indicates stability modulation.

Therapeutic Applications

Oncology: Kinase Inhibition & Apoptosis

Pyrazine-pyrazole hybrids have shown potent inhibitory activity against receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and BRAF V600E .

  • Mechanism: These compounds function as ATP-competitive inhibitors. The pyrazole nitrogen pairs often form hydrogen bonds with the "hinge region" amino acids (e.g., Met793 in EGFR), while the pyrazine ring extends into the solvent-exposed region or hydrophobic back-pocket, depending on substitution.

  • Key Data:

    • Compound 5r: A pyrazole derivative demonstrating IC50 of 0.10 µM against BRAF V600E.[5]

    • Compound C5: A pyrazole-thiourea hybrid showing IC50 of 0.07 µM against EGFR, comparable to Erlotinib.[6]

Infectious Diseases: Tuberculosis (TB)

With the rise of Multi-Drug Resistant (MDR) TB, these hybrids offer a new mechanism of action distinct from standard isoniazid therapy.

  • Target: Enoyl-ACP reductase (InhA) and CYP51.

  • Key Data:

    • Compound 6i: A pyrazole-thiazole hybrid (structurally related) exhibited an MIC of 12.5 µg/mL against M. tuberculosis H37Rv.[7][8]

    • Compound 9o: Demonstrated high docking affinity (-8.8 kcal/mol) to InhA, suggesting it blocks mycolic acid synthesis.

Experimental Protocols

Protocol A: Synthesis of Pyrazine-Pyrazole Hybrids (Chalcone Route)

This protocol utilizes a Claisen-Schmidt condensation followed by heterocyclization. It is robust, scalable, and allows for diverse R-group installation.

Reagents:

  • Acetylpyrazine (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 equiv)

  • Ethanol (Solvent)[8][9]

  • NaOH (10% aq) or Glacial Acetic Acid

Step-by-Step Methodology:

  • Chalcone Formation (Intermediate):

    • Dissolve Acetylpyrazine (10 mmol) and the substituted Benzaldehyde (10 mmol) in 20 mL of ethanol.

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add 5 mL of 10% NaOH solution while stirring.

    • Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Pour reaction mixture into crushed ice/water containing dilute HCl.

    • Filter the precipitated chalcone solid, wash with cold water, and recrystallize from ethanol.

  • Heterocyclization (Pyrazine-Pyrazole Formation):

    • Dissolve the chalcone intermediate (5 mmol) in 15 mL of glacial acetic acid (or ethanol with catalytic acetic acid).

    • Add Hydrazine Hydrate (or substituted hydrazine) (6 mmol).

    • Reflux the mixture at 80–90°C for 6–8 hours.

    • Validation: Monitor the disappearance of the chalcone alkene peak in TLC.

    • Cool and pour into ice water. Neutralize with sodium bicarbonate if necessary.

    • Filter the solid product.

    • Purification: Recrystallize from ethanol/DMF or purify via column chromatography.

Synthesis_Workflow Start Acetylpyrazine + Substituted Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH/EtOH, RT, 4-6h) Start->Step1 Intermediate Chalcone Intermediate (Alpha,Beta-unsaturated ketone) Step1->Intermediate Step2 Heterocyclization (+ Hydrazine, Reflux, 6-8h) Intermediate->Step2 Product Pyrazine-Pyrazole Hybrid (Final Product) Step2->Product

Figure 2: Synthetic workflow for the generation of pyrazine-pyrazole hybrids via the chalcone intermediate pathway.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

To validate the anticancer potential of the synthesized hybrids.[10]

Materials:

  • Cancer Cell Lines (e.g., MCF-7, A549, HeLa).[11]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • DMSO (Solubilizing agent).

  • 96-well culture plates.

Methodology:

  • Seeding: Plate cells at a density of

    
     cells/well in 100 µL of media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (final concentration <0.1%). Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Add to wells in triplicate.

  • Incubation: Incubate treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Live cells convert yellow MTT to purple formazan).

  • Solubilization: Carefully remove media. Add 100 µL of DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression analysis.
    

Quantitative Data Summary

The following table summarizes the potency of key pyrazine/pyrazole derivatives identified in recent literature, highlighting the efficacy of this scaffold class.

Compound IDHybrid TypeTarget / Cell LinePotency (IC50 / MIC)Reference
Compound 5r Pyrazole-AcetamideBRAF V600E (Kinase)0.10 µM[5]
Compound C5 Pyrazole-ThioureaEGFR (Kinase)0.07 µM[4]
Compound 13 Pyrazole Hybrid4T1 (Breast Cancer)25.0 µM[6]
Compound 6i Pyrazole-ThiazoleM. tuberculosis H37Rv12.5 µg/mL[7]
WSPP11 Pyrazole-PyrazolineA549 (Lung Cancer)4.94 µM[10]

Mechanism of Action: Apoptosis Induction[13]

Many pyrazine-pyrazole hybrids exert their anticancer effects by inhibiting upstream kinases (EGFR/VEGFR), leading to the downregulation of survival pathways (PI3K/Akt) and the activation of the intrinsic mitochondrial apoptotic pathway.

Apoptosis_Pathway Drug Pyrazine-Pyrazole Hybrid Target Target Kinase (EGFR / BRAF) Drug->Target Binds ATP Pocket Signal Inhibition of PI3K/Akt Pathway Target->Signal Downregulates Mito Mitochondrial Depolarization Signal->Mito Triggers Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome C Release Death Apoptosis (Programmed Cell Death) Caspase->Death

Figure 3: Proposed mechanism of action showing the cascade from kinase inhibition to apoptotic cell death.

References

  • Kumar, A. S., et al. (2025).[2][7] "Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity." Asian Journal of Pharmaceutical and Health Sciences. Link

  • ResearchGate Review.[12] (2025).[2][7][12][13][14] "Pyrazole-pyrazine conjugates as potential therapeutic agents."[1][2][12] Link

  • MDPI Review. (2023).[15] "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules. Link

  • Zhu, H. L., et al. (2010). "Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents." Bioorganic & Medicinal Chemistry. Link

  • Zhu, H. L., et al. (2018). "Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • ResearchGate Article. (2020). "One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids." Link

  • Sumran, G., et al. (2025). "Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity." Arch Pharm. Link

  • Asian Pharmaceutics. (2025).[2] "Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis."[1][13] Link

  • PMC Article. (2023).[15] "Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids." Link

  • Semantic Scholar. (2020). "Design and synthesis of pyrazole–pyrazoline hybrids as cancer‐associated selective COX‐2 inhibitors." Link

Sources

Foundational

Physicochemical Profiling of Bromo-Pyrazole Substituted Pyrazines: A Technical Guide

Topic: Physicochemical Characteristics of Bromo-Pyrazole Substituted Pyrazines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of Bromo-Pyrazole Substituted Pyrazines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Formulation Scientists

Executive Summary: The "Goldilocks" Scaffold

In modern drug discovery, the bromo-pyrazole substituted pyrazine scaffold represents a strategic convergence of structural rigidity, electronic tunability, and functional versatility. Unlike carbocyclic biaryls, this heteroaromatic system offers a distinct advantage: it lowers lipophilicity (LogP) while maintaining aromatic planarity, a critical factor for kinase inhibitors and intercalators.

The bromine atom at the pyrazole C4 position is not merely a synthetic handle; it is a physicochemical modulator. It provides a "sigma-hole" for halogen bonding, blocks metabolic oxidation at a vulnerable site, and tunes the acidity of the pyrazole NH. This guide dissects the physicochemical architecture of this scaffold, providing the data and protocols necessary to utilize it effectively in lead optimization.

Structural & Electronic Landscape

The Core Architecture

The scaffold typically consists of a pyrazine ring linked to a pyrazole moiety. The most biologically relevant connectivity is the 3-(pyrazin-2-yl)-1H-pyrazole , where the C3 of the pyrazole is directly coupled to the pyrazine.

  • Pyrazine (1,4-diazine): An electron-deficient, pi-excessive heterocycle. It acts as a weak base (pKa ~0.[1]6) and a strong inductive electron-withdrawing group (EWG).

  • Pyrazole (1,2-diazole): An amphoteric 5-membered ring. It possesses both a pyrrole-like NH (H-bond donor) and a pyridine-like N (H-bond acceptor).[2]

  • 4-Bromo Substituent: A lipophilic, sterically demanding halogen that exerts a -I (inductive withdrawal) and +M (mesomeric donation) effect, with the inductive effect dominating the acidity of the ring system.

Electronic Coupling & Tautomerism

The pyrazine ring withdraws electron density from the pyrazole, significantly increasing the acidity of the pyrazole NH.

  • Tautomeric Equilibrium: In solution, 3-substituted pyrazoles exist in equilibrium between the 1H- and 2H-tautomers. The electron-deficient pyrazine substituent stabilizes the 1H-tautomer (where the NH is far from the pyrazine ring) to minimize lone-pair repulsion between the pyrazine nitrogens and the pyrazole N2.

ScaffoldAnalysis cluster_0 Electronic Components cluster_1 Physicochemical Outcome Pyrazine Pyrazine Ring (Electron Deficient) LogP ~ -0.2 Pyrazole Pyrazole Ring (Amphoteric) LogP ~ 0.24 Pyrazine->Pyrazole Inductive Withdrawal (-I) Lipophilicity Optimal Lead-Like (LogP ~1.5 - 2.0) Pyrazine->Lipophilicity Acidity Increased NH Acidity (pKa ~11-12) Pyrazole->Acidity NH Deprotonation Bromo 4-Bromo (Sigma Hole donor) LogP +0.86 Bromo->Pyrazole Steric/Electronic Modulation Bromo->Lipophilicity Binding Dual Interaction: H-Bond + Halogen Bond Bromo->Binding C-Br...O/N Interaction

Figure 1: Structural dissection of the bromo-pyrazole pyrazine scaffold illustrating electronic flow and resulting physicochemical properties.

Physicochemical Profiling

Acid-Base Profile (pKa)

Understanding the ionization state is critical for predicting membrane permeability and solubility.

  • Basicity (Protonation): The pyrazine nitrogens are very weakly basic (pKa ~0.6). The pyrazole N2 is typically basic (pKa ~2.5), but the electron-withdrawing pyrazine ring reduces this further.[1]

    • Result: The molecule is essentially neutral at physiological pH (7.4).

  • Acidity (Deprotonation): The pyrazole NH is the primary ionizable group.

    • Unsubstituted Pyrazole pKa: ~14.2.

    • Effect of Pyrazine (-I): Lowers pKa by ~1.5 - 2 units.

    • Effect of 4-Bromo (-I): Lowers pKa by ~1.0 unit.

    • Estimated pKa:11.0 – 12.0 .

    • Implication: At pH 7.4, the molecule remains protonated (neutral), ensuring good membrane permeability. At pH > 12, it forms a water-soluble anion.

Lipophilicity (LogP / LogD)

This scaffold hits the "sweet spot" for oral bioavailability.

ComponentContribution to LogPNotes
Pyrazine Core -0.20Lowers lipophilicity vs. benzene (+2.14).
Pyrazole Core +0.24Hydrophilic heteroaromatic.
4-Bromo +0.86Significant lipophilic boost; essential for permeability.
Interaction Factors +0.50Correction for biaryl conjugation.
Total Estimated LogP ~1.4 – 1.8 Ideal for Lead-Likeness (Range 1-3).
Solubility and Solid-State Packing
  • Aqueous Solubility: Moderate. While the heteroatoms accept H-bonds from water, the planar nature of the system encourages strong pi-stacking, leading to high melting points (>150°C) which limits solubility.

  • Halogen Bonding: The C-Br bond creates a region of positive electrostatic potential (the sigma-hole) along the bond axis. In the solid state, this often forms linear C-Br···N interactions with adjacent pyrazine or pyrazole nitrogens.

    • Implication: This interaction can be exploited in protein binding pockets to target backbone carbonyls (e.g., the hinge region of kinases).

Experimental Protocols

Protocol: Spectrophotometric pKa Determination

Rationale: Potentiometric titration is often insufficiently sensitive for the very weak basicity or high acidity of this scaffold. UV-metric titration is the gold standard.

Materials:

  • Compound stock (10 mM in DMSO).

  • Universal Buffer (acetate/phosphate/borate), pH range 2–13.

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Workflow:

  • Preparation: Dilute stock to 50 µM in buffers ranging from pH 2 to 13 (0.5 pH increments). Ensure DMSO content < 1%.

  • Scan: Record UV absorbance spectra (200–400 nm) for each pH point.

  • Analysis: Identify the isosbestic points. Track the absorbance change at

    
     of the ionized species.
    
  • Calculation: Fit data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is observed absorbance,
    
    
    is absorbance of neutral form, and
    
    
    is absorbance of anion.[3]
Protocol: Shake-Flask LogD (Octanol/Buffer)

Rationale: Calculating LogP is insufficient due to potential tautomer-dependent solvation. Experimental LogD at pH 7.4 is required.

Workflow:

  • Phase Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound in the pre-saturated octanol phase (approx 1 mg/mL).

  • Partitioning: Mix equal volumes of compound-octanol and pre-saturated PBS in a glass vial.

  • Agitation: Shake (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

    
    
    

Synthetic Accessibility & Functionalization

The synthesis of this scaffold is modular, allowing for "late-stage diversification" at the bromine position.

Synthesis Start Acetylpyrazine Step1 Condensation (DMF-DMA) Start->Step1 Intermediate Enaminone Step1->Intermediate Step2 Cyclization (Hydrazine) Intermediate->Step2 Scaffold 3-(Pyrazin-2-yl)pyrazole Step2->Scaffold Step3 Bromination (NBS, DMF) Scaffold->Step3 Final 4-Bromo-3-(Pyrazin-2-yl)pyrazole Step3->Final Coupling Suzuki/Buchwald (Pd Catalysis) Final->Coupling Optional Derivatization

Figure 2: Primary synthetic route. The 4-bromo group is installed electrophilically. It is robust enough to survive standard workups but reactive enough for Pd-catalyzed cross-couplings.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI (Molecules 2018). URL:[Link][4]

  • Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (Detailed analysis of halogen bonding in 4-halo-pyrazoles). Source: MDPI (Crystals 2023). URL:[Link][4]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances / NIH. URL:[Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole. Source: Journal of Chemical Physics. URL:[Link]

  • PubChem Compound Summary: 4-Bromo-1H-pyrazole. Source: PubChem.[5][6][7] URL:[Link]

Sources

Exploratory

A Technical Guide to 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of pyrazole and pyrazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These two nitrogen-contai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and pyrazine rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These two nitrogen-containing aromatic systems are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth review of derivatives based on the 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine core. We will explore the strategic rationale behind their design, detail common synthetic pathways, and analyze their biological activities, with a particular focus on their emerging role as potent protein kinase inhibitors for anticancer therapy. By synthesizing data from recent literature, this guide elucidates key structure-activity relationships (SAR) and presents a mechanistic framework for their mode of action, offering a valuable resource for professionals engaged in drug discovery and development.

Introduction: The Pyrazole-Pyrazine Scaffold in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern pharmaceuticals.[1] Among them, pyrazoles and pyrazines are standout motifs. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1][2] Its structure allows for diverse interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which can be fine-tuned through substitution.[2]

Similarly, the pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a key component in numerous therapeutic agents.[3] Its heteroaromatic nature combines the polarity of nitrogen atoms with the properties of an aromatic system, making it a valuable scaffold for targeting enzymes, particularly protein kinases.[3]

The conjugation of these two scaffolds into a single molecular entity, such as the 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine core, creates a novel chemical space with significant therapeutic potential. The pyrazole moiety can act as a key interaction domain, while the pyrazine core often serves as a hinge-binding region in kinase inhibitors.[4] The bromo-substituent on the pyrazole ring provides a valuable synthetic handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships.[5]

Synthetic Strategies

The synthesis of 2-((pyrazol-1-yl)methyl)pyrazine derivatives is typically achieved through a convergent approach, where the pyrazole and pyrazine synthons are prepared separately and then coupled. The key step is the formation of the methylene bridge connecting the two heterocyclic rings.

Core Synthesis: A General Approach

The most direct and common method for coupling the 4-bromo-1H-pyrazole core to the pyrazine moiety is through nucleophilic substitution. This involves the N-alkylation of the pyrazole ring with an electrophilic pyrazine derivative.

Rationale: This strategy is favored due to the commercial availability of the starting materials and the high efficiency of N-alkylation reactions for pyrazoles. The nitrogen atom at the N1 position of pyrazole is nucleophilic and readily attacks alkyl halides. Using a base is crucial to deprotonate the pyrazole N-H, thereby increasing its nucleophilicity and driving the reaction to completion.

A typical workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification A 4-Bromo-1H-pyrazole R N-Alkylation Reaction A->R B 2-(Chloromethyl)pyrazine B->R C Base (e.g., K₂CO₃, NaH) C->R D Solvent (e.g., DMF, Acetonitrile) D->R P Crude Product Mixture R->P Reaction Workup F Purification (Column Chromatography) P->F Final 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine F->Final G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor 2-((Pyrazol-1-yl)methyl)pyrazine Derivative Inhibitor->EGFR Inhibits Phosphorylation Inhibitor->VEGFR2 Inhibits Phosphorylation

Sources

Foundational

In Silico Bioactivity Prediction for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Scaffolds: A Technical Guide

Abstract The convergence of heterocyclic chemistry and computational science has opened new frontiers in drug discovery. This guide provides an in-depth technical framework for predicting the bioactivity of 2-((4-Bromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The convergence of heterocyclic chemistry and computational science has opened new frontiers in drug discovery. This guide provides an in-depth technical framework for predicting the bioactivity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a scaffold combining the pharmacologically significant pyrazole and pyrazine moieties.[1][2][3] These heterocycles are integral to numerous approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory and anticancer properties.[2][4][5] This document details a multi-faceted in silico workflow, designed for researchers in drug development, that encompasses target identification, quantitative structure-activity relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. By presenting a rigorous, step-by-step computational protocol, this guide aims to empower scientific teams to efficiently screen, prioritize, and generate robust, testable hypotheses for novel therapeutic agents based on this promising scaffold, thereby accelerating the drug discovery pipeline.[6][7]

Introduction: The Rationale for a Hybrid Scaffold and In Silico Analysis

The 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine scaffold represents a strategic hybridization of two potent pharmacophores. The pyrazole ring is a cornerstone in medicinal chemistry, found in drugs like the anti-inflammatory celecoxib, and is known for its diverse biological activities.[2][5] The pyrazine ring, an electron-deficient system, often enhances metabolic stability and solubility, contributing to improved pharmacokinetic profiles.[1] The combination of these two rings into a single molecular entity may produce synergistic effects, leading to enhanced bioavailability, target specificity, and novel pharmacological properties.[1][3]

The initial stages of drug discovery are often hampered by the high cost and time associated with synthesizing and screening vast numbers of compounds.[7] Computational, or in silico, methods provide a rapid and cost-effective alternative to prioritize candidates and eliminate problematic compounds early in the process.[7][8] By simulating interactions and predicting properties, these techniques narrow the experimental search space, allowing researchers to focus resources on the most promising molecules.[9][10] This guide outlines an integrated computational workflow to systematically evaluate the therapeutic potential of novel derivatives of the title scaffold.

A Multi-faceted Computational Workflow

A robust bioactivity prediction strategy does not rely on a single method. Instead, it integrates multiple computational techniques, each providing a different piece of the puzzle. The workflow described herein follows a logical progression from broad, hypothesis-generating screening to specific, detailed interaction analysis.

G cluster_0 Phase 1: Target Identification cluster_2 Phase 3: Interaction Analysis cluster_3 Phase 4: Hypothesis TID Target Identification (Reverse Docking, Literature Review) QSAR QSAR Model Development (For known target classes) TID->QSAR Identified Target Class Docking Molecular Docking (Binding Mode Prediction) TID->Docking Prioritized Protein Target(s) Hypothesis Lead Candidate Hypothesis (Prioritized for Synthesis) QSAR->Hypothesis ADMET ADMET Prediction (Early liability flagging) ADMET->Hypothesis Docking->Hypothesis G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepP 2. Prepare Protein (Add H, remove water) PDB->PrepP Grid 4. Define Binding Site (Grid Generation) PrepP->Grid PrepL 3. Prepare Ligand (Generate 3D conformer) Dock 5. Run Docking Algorithm (Sampling & Scoring) PrepL->Dock Grid->Dock Analyze 6. Analyze Poses (Scoring, Visual Inspection) Dock->Analyze

Figure 2: A Step-by-Step Molecular Docking Workflow.
Protocol: Structure-Based Docking
  • Receptor Preparation:

    • Causality: X-ray crystal structures often lack hydrogen atoms and may contain experimental artifacts (water molecules, co-factors) that must be addressed for accurate docking.

    • Action: Download the target protein structure from the Protein Data Bank (PDB). Using software like UCSF Chimera or Maestro, add hydrogens, assign protonation states, remove water molecules not critical for binding, and perform a constrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Causality: A ligand is not a static entity; its rotatable bonds allow it to adopt many conformations. The docking algorithm must explore this flexibility.

    • Action: Generate a low-energy 3D conformation of the ligand. Define rotatable bonds that the docking software will be allowed to sample.

  • Binding Site Definition:

    • Causality: The docking search must be confined to the area of interest to be computationally feasible.

    • Action: Define a "grid box" that encompasses the known active site of the protein, typically centered on a co-crystallized ligand if available.

  • Docking and Scoring:

    • Causality: The software uses a search algorithm (e.g., a genetic algorithm in AutoDock) to generate numerous poses and a scoring function to estimate the binding free energy for each pose. [11]It's important to recognize that scoring functions are approximations and cannot perfectly calculate binding affinities. [12] * Action: Execute the docking run. This may generate multiple potential binding modes.

  • Pose Analysis and Validation:

    • Causality: The top-scoring pose is not always the correct one. Visual inspection and scientific judgment are paramount.

    • Action:

      • Visually inspect the top-ranked poses. Do they make sense chemically? Look for key interactions like hydrogen bonds, pi-stacking, and hydrophobic contacts.

      • Self-Validation: If a co-crystallized ligand exists, a crucial control is to remove it and re-dock it. The docking protocol is considered reliable if it can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD).

Table 2: Hypothetical Docking Results for Scaffold Derivatives against JAK2
Compound IDDocking Score (kcal/mol)Key H-Bond InteractionsPredicted pIC50 (from QSAR)
Core-Scaffold-7.8Leu9326.5
Derivative-01-9.2Leu932, Asp9947.8
Derivative-02-8.5Leu9327.1
Ruxolitinib (Control)-10.5Leu932, Arg9538.9

Conclusion: Synthesizing Data into a Testable Hypothesis

This in-depth guide has outlined a comprehensive and scientifically rigorous in silico workflow for predicting the bioactivity of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine scaffolds. By systematically integrating target identification, QSAR modeling, ADMET profiling, and molecular docking, researchers can move beyond single-point predictions to build a holistic understanding of a compound's potential.

The ultimate output of this workflow is not a definitive answer, but a well-supported, data-driven hypothesis. For example, a final hypothesis might be: "Derivative-01 is predicted to be a potent and selective inhibitor of JAK2 with a favorable ADMET profile. Its enhanced potency over the core scaffold is attributed to a specific hydrogen bond interaction with the backbone of Asp994 in the kinase hinge region. This compound is a high-priority candidate for chemical synthesis and subsequent in vitro validation."

This structured computational approach enables drug discovery teams to make more informed decisions, efficiently allocate resources, and ultimately accelerate the journey from a novel chemical scaffold to a potential therapeutic agent. [6]

References

  • Andrade, C. H., et al. (2019). QSAR-Driven Discovery of Novel Chemical Scaffolds Active Against Schistosoma mansoni. Frontiers in Chemistry. [Link]

  • Luperchio, S., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Docking Screens for Novel Ligands Conferring New Biology. Structure. [Link]

  • Gouda, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances. [Link]

  • Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. [Link]

  • Ezzat, A., et al. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics. [Link]

  • Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Jayathilaka, N., et al. (2023). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • S. S, A., & V, S. (2023). ComPuDTIK: Computational Prediction of Drug-Target Interactions in Kinases. 2023 International Conference on Inventive Computation Technologies (ICICT). [Link]

  • Al-Sha'er, M. A., et al. (2023). QSAR-guided discovery of novel KRAS inhibitors for lung cancer therapy. Frontiers in Chemistry. [Link]

  • Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. ResearchGate. [Link]

  • Sygnature Discovery. ADMET Prediction Software. [Link]

  • Pharmaron. ADMET Predictor: In Silico Screening. [Link]

  • Tripathi, A., & Misra, K. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry. [Link]

  • de Oliveira, R. B., et al. (2019). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Chemistry. [Link]

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Singh, S., & Singh, P. P. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

  • DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]

  • Suruliandi, A., et al. (2022). Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. International Journal of Interactive Multimedia and Artificial Intelligence. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Gomaa, H. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in Pharmacology. [Link]

  • Bagherian, M., et al. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

  • Muratov, E. N., et al. (2021). Integrating QSAR modelling and deep learning in drug discovery: the emergence of deep QSAR. Nature Reviews Chemistry. [Link]

  • Malpani, S. G., et al. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Yap, C. W., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Baday, M., & Crichton, D. (2023). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

Sources

Exploratory

Solubility Profile and LogP Values of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

[1][2] Executive Summary This technical guide provides a comprehensive physicochemical analysis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine , a heteroaromatic scaffold increasingly utilized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine , a heteroaromatic scaffold increasingly utilized in medicinal chemistry as a kinase inhibitor fragment and building block.[1][2]

While direct experimental data for this specific intermediate is often proprietary, this guide synthesizes calculated physicochemical properties (cLogP) based on fragmental contribution theory and details the gold-standard experimental protocols required to validate these values in a drug discovery setting.[1][2]

Key Findings:

  • Predicted LogP (cLogP): 1.35 – 1.60 (Moderately Lipophilic)[1][2]

  • Aqueous Solubility: Predicted Low (< 1 mg/mL at pH 7.4); pH-dependent increase expected at pH < 2.0.[1][2]

  • Structural Insight: The methylene bridge introduces flexibility and breaks conjugation between the pyrazine and pyrazole rings, distinct from its direct-linked analog (CAS 1183521-48-3), significantly altering the solvation shell and crystal packing energy.[1][2]

Physicochemical Profile

Structural Analysis & Fragmental Contribution

To understand the solubility and partition coefficient (LogP), we must deconstruct the molecule into its pharmacophoric elements.[1][2]

Structural FragmentPhysicochemical ContributionImpact on LogPImpact on Solubility
Pyrazine Ring Electron-deficient heteroaromatic.[1][2][3] Two H-bond acceptors (N1, N4).[1][2]Lowers LogP (-0.26 baseline)Increases water solubility via H-bonding.[1][2]
Methylene Bridge (-CH₂-) Rotatable bond; breaks conjugation.[1][2]Increases LogP (~ +0.5)Decreases water solubility (lipophilic spacer).[1][2]
Pyrazole Ring 5-membered aromatic.[1][2][3][4][5] N2 is a weak H-bond acceptor.[1][2]Neutral/Slight LipophilicityModerate solubility.[1][2]
Bromine (C4-position) Halogen bond donor; lipophilic bulk.[1][2]Significantly Increases LogP (~ +0.86)Decreases water solubility; enhances membrane permeability.[1][2]
Calculated LogP (cLogP) Derivation

In the absence of a specific literature value for CAS 2021244-96-0, we apply the Hansch-Leo fragmental constant method.[1][2]

  • Base (Pyrazine): -0.26[1][2]

  • Fragment (1-Methylpyrazole): +0.20[1][2]

  • Substituent (Bromine): +0.86[1][2]

  • Correction (Methylene insertion): +0.53

  • Estimated Total cLogP: ~1.33

Interpretation: A LogP of ~1.33 places this compound in the "Sweet Spot" for fragment-based drug discovery (Lead-like space), suggesting it has sufficient lipophilicity to cross membranes but remains polar enough for reasonable formulation.[1][2]

Solubility Profile
  • Aqueous (pH 7.4): Likely Poor (Class II/IV in BCS).[1][2] The lack of strong H-bond donors (no -OH or -NH) limits water interaction.[1][2]

  • Acidic Media (pH 1.2): Improved . The pyrazine nitrogens (pKa ~0.[1][2]6) and pyrazole N2 (pKa ~2.[1][2]5) can be protonated under highly acidic conditions, forming a soluble cation.[1][2]

  • Organic Solvents:

    • DMSO: High solubility (>20 mg/mL).[1][2]

    • DCM/Methanol: Good solubility.[1][2]

    • Hexanes: Poor solubility.[1][2]

Experimental Methodologies

As a researcher, relying solely on prediction is insufficient.[1][2] The following protocols are the industry standard for empirically determining these values.

Protocol A: Shake-Flask LogP Determination (Octanol-Water)

Standard: OECD Guideline 107[1][2]

Objective: Determine the partition coefficient (


) at thermodynamic equilibrium.

Reagents:

  • n-Octanol (HPLC Grade, water-saturated)[1][2]

  • Milli-Q Water (octanol-saturated, phosphate buffered to pH 7.4)[1][2]

  • Compound: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (>98% purity)[1][2][6]

Workflow:

  • Pre-saturation: Shake n-octanol and water together for 24 hours to mutually saturate phases.[1][2] Separate.

  • Stock Solution: Dissolve 2 mg of compound in 2 mL of pre-saturated n-octanol.

  • Partitioning:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:[1][2]1) in glass vials.

    • Vortex for 2 minutes; Shake at 25°C for 4 hours.

    • Centrifuge at 3000 rpm for 10 mins to break emulsion.

  • Analysis: Remove aliquots from both phases. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    [1][2]
    
Protocol B: Kinetic Solubility (Nephelometry)

Objective: Rapidly assess solubility for high-throughput screening.

Workflow:

  • Source: 10 mM stock solution in DMSO.

  • Dilution: Spike into pH 7.4 PBS buffer to final concentrations of 1, 10, 50, 100, and 500 µM (final DMSO < 2%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Endpoint: The concentration at which precipitation (scattering) spikes relative to the blank is the Kinetic Solubility Limit .[1][2]

Visualizing the Characterization Workflow

The following diagram illustrates the decision matrix for characterizing this specific pyrazine-pyrazole hybrid.

G Start Compound: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine CheckPurity Quality Control (LC-MS / NMR >95%) Start->CheckPurity Split Characterization Pathways CheckPurity->Split Pass Path_LogP Lipophilicity (LogP) Split->Path_LogP Path_Sol Solubility (LogS) Split->Path_Sol Exp_Shake Exp: Shake-Flask Method (OECD 107) Path_LogP->Exp_Shake Exp_HPLC Exp: Thermodynamic Solubility (24h Shake + HPLC) Path_Sol->Exp_HPLC Data_LogP Result: LogP Value (Target: 1.3 - 1.6) Exp_Shake->Data_LogP Data_Sol Result: Solubility Profile (pH 7.4 vs pH 1.2) Exp_HPLC->Data_Sol App_MedChem Application: Lead Optimization / Formulation Data_LogP->App_MedChem Data_Sol->App_MedChem

Caption: Workflow for the physicochemical validation of the pyrazine-pyrazole scaffold.

Structural Activity Relationship (SAR) Implications[1][2][3]

Understanding the LogP of this molecule is critical because it dictates its behavior in biological systems.[1][2]

The "Methylene Effect"

Comparing this molecule (CAS 2021244-96-0) to its direct-linked analog 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine (CAS 1183521-48-3):

  • Direct Link: The rings are conjugated (if planar), leading to higher rigidity and potentially lower solubility due to efficient crystal stacking (pi-pi interactions).[1][2]

  • Methylene Link (Current Topic): The -CH2- group acts as a "hinge."[1][2]

    • Pros: Increases entropy/flexibility, potentially aiding induced-fit binding in kinase pockets.[1][2]

    • Cons: Increases lipophilicity (LogP), which increases metabolic clearance risk.[1][2]

Halogen Bonding

The Bromine atom at position 4 of the pyrazole is not merely a lipophilic spacer.[1][2] In many kinase inhibitors (e.g., similar scaffolds in JAK/STAT inhibitors), this bromine can form halogen bonds with backbone carbonyl oxygen atoms in the protein active site.[1][2] This interaction is highly directional and requires the specific lipophilicity profile validated above to access the hydrophobic pocket.[1][2]

References

  • Sigma-Aldrich. Product Specification: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS 2021244-96-0).[1][2] Sigma-Aldrich Catalog.[1][2] Link

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1][2] OECD Guidelines for the Testing of Chemicals, Section 1.[1][2] Link

  • Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1][2] Link

  • PubChem. Compound Summary: Pyrazine (CID 9261) and Pyrazole Derivatives.[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[1][2] Wiley-Interscience.[1][2] (Standard reference for Fragmental Constants).

Sources

Foundational

Novel Pyrazine Intermediates: A Guide to Synthesis and Application in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Pyrazine Scaffold The pyrazine ring, a six-membered aromatic heterocycle with two...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, stands as a "privileged scaffold" in medicinal chemistry.[1] Its prevalence is not a matter of chance but a testament to its unique combination of physicochemical properties and synthetic accessibility. Found in essential natural products like riboflavin and marine alkaloids, the pyrazine core is also embedded in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib.[2][3][4][5]

This guide provides an in-depth exploration of novel pyrazine intermediates, moving beyond classical synthetic routes to focus on modern, efficient, and sustainable methodologies. We will dissect the causality behind advanced synthetic strategies, provide actionable experimental protocols, and illustrate the critical role these intermediates play in constructing the next generation of therapeutic agents.

Chapter 1: The Pyrazine Core - A Bioisosteric and Pharmacophoric Powerhouse

The utility of the pyrazine ring in drug design stems from its distinct electronic and structural characteristics. As an electron-deficient aromatic system, its properties differ significantly from carbocyclic rings like benzene, making it an invaluable tool for property modulation.[3][6]

1.1. Bioisosteric Replacement: Fine-Tuning Molecular Properties In medicinal chemistry, pyrazine is frequently employed as a bioisostere for phenyl, pyridine, and pyrimidine moieties.[7] This substitution can profoundly impact a molecule's metabolic stability, solubility, and target engagement profile without drastically altering its core geometry. A classic example is the opioid agonist mirfentanil, where the replacement of a phenyl group in fentanyl with a pyrazine ring modifies its pharmacological profile.[7] The rationale for this substitution lies in altering the electronic distribution and metabolic susceptibility of the ring while maintaining the necessary steric footprint for receptor binding.

1.2. The Hydrogen Bond Acceptor: A Key to Kinase Inhibition The lone-pair electrons on the pyrazine nitrogen atoms do not participate in aromatic delocalization, allowing them to act as potent hydrogen bond acceptors.[7] This feature is masterfully exploited in the design of kinase inhibitors. One of the pyrazine nitrogens can form a crucial hydrogen bond with an amino acid residue in the hinge region of a kinase, providing a strong anchoring point for the inhibitor and contributing significantly to its binding affinity and selectivity.[7]

cluster_0 Kinase Hinge Region cluster_1 Pyrazine-Based Inhibitor Hinge_AA Amino Acid (e.g., NH group) Pyrazine Pyrazine Core Hinge_AA->Pyrazine Hydrogen Bond (Key Interaction) Substituent R-Group (for selectivity/potency) Pyrazine->Substituent caption Pyrazine as a H-bond acceptor in kinase inhibition.

Caption: Pyrazine as a H-bond acceptor in kinase inhibition.

Chapter 2: Modern Synthetic Strategies for Pyrazine Intermediates

While the classical synthesis of pyrazines via the condensation of 1,2-diamines and 1,2-dicarbonyls remains a foundational method, modern medicinal chemistry demands more sophisticated and versatile approaches to generate highly functionalized and diverse intermediates.[8]

2.1. C-H Functionalization: Direct and Atom-Economical Direct C-H functionalization has emerged as a powerful strategy, obviating the need for pre-functionalized starting materials. This approach allows for the direct coupling of coupling partners to the pyrazine core, significantly shortening synthetic sequences.

A prime example is the iron-catalyzed C-H functionalization used in the total synthesis of the natural product Botryllazine A.[2] This methodology addresses the challenge of cross-coupling electron-poor heteroarenes like pyrazine by using an inexpensive and benign iron catalyst to couple arylboronic acids directly onto the pyrazine ring.[2] The choice of an iron catalyst over more traditional palladium catalysts represents a move towards more sustainable and cost-effective synthesis.

2.2. Dehydrogenative Coupling: A Green Chemistry Approach Sustainable synthesis is a growing priority. Acceptorless dehydrogenative coupling (ADC) reactions, which release only hydrogen gas and water as byproducts, are at the forefront of this movement.[9][10] The use of earth-abundant manganese pincer complexes to catalyze the self-coupling of 2-amino alcohols provides a highly atom-economical route to 2,5-disubstituted pyrazines.[9][10] This method is particularly valuable as it constructs the heterocyclic ring and introduces substituents in a single, efficient step from readily available starting materials.

G cluster_classical Classical Synthesis cluster_modern Modern Sustainable Synthesis Diamine 1,2-Diamine Condensation Condensation Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Dicarbonyl->Condensation Pyrazine_C Pyrazine Condensation->Pyrazine_C Amino_Alcohol 2-Amino Alcohol (Substituted) Mn_Catalyst Mn-Pincer Catalyst Dehydrogenative Coupling Amino_Alcohol->Mn_Catalyst Pyrazine_M Substituted Pyrazine Mn_Catalyst->Pyrazine_M H2_H2O Byproducts: H₂ + H₂O Mn_Catalyst->H2_H2O caption Contrasting classical and modern pyrazine synthesis.

Caption: Contrasting classical and modern pyrazine synthesis.

2.3. Biocatalysis in Flow Chemistry: The Pinnacle of Efficiency The convergence of enzymatic catalysis and continuous-flow technology offers unparalleled efficiency and sustainability. A recently developed method for synthesizing pyrazinamide derivatives utilizes immobilized lipase (Lipozyme® TL IM) in a continuous-flow system.[11] This process allows for the efficient amidation of pyrazine esters at mild temperatures (45 °C) with very short residence times (20 minutes), achieving high yields.[11] This self-validating system is superior to traditional batch methods that require harsh reagents and long reaction times, showcasing a truly green and scalable protocol for producing valuable pyrazine amides.[11]

Chapter 3: Key Intermediates and Their Strategic Application

The power of modern synthesis lies in its ability to generate versatile intermediates that can be elaborated into a multitude of complex drug candidates.

Intermediate ClassKey FeaturesSynthetic UtilityDrug Example
Aminopyrazines Nucleophilic nitrogen, precursor for diazotization.Starting point for halogenation, cyanation, and further functionalization.Favipiravir[2]
Halogenated Pyrazines Reactive sites for SNAr and cross-coupling reactions.Enables rapid diversification with various nucleophiles and coupling partners.Selexipag[7]
Pyrazine Carboxylic Acids Versatile handle for amide bond formation.Coupling with amines to form key pharmacophoric linkages.Bortezomib[7]
Pyrazine N-Oxides Activates the ring for C-H functionalization and nucleophilic attack.Directs functionalization to specific positions before deoxygenation.Dragmacidin D Synthesis[2]

The synthesis of the antiviral agent Favipiravir provides an excellent case study. The journey begins with commercially available 2-aminopyrazine, which undergoes a sequence of regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction to yield the crucial intermediate 3,6-dichloropyrazine-2-carbonitrile.[2] This highly functionalized intermediate is then poised for subsequent nucleophilic substitutions to install the final functionalities of the drug.[2]

Chapter 4: Detailed Experimental Protocols

Adherence to robust and reproducible protocols is paramount in medicinal chemistry research. The following methodologies are presented as self-validating systems for creating novel pyrazine intermediates.

Protocol 1: Iron-Catalyzed C-H Arylation of Pyrazine This protocol is adapted from the methodology used in the synthesis of Botryllazine A and is intended for the direct arylation of electron-deficient pyrazines.[2]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add pyrazine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), iron(II) acetylacetonate [Fe(acac)₂] (0.2 mmol, 20 mol%), and tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add dichloroethane (DCE) (5 mL). Stir the mixture for 5 minutes. Add trifluoroacetic acid (1.0 mmol, 1.0 equiv) dropwise.

  • Oxidant Addition: In a separate vial, dissolve potassium persulfate (K₂S₂O₈) (2.0 mmol, 2.0 equiv) in water (1 mL). Add the aqueous solution to the reaction mixture.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 80 °C. Stir vigorously for 12-16 hours. The causality for heating is to provide sufficient energy to overcome the activation barrier for the C-H activation and subsequent reductive elimination steps. The biphasic system with a phase-transfer catalyst (TBAB) is critical for bringing the aqueous oxidant into contact with the organic-soluble reactants.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the mixture with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired arylated pyrazine.

Protocol 2: Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols This protocol is based on the sustainable synthesis of 2,5-disubstituted pyrazines.[9][10]

  • Catalyst Activation (if necessary) and Setup: In a glovebox, add the acridine-based manganese pincer complex (0.02 mmol, 2 mol%) and potassium hydride (KH) (0.03 mmol, 3 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reactant and Solvent Addition: Add the 2-amino alcohol substrate (0.5 mmol, 1.0 equiv) and anhydrous toluene (2 mL).

  • Reaction Conditions: Seal the vessel tightly. Remove from the glovebox and place in a preheated oil bath at 150 °C. Stir for 24-48 hours. The high temperature is necessary for the dehydrogenation steps, which involve the cleavage of C-H and O-H bonds. The base (KH) facilitates the deprotonation of the alcohol, which is a key step in the catalytic cycle. The reaction generates H₂ gas, so the vessel must be able to withstand a moderate pressure increase.

  • Workup and Analysis: Cool the reaction to room temperature. The progress can be monitored by GC-MS. Upon completion, filter the mixture through a short plug of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the pure 2,5-disubstituted pyrazine.

Chapter 5: Conclusion and Future Outlook

The pyrazine scaffold continues to be a fertile ground for medicinal chemistry innovation. The advancement from classical condensation reactions to modern, highly efficient methods like C-H functionalization and dehydrogenative coupling has unlocked access to an unprecedented diversity of novel intermediates. These strategies, characterized by their improved atom economy, sustainability, and ability to install complex functionality with precision, are empowering drug discovery professionals to tackle increasingly challenging biological targets.

The future of this field will likely see a greater integration of machine learning and automated synthesis platforms to accelerate the design and production of pyrazine-based libraries. Furthermore, the continued development of novel catalytic systems, particularly those using earth-abundant metals, will be crucial in making the synthesis of these vital intermediates even more sustainable and cost-effective. The insights and protocols provided in this guide serve as a robust foundation for researchers to build upon, ensuring the pyrazine ring remains a cornerstone of therapeutic innovation for years to come.

References

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: National Center for Biotechnology Information URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Center for Biotechnology Information URL: [Link]

  • Title: A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Structure and pharmacological activity of pyrazine. Source: ResearchGate URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: National Center for Biotechnology Information URL: [Link]

  • Title: Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions Source: ResearchGate URL: [Link]

  • Title: Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes Source: ACS Publications URL: [Link]

  • Title: Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity Source: ACS Publications URL: [Link]

  • Title: Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists Source: PubMed URL: [Link]

  • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: MDPI URL: [Link]

  • Title: Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture Source: ResearchGate URL: [Link]

  • Title: Exploring the Properties and Uses of Pyrazine Derivatives in Modern Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Greener approach toward one pot route to pyrazine synthesis Source: Taylor & Francis Online URL: [Link]

  • Title: Application of Bioisosteres in Drug Design Source: Columbia University URL: [Link]

Sources

Exploratory

The Electronic &amp; Synthetic Architecture of the 4-Bromo-1H-pyrazol-1-yl Moiety

A Strategic Guide for Medicinal Chemistry[1] Executive Summary The 4-bromo-1H-pyrazol-1-yl moiety represents a high-value pharmacophore in modern drug discovery.[1] It functions simultaneously as a metabolic blocker, an...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Medicinal Chemistry[1]

Executive Summary

The 4-bromo-1H-pyrazol-1-yl moiety represents a high-value pharmacophore in modern drug discovery.[1] It functions simultaneously as a metabolic blocker, an electronic modulator, and a versatile synthetic handle. Unlike the inert phenyl ring, this nitrogen-rich heterocycle offers tunable basicity and hydrogen-bond accepting capabilities.[1] The C4-bromine atom introduces a critical lipophilic bulk and a "sigma-hole" for halogen bonding, while significantly altering the electronic landscape of the parent pyrazole. This guide provides a deep technical analysis of its electronic properties, synthetic accessibility, and application in structure-activity relationship (SAR) optimization.

Part 1: Electronic Profile & Structural Dynamics

The 4-bromo-1H-pyrazol-1-yl group is distinct from simple aryl halides due to the interplay between the π-excessive pyrazole ring and the electronegative halogen.[1]

1. Hammett & Electronic Parameters

The electronic influence of this moiety on an attached substrate (e.g., an aryl ring at N1) is a composite of the pyrazole's intrinsic properties and the bromine substituent.

  • Inductive Effect (

    
    ):  The pyrazol-1-yl group is inductively electron-withdrawing (
    
    
    
    ).[1] The introduction of a bromine atom at C4—effectively meta to the N1 attachment point—reinforces this withdrawal through its high electronegativity (
    
    
    ).
  • Resonance Effect (

    
    ):  While the pyrazole lone pair at N1 can donate into an attached 
    
    
    
    -system (mesomeric donation), the electron-withdrawing nature of the C4-bromine attenuates this donation.[1] Consequently, the 4-bromo-1H-pyrazol-1-yl group acts as a net electron-withdrawing group (EWG) .[1]
  • Basicity (

    
    ):  The parent pyrazole has a 
    
    
    
    (conjugate acid) of ~2.5. The C4-bromine drastically lowers the basicity of the N2 nitrogen (predicted
    
    
    ) by pulling electron density away from the pyridine-like nitrogen, making it less likely to protonate at physiological pH but still capable of acting as a hydrogen bond acceptor.

Table 1: Comparative Electronic Properties

Moiety

(Hammett)

(Conj. Acid)
LogP ContributionElectronic Nature
Phenyl 0.00N/A+1.9Neutral
1H-Pyrazol-1-yl ~0.232.5+0.4Weak EWG / Donor
4-Bromo-1H-pyrazol-1-yl ~0.35 - 0.45 *< 1.0 +1.2 Moderate EWG

*Estimated composite value based on additivity of substituent effects.

2. The Halogen Bond (Sigma-Hole)

A critical feature of the C4-bromine is its ability to form halogen bonds (X-bond).[1] Unlike a simple steric bump, the bromine atom exhibits an anisotropic charge distribution:

  • Equatorial Belt: Negative electrostatic potential (repels nucleophiles).[1]

  • Axial Cap (Sigma-Hole): Positive electrostatic potential (attracts Lewis bases/nucleophiles).[1]

This allows the moiety to engage in specific interactions with carbonyl backbone oxygens or other Lewis bases in a target protein, often resulting in higher affinity than a methyl or chloro analog.

3. Visualizing Electronic Vectors

The following diagram illustrates the competing electronic vectors within the moiety.

ElectronicVectors Substrate Aryl Substrate (N1-Linked) N1 N1 (Pyrrole-like) Substrate->N1 Inductive Withdrawal (-I) N1->Substrate Resonance Donation (+R) (Weakened) N2 N2 (Pyridine-like) H-Bond Acceptor N1->N2 C4 C4 Carbon N2->C4 Br Bromine (C4) Sigma-Hole Donor C4->Br Inductive (-I) Br->C4 Resonance (+R) (Weak)

Caption: Vector analysis showing the net electron-withdrawing nature of the moiety on the substrate, driven by N1 induction and C4-Br electronegativity.

Part 2: Synthetic Accessibility & Reactivity

Constructing the 4-bromo-1H-pyrazol-1-yl architecture requires strategic choices between de novo ring formation and post-synthetic functionalization.[1]

1. Synthetic Pathways

There are three primary routes to access this moiety:

  • Route A (Condensation): Cyclization of hydrazines with 1,3-electrophiles.[1]

  • Route B (Direct Bromination): Electrophilic aromatic substitution (SEAr) of a pre-formed pyrazole.[1]

  • Route C (C-N Coupling): Metal-catalyzed coupling of 4-bromopyrazole with aryl halides.[1]

Route B is often preferred for late-stage diversification because the C4 position of pyrazole is the most nucleophilic site, allowing for highly regioselective bromination using mild reagents like NBS.

2. Synthetic Workflow Diagram

SynthesisPathways Start1 Aryl Hydrazine (Ar-NHNH2) Intermediate 1-Aryl-1H-pyrazole Start1->Intermediate Condensation (Regioselectivity Issues) Start2 1,3-Dicarbonyl (or equivalent) Start2->Intermediate Product 4-Bromo-1-aryl-1H-pyrazole Intermediate->Product Electrophilic Bromination (High Regioselectivity at C4) ReagentBr Brominating Agent (NBS or Br2) ReagentBr->Product AltStart 4-Bromopyrazole (Pre-formed) AltStart->Product Cu-Catalyzed C-N Bond Formation Coupling Chan-Lam or Ullmann Coupling Coupling->Product

Caption: Comparison of stepwise cyclization/bromination vs. direct C-N coupling strategies.

Part 3: Experimental Protocols

The following protocols are validated for high yield and reproducibility.

Protocol A: Regioselective C4-Bromination of 1-Arylpyrazoles

Context: This method utilizes NBS (N-bromosuccinimide), which provides a controlled source of electrophilic bromine, avoiding the harsh conditions of elemental bromine.

  • Preparation: Dissolve the 1-aryl-1H-pyrazole (1.0 equiv) in acetonitrile (ACN) or DMF (0.2 M concentration).

  • Addition: Cool the solution to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Note: Protecting the reaction from light is recommended to prevent radical side reactions, though C4-bromination is primarily ionic.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass: M+79/81).[1]

  • Workup: Dilute with ethyl acetate, wash with saturated

    
     (to quench traces of 
    
    
    
    ), followed by water and brine.
  • Purification: Dry over

    
     and concentrate. Recrystallize from ethanol/water or purify via silica flash chromatography (typically 10-30% EtOAc/Hexanes).[1]
    
Protocol B: Chan-Lam Coupling (N-Arylation of 4-Bromopyrazole)

Context: Used when the pyrazole ring is pre-brominated.[1] This mild, copper-mediated oxidative coupling tolerates many functional groups.

  • Reagents: Charge a flask with 4-bromo-1H-pyrazole (1.0 equiv), Arylboronic acid (1.5 equiv),

    
     (0.1 equiv), and Pyridine (2.0 equiv).
    
  • Solvent: Add anhydrous Dichloromethane (DCM) or 1,4-Dioxane (0.1 M).

  • Atmosphere: The reaction requires oxygen.[1] Attach a balloon of

    
     or stir open to air (if robust).
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture typically turns from blue/green to dark green/brown.

  • Workup: Filter through a pad of Celite to remove copper salts.[1] Wash the filtrate with

    
     (to sequester Cu) and brine. Concentrate and purify.
    
Part 4: Medicinal Chemistry Applications[2][3][4][5]
1. Metabolic Blocking

The C4 position of the pyrazole ring is electron-rich and prone to oxidative metabolism (e.g., by CYP450 enzymes). Substituting hydrogen with bromine blocks this metabolic "soft spot," significantly extending the half-life (


) of the drug candidate.
2. Lipophilicity Modulation

Bromine is hydrophobic.[1] Replacing a hydrogen with bromine at C4 increases the LogP by approximately 0.8 – 1.0 log units . This is useful for:

  • Improving membrane permeability of overly polar compounds.[1]

  • Enhancing blood-brain barrier (BBB) penetration.[1]

3. Transition Metal Cross-Coupling

The 4-bromo moiety is not just an endpoint; it is a "synthetic pivot."[1] It serves as an excellent electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation at the C4 position during lead optimization.[1]

References
  • Electronic Properties of Pyrazoles

    • Review of Hammett constants and reactivity.
    • Source:

  • Halogen Bonding in 4-Halopyrazoles

    • Rotational spectroscopy and ab initio calcul
    • Source:

  • Synthesis via Chan-Lam Coupling

    • Methodology for N-aryl
    • Source:

  • Regioselectivity in Pyrazole Synthesis

    • Analysis of 1,3-diketone condens
    • Source:

  • Medicinal Chemistry of Pyrazoles

    • Review of biological activity and structural properties.[2][3]

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Abstract & Strategic Overview This guide details the robust synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine , a critical scaffold in medicinal chemistry often utilized in the development of c-Met, JAK, and other...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the robust synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine , a critical scaffold in medicinal chemistry often utilized in the development of c-Met, JAK, and other kinase inhibitors.

The synthesis of this molecule presents a specific chemoselective challenge: the high instability of the electrophile, 2-(chloromethyl)pyrazine . The free base of this intermediate undergoes rapid intermolecular self-quaternization (polymerization) at room temperature. Therefore, this protocol prioritizes a salt-based alkylation strategy , employing 2-(chloromethyl)pyrazine hydrochloride directly in the presence of an inorganic base. A secondary Mitsunobu approach is provided as an orthogonal method for scenarios requiring neutral conditions.

Retrosynthetic Analysis

The construction of the target relies on the formation of the C–N bond between the pyrazole N1 and the pyrazine methylene carbon.

Retrosynthesis Target Target Molecule 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine BondBreak C-N Disconnection Target->BondBreak Fragment1 Nucleophile 4-Bromo-1H-pyrazole BondBreak->Fragment1 Fragment2 Electrophile Precursor 2-(Chloromethyl)pyrazine HCl (Stable Salt Form) BondBreak->Fragment2 Route A (Preferred) Fragment3 Alternative Electrophile Pyrazin-2-ylmethanol (Mitsunobu) BondBreak->Fragment3 Route B (Alternative)

Figure 1: Retrosynthetic disconnection showing the primary alkylation route and the alternative Mitsunobu pathway.

Safety & Handling (Critical)

  • 2-(Chloromethyl)pyrazine (Free Base): Highly unstable. It is a potent lachrymator and vesicant. Never store the free base. Generate it in situ or use the hydrochloride salt.

  • 4-Bromo-1H-pyrazole: Irritant.

  • Cesium Carbonate (

    
    ):  Hygroscopic. Store in a desiccator. Water content significantly impacts reaction rates in DMF.
    
  • General: Perform all reactions in a fume hood. Wear nitrile gloves and safety goggles.

Protocol A: Direct Alkylation (Preferred Route)

This method utilizes the stable hydrochloride salt of the pyrazine electrophile. The use of Cesium Carbonate (


) in DMF facilitates the in situ neutralization of the HCl salt and the deprotonation of the pyrazole, driving the 

reaction.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
4-Bromo-1H-pyrazole 1.0Nucleophile
2-(Chloromethyl)pyrazine HCl 1.2Electrophile
Cesium Carbonate (

)
2.5 - 3.0Base
DMF (Anhydrous) 10 volSolvent
Ethyl Acetate / Hexanes -Workup/Purification
Step-by-Step Procedure
  • Preparation of Reaction Mixture:

    • To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 4-Bromo-1H-pyrazole (1.0 equiv) and 2-(chloromethyl)pyrazine hydrochloride (1.2 equiv).

    • Add anhydrous DMF (concentration ~0.2 M relative to pyrazole).

    • Note: The mixture may be heterogeneous at this stage.

  • Base Addition:

    • Cool the mixture to 0°C in an ice bath.

    • Add

      
        (2.5 equiv) in a single portion.
      
    • Technical Insight: The excess base is required to neutralize the HCl associated with the pyrazine (1 equiv) and deprotonate the pyrazole (1 equiv), plus a slight excess to drive kinetics.

  • Reaction:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of 4-bromopyrazole and formation of the product (

      
      ).
      
  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (20 vol) and Water (20 vol).

    • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

    • Combine organic layers and wash with Water (3x) and Brine (1x) to remove DMF.

    • Caution: DMF retention in the organic layer can complicate chromatography. Thorough water washes are essential.

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via silica gel flash chromatography.

    • Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes.

    • Yield Expectation: 75–85%.

Protocol B: Mitsunobu Reaction (Alternative)

Use this route if the chloromethyl pyrazine salt is unavailable or if the substrate contains functional groups sensitive to the basic conditions of Protocol A.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
4-Bromo-1H-pyrazole 1.0Pronucleophile
Pyrazin-2-ylmethanol 1.2Alcohol Source
Triphenylphosphine (

)
1.5Reductant
DIAD or DEAD 1.5Oxidant
THF (Anhydrous) 10 volSolvent
Step-by-Step Procedure
  • Dissolution:

    • In a dry flask under nitrogen, dissolve 4-Bromo-1H-pyrazole (1.0 equiv), Pyrazin-2-ylmethanol (1.2 equiv), and

      
        (1.5 equiv) in anhydrous THF.
      
    • Cool the solution to 0°C.

  • Addition:

    • Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes.

    • Technical Insight: Dropwise addition prevents the accumulation of heat and controls the formation of the betaine intermediate.

  • Reaction:

    • Warm to room temperature and stir for 12 hours.

    • Monitoring: LC-MS is preferred as

      
       (triphenylphosphine oxide) can obscure TLC monitoring.
      
  • Workup & Purification:

    • Concentrate the reaction mixture directly onto silica gel.

    • Purify via flash chromatography (Hexanes/EtOAc).

    • Challenge: Removal of

      
       can be difficult. A wash of the crude solid with cold diethyl ether (trituration) before chromatography can help precipitate the oxide.
      

Synthesis of the Precursor: 2-(Chloromethyl)pyrazine HCl[7][8]

If the commercial salt is unavailable, it must be synthesized from the alcohol.

Reaction: Pyrazin-2-ylmethanol +




2-(Chloromethyl)pyrazine HCl
  • Dissolve Pyrazin-2-ylmethanol in anhydrous Dichloromethane (DCM) or Toluene .

  • Cool to 0°C. Add Thionyl Chloride (

    
    , 1.5 equiv)  dropwise.
    
  • Stir at room temperature for 2 hours (or reflux if using Toluene).

  • Isolation: The product often precipitates as the HCl salt. If in DCM, concentrate to ~20% volume and add Diethyl Ether to precipitate the salt.

  • Filtration: Filter the solid rapidly under nitrogen (hygroscopic) and wash with dry Ether.

  • Storage: Store in a tightly sealed vial at -20°C.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix 4-Br-Pyrazole + Pyrazine-CH2Cl.HCl in DMF Start->Mix BaseAdd Add Cs2CO3 at 0°C Mix->BaseAdd React Stir RT, 4-16h (Monitor LCMS) BaseAdd->React Quench Quench: EtOAc / Water React->Quench Wash Wash: 3x Water (Remove DMF) 1x Brine Quench->Wash Purify Flash Chromatography (Hex/EtOAc) Wash->Purify End Pure Product White/Off-white Solid Purify->End

Figure 2: Workflow for the standard alkylation protocol (Route A).

Analytical Data & Validation

Expected NMR Data (


, 400 MHz): 
  • Pyrazine Ring: Three distinct aromatic protons shifted downfield due to nitrogen electron withdrawal.

    • 
       ~8.60 (d, 1H), 8.55 (d, 1H), 8.45 (s, 1H).
      
  • Pyrazole Ring: Two protons.

    • 
       ~7.60 (s, 1H, H3), 7.80 (s, 1H, H5).
      
  • Linker (

    
    ):  Singlet integrating to 2H.
    
    • 
       ~5.45 – 5.55 ppm (s, 2H).
      

Mass Spectrometry (ESI):

  • Target Mass: 239.07 (based on

    
    ).
    
  • Observed:

    
     doublet at 239.0 / 241.0  (1:1 ratio characteristic of Bromine).
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<40%) Decomposition of Pyrazine-CH2ClEnsure the HCl salt is used. Do not pre-mix the salt with base for long periods before adding the pyrazole.
Starting Material Remains Incomplete DeprotonationEnsure

is dry. Switch to NaH (1.2 equiv) in DMF at 0°C if

is sluggish.
New Impurity (+14 mass) MethylationCheck solvent quality. Avoid methanol. Ensure DMF is not degraded (dimethylamine impurities).
Product stuck in DMF Poor ExtractionDMF is miscible with water. Increase the number of water washes (3-4x) during workup.

References

  • Sigma-Aldrich. Product Specification: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137684067, 2-((4-bromo-1H-pyrazol-1-yl)methyl)pyrazine. Link

  • BenchChem. Synthesis of 2-(Chloromethyl)pyrazine hydrochloride. (General reference for pyrazine chloromethylation). Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles and N-Alkylation Protocols. Link

  • ChemScene. Product Data: 2-(Chloromethyl)pyrazine hydrochloride (CAS 210037-98-2).[5] Link

Sources

Application

Application &amp; Protocol Guide: Suzuki-Miyaura Coupling Reactions Using 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Introduction: The Strategic Importance of Pyrazole Moieties In the landscape of modern drug discovery and development, nitrogen-rich heterocyclic scaffolds are of paramount importance. Among these, the pyrazole nucleus i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Moieties

In the landscape of modern drug discovery and development, nitrogen-rich heterocyclic scaffolds are of paramount importance. Among these, the pyrazole nucleus is a privileged structure, found in a multitude of blockbuster pharmaceuticals due to its ability to engage in a wide range of biological interactions.[1] Molecules such as Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Fezolamide (antidepressant) underscore the therapeutic versatility of this five-membered ring system.[1]

The synthesis of complex, highly functionalized pyrazole derivatives is therefore a critical task for medicinal chemists. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds, offering broad functional group tolerance, mild reaction conditions, and high yields.[2][3] This guide provides a detailed examination of the application of Suzuki-Miyaura coupling to a specific, high-value building block: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine . This substrate combines the desirable pyrazole core with a pyrazine moiety, another key heterocycle in medicinal chemistry, making it an attractive starting point for library synthesis and lead optimization.

This document will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, and discuss key considerations for optimizing outcomes and troubleshooting potential challenges.

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to rational catalyst selection and condition optimization. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][5] The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]

  • Oxidative Addition: This is often the rate-determining step of the cycle.[4] The active Pd(0) catalyst inserts into the carbon-halogen bond (in our case, the C-Br bond of the pyrazole) to form a square-planar Pd(II) complex.[4][7] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4][7] Our bromo-pyrazole substrate is thus well-suited for efficient oxidative addition.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide.[5] This process requires activation of the boronic acid by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[5][8] The choice of base and solvent is critical and can significantly impact reaction efficiency.

  • Reductive Elimination: The final step involves the two organic groups coupled on the Pd(II) center forming a new carbon-carbon bond and being expelled from the coordination sphere.[4][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex1 R¹-Pd(II)L₂-X (Aryl-Palladium Complex) pd0->pd_complex1 product R¹-R² (Coupled Product) pd_complex1->pd0 transmetal Transmetalation pd_complex2 R¹-Pd(II)L₂-R² (Di-organic Complex) pd_complex1->pd_complex2 pd_complex2->pd_complex1 red_elim Reductive Elimination pd_complex2->product product->pd0 product->pd_complex2 aryl_halide R¹-X (e.g., Bromo-pyrazole) aryl_halide->pd_complex1 boronic_acid R²-B(OH)₂ + Base boronic_acid->pd_complex2

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Special Considerations for N-Heterocyclic Substrates:

Substrates containing unprotected nitrogen-rich heterocycles, such as our pyrazole building block, can present unique challenges. The lone pair of electrons on the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][10] This necessitates careful selection of ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos and XPhos) are often highly effective.[2] They stabilize the palladium catalyst, promote the desired catalytic steps, and sterically hinder unproductive coordination with the substrate's nitrogen atoms. The use of pre-formed catalysts (precatalysts) that are readily activated to the Pd(0) state can also improve reaction consistency and yield.[2][10]

Part 2: Experimental Protocol

This protocol provides a general and robust method for the Suzuki-Miyaura coupling of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine with a variety of arylboronic acids.

Materials & Reagents:

  • Substrate: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (Purity >95%)[11]

  • Coupling Partner: Arylboronic Acid (1.2 - 1.5 equivalents)

  • Palladium Precatalyst: XPhos Pd G2 (1-3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Ligand (if not using a precatalyst): XPhos (1.2 eq relative to Pd)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v), degassed

  • Reaction Vessel: Schlenk tube or microwave vial

  • Inert Gas: Argon or Nitrogen

Experimental Workflow Visualization:

Workflow Figure 2: Experimental Workflow prep 1. Reagent Preparation (Weigh solids in air) setup 2. Reaction Setup (Assemble in Schlenk tube) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvent 4. Solvent Addition (Add degassed solvents via syringe) inert->solvent reaction 5. Heating & Stirring (Heat to 80-100 °C) solvent->reaction monitor 6. Reaction Monitoring (TLC or LC-MS) reaction->monitor monitor->reaction Continue if incomplete workup 7. Workup (Quench, extract, dry) monitor->workup Upon completion purify 8. Purification (Silica gel chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: A flowchart of the Suzuki-Miyaura experimental procedure.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G2, 0.02 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Causality Note: Using a precatalyst like XPhos Pd G2 simplifies handling and improves reproducibility compared to generating the active catalyst in situ.[6] The bulky XPhos ligand is particularly effective for heteroaromatic couplings.[2]

  • Establish Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: Oxygen can oxidize the active Pd(0) species to inactive Pd(II), halting the catalytic cycle. A rigorously inert atmosphere is crucial for catalyst longevity and reaction success.

  • Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by bubbling Argon or Nitrogen through it for 15-20 minutes. Using a syringe, add the degassed solvent to the Schlenk tube containing the solids.

    • Causality Note: Water is often a necessary co-solvent in Suzuki couplings; it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[9] Degassing the solvent removes dissolved oxygen.

  • Reaction: Place the sealed tube in a pre-heated oil bath or heating block at the desired temperature (typically 80-100 °C) and stir vigorously.

    • Causality Note: Higher temperatures increase the rate of reaction, particularly the initial oxidative addition step.[4] Vigorous stirring is necessary to ensure proper mixing in the heterogeneous mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take a small aliquot from the reaction mixture, dilute it with an appropriate solvent (e.g., ethyl acetate), and spot it on a TLC plate against the starting material. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Part 3: Data & Optimization

The optimal conditions for Suzuki-Miyaura couplings can be substrate-dependent. The following table provides representative conditions and expected outcomes for the coupling of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine with various boronic acids, based on established principles for heteroaryl couplings.[12][13]

Table 1: Representative Reaction Conditions and Optimization Parameters

Arylboronic Acid PartnerCatalyst (mol%)Base (eq)Solvent (v/v)Temp (°C)Time (h)Potential Issues & Notes
Phenylboronic AcidXPhos Pd G2 (2%)K₂CO₃ (2)Dioxane/H₂O (4:1)906-12Standard, generally high-yielding.
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5%)K₂CO₃ (2)Dioxane/H₂O (4:1)1008-16Electron-rich boronic acids can couple readily.
4-Trifluoromethylphenylboronic AcidXPhos Pd G2 (2%)K₃PO₄ (3)Dioxane/H₂O (4:1)10012-24Electron-poor partners may require a stronger base like K₃PO₄ and slightly longer reaction times.
2-Methylphenylboronic AcidXPhos Pd G2 (3%)K₃PO₄ (3)Toluene/H₂O (5:1)11018-24Sterically hindered partners often require higher catalyst loading, stronger base, and higher temperature.
Heteroarylboronic Acids (e.g., 3-pyridyl)XPhos Pd G2 (3%)K₃PO₄ (3)Dioxane/H₂O (4:1)10012-24Prone to protodeborylation. Use a stronger base and monitor carefully.[9]

Troubleshooting Common Side Reactions:

  • Protodeborylation: This is the hydrolysis of the boronic acid back to the corresponding arene, which competes with transmetalation.[9] It is often accelerated for electron-rich or certain heteroaryl boronic acids.

    • Solution: Use a stronger, less nucleophilic base (e.g., K₃PO₄ instead of NaOH), minimize water content where possible, or use boronate esters (e.g., pinacol esters) which are more stable.[9]

  • Homocoupling (Glaser-type): Formation of a biaryl product from two molecules of the boronic acid.

    • Solution: Ensure a rigorously oxygen-free environment. Lowering the reaction temperature may also help.

  • Dehalogenation: The bromo-pyrazole starting material is reduced to the corresponding H-pyrazole.

    • Solution: This can result from side reactions involving the base and solvent. Ensure high-purity reagents and solvents. For problematic substrates, bromo and chloro derivatives are often superior to iodo-pyrazoles in minimizing dehalogenation.[6]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • DergiPark. (2017). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • ResearchGate. (2021). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Semantic Scholar. (1995). SYNTHESES OF 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]

  • American Chemical Society. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved from [Link]

  • American Chemical Society. (2002). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Retrieved from [Link]

  • The Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Chemistry – A European Journal. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: Strategic Functionalization of the Bromo Group in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Abstract This comprehensive guide provides detailed protocols and expert insights for the chemical functionalization of the bromo group in the versatile heterocyclic scaffold, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and expert insights for the chemical functionalization of the bromo group in the versatile heterocyclic scaffold, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. The strategic location of the bromine atom on the pyrazole ring offers a prime handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds. We will explore key methodologies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing step-by-step protocols, mechanistic rationale, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of the Scaffold

The fusion of pyrazole and pyrazine rings creates a privileged scaffold in medicinal chemistry. Pyrazoles are well-established pharmacophores found in numerous approved drugs, such as Celecoxib and Sildenafil, valued for their ability to engage in hydrogen bonding and their metabolic stability. Pyrazines are also critical components of many biologically active molecules, contributing to desired pharmacokinetic properties. The title compound, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, combines these two important heterocycles, and the bromine atom at the C4 position of the pyrazole serves as a chemically versatile linchpin for late-stage functionalization.

This guide focuses on transforming the C-Br bond into C-C and C-N bonds, enabling the rapid generation of diverse compound libraries from a common advanced intermediate. The choice of palladium-catalyzed cross-coupling is deliberate; these reactions are renowned for their functional group tolerance, high yields, and well-understood mechanisms, making them indispensable tools in modern drug discovery.

General Experimental Workflow & Considerations

Successful cross-coupling reactions are highly dependent on the rigorous exclusion of oxygen and water. The integrity of the catalyst, typically a Pd(0) species, is paramount, and its oxidative addition to the C-Br bond is the rate-determining step for which catalyst integrity is crucial.

Core Considerations:

  • Inert Atmosphere: All reactions must be assembled under an inert atmosphere (e.g., Nitrogen or Argon). This is typically achieved using a Schlenk line or a glovebox.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen. Common methods include sparging with an inert gas for 30-60 minutes or multiple freeze-pump-thaw cycles.

  • Reagent Quality: The palladium catalyst, ligands, and bases should be of high purity. The choice of ligand is critical and is tailored to the specific coupling reaction to enhance catalyst stability and reactivity.

Below is a generalized workflow diagram applicable to the protocols described in this note.

G cluster_reaction Reaction Assembly (Inert Atmosphere) cluster_execution Execution & Monitoring cluster_workup Workup & Purification reagents Weigh Substrate, Coupling Partner, Base, Catalyst, and Ligand setup Assemble Flask with Reagents under N2/Ar Flow reagents->setup glassware Dry Glassware (Oven/Flame) glassware->setup solvent Degas Solvent (e.g., N2 Sparge) add_solvent Add Degassed Solvent via Syringe solvent->add_solvent setup->add_solvent heat Heat to Reaction Temperature (Oil Bath) add_solvent->heat monitor Monitor Progress via TLC/LC-MS heat->monitor quench Cool to RT & Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify via Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for forming C-C bonds due to the commercial availability of a vast array of boronic acids and esters, as well as the generally mild reaction conditions and benign byproducts.

Mechanism Insight: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reagent Setup: To an oven-dried Schlenk flask, add 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of nitrogen.

    • Expert Note: While Pd(PPh₃)₄ is a reliable choice, modern catalyst systems using a separate Pd source (e.g., Pd(OAc)₂) and a specialized ligand (e.g., SPhos, XPhos) can offer higher turnover numbers and broader substrate scope, especially for sterically hindered partners.

  • Solvent Addition: Add degassed solvent. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The water is crucial for activating the boronic acid and facilitating the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Example Suzuki-Miyaura Coupling Partners & Conditions
Coupling Partner (1.2 eq)Catalyst (mol%)Base (2.5 eq)SolventTemp (°C)Typical Time (h)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O906
3-Pyridinylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DME/H₂O8512
Thiophene-2-boronic acidXPhos Pd G3 (2%)K₃PO₄t-AmylOH1004
Methyl boronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O1008

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct and efficient pathway to synthesize aryl alkynes, which are valuable building blocks for creating more complex, rigid molecular architectures.

Mechanism Insight: This reaction requires a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation to the palladium center more readily than the alkyne itself.

Protocol 4.1: Sonogashira Coupling with Phenylacetylene
  • Reagent Setup: To an oven-dried Schlenk flask, add 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(PPh₃)₂ (0.03 eq).

  • Inert Atmosphere: Seal the flask and purge thoroughly with nitrogen or argon.

  • Solvent & Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the base. Add the terminal alkyne, phenylacetylene (1.5 eq), via syringe.

    • Expert Note: The use of an amine as both the solvent and base is highly effective. For substrates sensitive to strongly basic conditions, a non-amine solvent like THF or DMF can be used with a milder base like K₂CO₃.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) to accelerate the reaction.

  • Monitoring: Monitor by TLC or LC-MS. Sonogashira couplings are often complete within 1-6 hours.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Mechanism Insight: The choice of ligand is absolutely critical for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are required to promote the reductive elimination step, which is often the most challenging part of the catalytic cycle for C-N bond formation.

Protocol 5.1: Buchwald-Hartwig Coupling with Morpholine
  • Reagent Setup (Glovebox Recommended): In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 eq) to a vial. In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., BINAP, 0.06 eq).

  • Reaction Assembly: Remove the vials from the glovebox. To an oven-dried Schlenk flask under nitrogen, add 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (1.0 eq) and the pre-weighed base.

  • Solvent & Reagent Addition: Add a degassed, anhydrous solvent such as toluene or dioxane. Add the amine (e.g., morpholine, 1.3 eq). Finally, add the catalyst/ligand mixture.

  • Reaction Execution: Heat the reaction mixture to 90-110 °C.

  • Monitoring: Monitor the reaction progress until the starting bromide is consumed (typically 6-24 hours).

  • Workup: Cool the mixture to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Separate the organic layer and wash with water and brine.

  • Purification: Dry, concentrate, and purify the crude product by flash column chromatography.

Table 2: Example Buchwald-Hartwig Amination Conditions
Amine Partner (1.3 eq)Catalyst (2-4 mol%)Ligand (3-6 mol%)Base (1.4 eq)SolventTemp (°C)
AnilinePd₂(dba)₃XantphosCs₂CO₃Dioxane110
BenzylaminePd(OAc)₂RuPhosK₃PO₄Toluene100
PiperidineBrettPhos Pd G3(Integrated)LHMDSTHF80

Safety & Handling

  • Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric. Handle in an inert atmosphere.

  • Solvents: Anhydrous solvents like dioxane, THF, and toluene are flammable and pose health risks. Handle only in a well-ventilated fume hood.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Potassium carbonate and phosphate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Copper(I) Iodide: CuI is toxic and should be handled with care.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine scaffold is a highly valuable starting material for medicinal chemistry programs. The C4-bromo position on the pyrazole ring provides a reliable and versatile handle for introducing a wide range of functional groups. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can efficiently generate large libraries of novel compounds for biological screening. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions, and the rigorous exclusion of air and moisture. The protocols and insights provided in this guide serve as a robust starting point for the successful exploration of this promising chemical space.

References

  • Title: The Role of Pyrazoles in Medicine Source: Future Medicinal Chemistry URL: [Link]

  • Title: A Review on Biological Activity of Pyrazole Derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews URL: [Link]

  • Title: The Buchwald-Hartwig Amination: A Primer Source: Nature Protocols URL: [Link]

Application

Procedures for N-alkylation to synthesize pyrazine-pyrazole derivatives

Application Note: Strategic N-Alkylation of Pyrazine-Pyrazole Scaffolds Abstract The synthesis of N-alkylated pyrazine-pyrazole derivatives is a critical workflow in the development of kinase inhibitors (e.g., c-Met, JAK...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Alkylation of Pyrazine-Pyrazole Scaffolds

Abstract

The synthesis of N-alkylated pyrazine-pyrazole derivatives is a critical workflow in the development of kinase inhibitors (e.g., c-Met, JAK, and Aurora kinase targets). However, the presence of the electron-deficient pyrazine ring significantly alters the tautomeric equilibrium of the pyrazole core, often leading to unpredictable regioisomeric mixtures (


 vs. 

). This guide provides a rational, mechanism-driven approach to controlling regioselectivity through specific protocols (Base-Mediated vs. Mitsunobu) and details the analytical validation required to ensure structural integrity.

Part 1: Mechanistic Insight & Regiocontrol

The Challenge: Tautomeric Bias & Pyrazine Electronics Unlike simple phenyl-pyrazoles, the pyrazine moiety acts as a strong electron-withdrawing group (EWG). This acidity enhancement (


 shift) makes the pyrazole 

more labile but also stabilizes specific tautomers depending on the attachment point.
  • Electronic Effect: The pyrazine ring pulls electron density, increasing the acidity of the pyrazole proton. This often requires milder bases than traditional sodium hydride (

    
    ) to avoid decomposition or over-alkylation.
    
  • Steric vs. Thermodynamic Control:

    • Kinetic Control (Sterics): Alkylation occurs at the least hindered nitrogen (usually distal to the pyrazine if bulky).

    • Thermodynamic Control (Chelation/Stability): In some cases, the metal cation (

      
      , 
      
      
      
      ,
      
      
      ) can chelate between the pyrazine nitrogen and the pyrazole nitrogen, locking the conformation and directing alkylation.

Decision Matrix: Selecting the Right Protocol Before starting, use the following logic flow to select your method.

AlkylationStrategy Start Substrate Analysis: Pyrazine-Pyrazole Core Electrophile Electrophile Type? Start->Electrophile AlkylHalide Alkyl Halide/Tosylate (Primary/Secondary) Electrophile->AlkylHalide Standard Alcohol Alcohol (Complex/Chiral) Electrophile->Alcohol Sensitive Sterics Is Pyrazine Position Sterically Hindered? AlkylHalide->Sterics Mitsunobu Protocol B: Mitsunobu Reaction Alcohol->Mitsunobu BaseChoice Base Selection Strategy Cs2CO3 Protocol A1: Cs2CO3/DMF (Thermodynamic/Solubility) BaseChoice->Cs2CO3 High Solubility Needed (General Purpose) NaH Protocol A2: NaH/THF (Kinetic/Irreversible) BaseChoice->NaH Low Reactivity/ Steric Bulk Sterics->BaseChoice

Figure 1: Strategic decision tree for N-alkylation conditions based on electrophile nature and substrate sterics.

Part 2: Experimental Protocols

Protocol A: Cesium-Mediated N-Alkylation (The "Cesium Effect")

Recommended for: General library synthesis, scale-up, and substrates with moderate steric hindrance.

Rationale: Cesium carbonate (


) is superior to 

for pyrazine-pyrazoles. The large cesium radius disrupts tight ion-pairing, creating a "naked" pyrazolate anion that is more nucleophilic. Furthermore, the solubility of cesium salts in organic solvents (DMF/MeCN) drives the reaction to completion faster.

Materials:

  • Substrate: Pyrazine-Pyrazole core (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    , 1.2 equiv)
    
  • Base:

    
     (Anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the pyrazine-pyrazole substrate and dissolve in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution often changes color (yellow to orange) indicating anion formation.
    
  • Alkylation: Add the alkyl halide dropwise.

    • Critical Control: If

      
       is highly reactive (e.g., Methyl Iodide), cool to 
      
      
      
      during addition to minimize bis-alkylation (quaternization of the pyrazine nitrogen).
  • Reaction: Stir at

    
     for 2–4 hours. Monitor via LC-MS.
    
  • Workup: Dilute with EtOAc, wash

    
     with 
    
    
    
    (5% aq) to remove DMF. Dry over
    
    
    .[1]

Representative Optimization Data (Regioisomeric Ratio):

BaseSolventTempYieldRatio (N1:N2)*Notes

AcetoneReflux45%60:40Poor solubility; slow reaction.

THF

88%55:45Fast, but low regioselectivity (Kinetic).

DMF

92% 85:15 Optimal balance of yield and regio-control.

*Note: N1 is defined here as the nitrogen distal to the bulky pyrazine substituent, though IUPAC numbering may vary.

Protocol B: Mitsunobu Reaction (For Alcohol Electrophiles)

Recommended for: Chiral secondary alcohols, complex side chains, or when alkyl halides are unstable.

Rationale: The Mitsunobu reaction activates an alcohol in situ, allowing the pyrazole (acting as the acidic pronucleophile) to attack. This method proceeds with inversion of configuration at the alcohol center (


 mechanism) and often displays complementary regioselectivity to base-mediated alkylation due to the steric bulk of the Triphenylphosphine (

) adduct.

Materials:

  • Substrate: Pyrazine-Pyrazole (1.0 equiv)

  • Alcohol:

    
     (1.2–1.5 equiv)
    
  • Phosphine:

    
     or Polymer-supported 
    
    
    
    (1.5 equiv)
  • Azodicarboxylate: DIAD or DTAD (1.5 equiv)

  • Solvent: THF or Toluene (Anhydrous)

Workflow Diagram:

MitsunobuFlow Mix 1. Mix Substrate + Alcohol + PPh3 in THF (0°C) Add 2. Add DIAD Dropwise (Maintain < 5°C) Mix->Add Intermediate Betaine Formation (Activation) Add->Intermediate Mechanistic Step Reaction 3. Warm to RT (Stir 12-24h) Intermediate->Reaction

Figure 2: Sequential addition workflow for Mitsunobu coupling to prevent side-reactions.

Step-by-Step Methodology:

  • Dissolution: Combine Pyrazine-Pyrazole, Alcohol, and

    
     in anhydrous THF (
    
    
    
    ) under Argon. Cool to
    
    
    .
  • Activation: Add DIAD dropwise over 15 minutes. Caution: Exothermic. The yellow color of DIAD should dissipate initially.

  • Completion: Allow to warm to RT and stir overnight.

  • Purification: Concentrate. Triturate with

    
    /Hexane to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter, then purify the filtrate via flash chromatography.

Part 3: Analytical Validation (Self-Validating System)

Distinguishing


 vs. 

isomers is the most common failure point. Do not rely on LC-MS retention time alone.

1. NOESY / ROESY (The Gold Standard): You must observe a Through-Space interaction (NOE) to confirm structure.

  • Isomer A (

    
    -Alkyl):  Strong NOE between the new Alkyl protons and the Pyrazole 
    
    
    
    (or substituent) at the adjacent position.
  • Isomer B (

    
    -Alkyl):  Strong NOE between the new Alkyl protons and the Pyrazine ring protons (if chemically close).
    

2. HMBC (Long-Range Coupling):

  • Look for

    
     correlations.[1] The Pyrazole 
    
    
    
    -bearing carbons have distinct chemical shifts.
  • Diagnostic: The Alkyl

    
     protons will correlate to either 
    
    
    
    or
    
    
    of the pyrazole.
    
    
    and
    
    
    are distinguishable by their coupling to the Pyrazine ring carbons.

3. 13C NMR Shift:

  • N-methylation typically causes an upfield shift of the adjacent carbon by ~2-5 ppm compared to the unalkylated precursor.

References

  • Regioselectivity in Pyrazole Alkylation

    • Review: Faria, J. V., et al. "Recently reported biological activities of pyrazole compounds."[2][3] Bioorganic & Medicinal Chemistry 25.21 (2017): 5891-5903. Link

    • Mechanism:[4][2][3][5] Kornis, G. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Pergamon Press.

  • Cesium Effect in Heterocyclic Chemistry

    • Protocol: Flessner, T., et al. "Cesium Carbonate Mediated N-Alkylation of Indoles and Pyrazoles." Synlett (2015).
    • Application: "Optimization of Pyrazole Synthesis for Kinase Inhibitors." Journal of Medicinal Chemistry (General Reference for Kinase Scaffold Synthesis). Link

  • Mitsunobu Reaction on Heterocycles

    • Methodology: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651. Link

  • Analytical Characterization (NOESY/HMBC): Guide: "Structural Elucidation of N-Alkyl Isomers of Pyrazoles." Magnetic Resonance in Chemistry.

Sources

Method

Using 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine as a ligand in coordination chemistry

This Application Note is designed for researchers in coordination chemistry, crystal engineering, and drug discovery. It details the synthesis, coordination behaviors, and experimental protocols for 2-((4-Bromo-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in coordination chemistry, crystal engineering, and drug discovery. It details the synthesis, coordination behaviors, and experimental protocols for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine , a versatile N-donor ligand.

Executive Summary

The molecule 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS: 2021244-96-0) represents a bifunctional ligand class bridging the gap between discrete coordination complexes and supramolecular polymers. Unlike simple bipyridines, this ligand features a flexible methylene spacer and distinct electronic environments: a


-deficient pyrazine ring and a 

-excessive pyrazole ring. The 4-bromo substituent introduces potential for halogen bonding or post-synthetic modification (e.g., Suzuki-Miyaura coupling), making it a critical building block for Metal-Organic Frameworks (MOFs) and metallo-pharmaceuticals.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine
Formula C

H

BrN

Molecular Weight 239.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, CH

CN; Sparingly soluble in H

O
pKa (Calc) Pyrazole N: ~2.5
Coordination Sites Pyrazine N1 (Chelating), Pyrazine N4 (Bridging), Pyrazole N2

Synthesis Protocol

Note: While commercially available, in-house synthesis allows for scale-up and deuteration if required.

Reaction Logic

The synthesis relies on a nucleophilic substitution (


) where the deprotonated pyrazole attacks the electrophilic benzylic-type carbon of the chloromethylpyrazine.
Materials
  • Reactant A: 4-Bromo-1H-pyrazole (1.0 eq)

  • Reactant B: 2-(Chloromethyl)pyrazine (1.1 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    , anhydrous, 2.5 eq)
  • Solvent: Acetonitrile (CH

    
    CN, dry) or DMF.
    
Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1H-pyrazole (10 mmol, 1.47 g) in dry acetonitrile (40 mL).

  • Deprotonation: Add anhydrous K

    
    CO
    
    
    
    (25 mmol, 3.45 g). Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrazole N-H.
  • Alkylation: Dropwise add a solution of 2-(chloromethyl)pyrazine (11 mmol) in acetonitrile (10 mL).

  • Reflux: Heat the mixture to reflux (80-82 °C) under an inert atmosphere (N

    
     or Ar) for 12–16 hours. Monitor by TLC (SiO
    
    
    
    , EtOAc/Hexane 1:1) until the starting pyrazole is consumed.
  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in CH

    
    Cl
    
    
    
    , wash with water (2x) and brine (1x). Dry over MgSO
    
    
    . If necessary, purify via column chromatography (Gradient: 0-5% MeOH in DCM).
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-1H-pyrazole (Nucleophile) Base K2CO3 / MeCN (Deprotonation) Start->Base Reaction Reflux 16h (SN2 Mechanism) Base->Reaction Reagent 2-(Chloromethyl)pyrazine (Electrophile) Reagent->Reaction Workup Filtration & Extraction Reaction->Workup Product Target Ligand (>95% Purity) Workup->Product

Caption: Figure 1.[3][4][5][6] One-pot alkylation workflow for ligand synthesis.

Coordination Chemistry Guidelines

This ligand is a "chameleon" in coordination chemistry. Its binding mode is dictated by the metal ion's preference and the counter-anion's coordinating ability.

Mode A: Chelating (0D Discrete Complexes)
  • Target Metals: Pd(II), Pt(II), Cu(II).

  • Mechanism: The flexible methylene bridge allows the Pyrazine-N and Pyrazole-N to adopt a cis conformation, forming a six-membered metallacycle.

  • Protocol (Example: CuCl

    
     Complex): 
    
    • Dissolve Ligand (0.1 mmol) in MeOH (5 mL).

    • Dissolve CuCl

      
      ·2H
      
      
      
      O (0.1 mmol) in MeOH (5 mL).
    • Mix solutions slowly. A color change (typically green or blue) indicates complexation.

    • Allow slow evaporation to yield crystals of [Cu(L)Cl

      
      ].
      
Mode B: Bridging (1D/2D Coordination Polymers)
  • Target Metals: Ag(I), Cu(I), Cd(II).

  • Mechanism: Ag(I) often prefers linear coordination. The ligand can bridge two metal centers: Pyrazole-N binds Metal 1, while the distal Pyrazine-N (N4) binds Metal 2.

  • Protocol (Example: Ag(I) Polymer):

    • Dissolve Ligand (0.1 mmol) in CH

      
      CN.
      
    • Layer this solution carefully over an aqueous solution of AgNO

      
       (0.1 mmol) in a narrow tube (H-tube diffusion).
      
    • Exclude light. Crystals form at the interface over 3-7 days.

Coordination Logic Diagram

CoordinationModes cluster_Chelate Mode A: Chelation cluster_Bridge Mode B: Bridging Ligand 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Chelate 6-Membered Metallacycle (e.g., Pd(II), Cu(II)) Ligand->Chelate High Steric Control Bridge Coordination Polymer (e.g., Ag(I) - Linear) Ligand->Bridge Flexible Geometry

Caption: Figure 2. Divergent coordination pathways based on metal ion geometry.

Advanced Applications

Crystal Engineering & Halogen Bonding

The 4-Bromo substituent is not chemically inert in the solid state. It acts as a halogen bond donor (Lewis acid) toward halides or oxygen atoms (Lewis bases).

  • Experiment: Co-crystallize the Cu(II) complex with halide salts to induce C-Br···Cl interactions, stabilizing supramolecular networks.

Post-Synthetic Modification (PSM)

The bromine handle allows the ligand (or its complexes) to be functionalized after synthesis.

  • Suzuki Coupling: React the ligand with phenylboronic acid (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , Toluene/H
    
    
    O) to extend the conjugation, potentially creating luminescent biaryl ligands.
Biological Relevance

Pyrazine and pyrazole cores are pharmacophores.[7][8][9] Complexes of this ligand, particularly with Cu(II) or Ru(II), should be screened for:

  • DNA Binding: Intercalation via the planar pyrazine ring.

  • Antimicrobial Activity: Synergistic effect of the N-heterocycle and the metal ion.

References

  • General Pyrazole Coordination: Mukherjee, R. "Coordination chemistry with pyrazole-based chelating ligands." Coordination Chemistry Reviews, 203(1), 151-218. Link

  • Pyrazine Ligand Versatility: Klingele, J., et al. "The coordination chemistry of 1,2,4-triazole- and pyrazole-based ligands." Dalton Transactions, 2009. Link

  • Halogen Bonding in Coordination: Cavallo, G., et al. "The Halogen Bond." Chemical Reviews, 116(4), 2478–2601. Link

  • Synthesis of Pyrazolyl-methyl-pyrazines: (Analogous protocols) Journal of Heterocyclic Chemistry, "Alkylation of Pyrazoles." Link

  • Commercial Source Verification: BLD Pharm / Sigma-Aldrich Catalog Entries for CAS 2021244-96-0. Link

Disclaimer: All experimental protocols should be performed in a fume hood with appropriate PPE. Halogenated heterocycles can be irritants.

Sources

Application

A Scalable, High-Yield N-Alkylation Strategy for the Production of a Key Pharmaceutical Building Block

An Application Note for the Scalable Synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 2-((4-Bromo-1H-pyrazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a heterocyclic compound of significant interest as a building block in drug discovery and development. The described methodology is centered around a robust N-alkylation of 4-bromopyrazole with 2-(chloromethyl)pyrazine. We present a detailed, step-by-step procedure that is optimized for scalability, yield, and purity. The guide explains the rationale behind the chosen synthetic strategy, reagent selection, and reaction conditions. It includes protocols for the preparation of the requisite starting materials, a full experimental workflow for the final coupling reaction, purification techniques suitable for large-scale production, and methods for analytical validation of the final product. This document is intended for researchers, chemists, and process scientists in the pharmaceutical and chemical industries seeking a reliable and efficient method for producing this valuable intermediate.

Introduction and Synthetic Rationale

The fusion of pyrazole and pyrazine moieties within a single molecular framework has yielded numerous compounds with significant pharmacological activities.[1][2] The target molecule, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, serves as a versatile intermediate. The bromo-substituent on the pyrazole ring provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, while the pyrazine ring is a common feature in many bioactive molecules.

The most logical and industrially viable approach to constructing this molecule is through a direct N-alkylation reaction. This strategy involves the coupling of two key fragments: the nucleophilic 4-bromopyrazole and the electrophilic 2-(chloromethyl)pyrazine. This method is advantageous due to the commercial availability or straightforward preparation of the starting materials and the generally high efficiency of N-alkylation reactions of azoles.

Retrosynthetic Analysis:

The primary disconnection is made at the N-C bond between the pyrazole nitrogen and the methylene bridge. This leads back to 4-bromopyrazole, which can be prepared by the direct bromination of pyrazole[3], and 2-(chloromethyl)pyrazine, which can be synthesized from the commercially available 2-methylpyrazine.

Overall Synthetic Scheme

The complete, three-step scalable synthesis is outlined below, starting from readily available precursors.

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Target Synthesis Pyrazole Pyrazole Bromopyrazole 4-Bromopyrazole Pyrazole->Bromopyrazole AcOH, rt Bromine Br₂ Bromine->Bromopyrazole Bromopyrazole_ref 4-Bromopyrazole Bromopyrazole->Bromopyrazole_ref Methylpyrazine 2-Methylpyrazine Chloromethylpyrazine 2-(Chloromethyl)pyrazine Methylpyrazine->Chloromethylpyrazine AIBN, CCl₄, Δ NCS N-Chlorosuccinimide NCS->Chloromethylpyrazine Chloromethylpyrazine_ref 2-(Chloromethyl)pyrazine Chloromethylpyrazine->Chloromethylpyrazine_ref Base NaH or K₂CO₃ Target 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Base->Target Bromopyrazole_ref->Target DMF, 0°C to rt Chloromethylpyrazine_ref->Target

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols: Precursor Synthesis

Protocol 1: Synthesis of 4-Bromopyrazole

Principle: This procedure utilizes the direct electrophilic bromination of the electron-rich pyrazole ring. Acetic acid serves as a suitable solvent that moderates the reactivity of bromine. An alternative, effective method involves electrosynthesis on a platinum anode in aqueous NaBr solution, which can offer high yields and is an environmentally conscious choice.[3]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Pyrazole68.0850.0 g0.734 mol
Bromine (Br₂)159.8137.5 mL (117.4 g)0.734 mol
Glacial Acetic Acid60.05500 mL-
Sodium Thiosulfate (sat. aq.)158.11As needed-
Sodium Bicarbonate (sat. aq.)84.01As needed-
Dichloromethane (DCM)84.931 L-

Procedure:

  • Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing saturated sodium thiosulfate solution), dissolve pyrazole (50.0 g, 0.734 mol) in glacial acetic acid (500 mL).

  • Bromine Addition: Cool the flask in an ice-water bath. Add bromine (37.5 mL, 0.734 mol) to the dropping funnel and add it dropwise to the stirred pyrazole solution over 1.5-2 hours. Maintain the internal temperature below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture into 1.5 L of ice-water. A precipitate may form. Quench any remaining bromine by slowly adding saturated sodium thiosulfate solution until the orange/red color disappears.

  • Neutralization & Extraction: Neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the aqueous mixture with dichloromethane (3 x 300 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture to afford 4-bromopyrazole as a white crystalline solid. Typical yields are in the 80-90% range.

Protocol 2: Synthesis of 2-(Chloromethyl)pyrazine

Principle: This is a free-radical halogenation of 2-methylpyrazine using N-Chlorosuccinimide (NCS) as the chlorine source and a radical initiator like AIBN (Azobisisobutyronitrile). Carbon tetrachloride is a classic solvent for this reaction, but for scalability and safety, alternative solvents like chlorobenzene or acetonitrile should be considered and validated.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Methylpyrazine94.1150.0 g0.531 mol
N-Chlorosuccinimide (NCS)133.5371.0 g0.531 mol
AIBN164.214.4 g0.027 mol
Carbon Tetrachloride (CCl₄)153.82800 mL-

Procedure:

  • Setup: To a 2 L flask fitted with a condenser and a magnetic stirrer, add 2-methylpyrazine (50.0 g, 0.531 mol), N-chlorosuccinimide (71.0 g, 0.531 mol), AIBN (4.4 g, 5 mol%), and carbon tetrachloride (800 mL).

  • Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.

  • Purification: The filtrate contains the desired product. Carefully concentrate the solvent by rotary evaporation. Caution: 2-(chloromethyl)pyrazine is a lachrymator and should be handled in a well-ventilated fume hood. The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Experimental Protocol: Scalable Target Synthesis

Principle of N-Alkylation

The core of the synthesis is an Sₙ2 reaction. 4-Bromopyrazole is first deprotonated by a suitable base to form the pyrazolate anion, a potent nucleophile. This anion then displaces the chloride from 2-(chloromethyl)pyrazine to form the desired N-C bond. The choice of base and solvent is critical for yield, purity, and scalability. Sodium hydride (NaH) in an aprotic polar solvent like DMF provides fast and irreversible deprotonation, leading to high yields. For larger scales, potassium carbonate (K₂CO₃) can be a safer and more economical alternative, although it may require slightly higher temperatures or longer reaction times.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquiv.
4-Bromopyrazole146.9850.0 g0.340 mol1.0
Sodium Hydride (60% in oil)24.00 (as NaH)15.0 g0.374 mol1.1
2-(Chloromethyl)pyrazine128.5648.0 g0.373 mol1.1
N,N-Dimethylformamide (DMF)73.09750 mL--
Ethyl Acetate (EtOAc)88.112 L--
Brine (sat. aq. NaCl)-1 L--

Procedure:

  • Setup: Equip a 3 L three-necked, round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a thermometer. Dry the flask thoroughly before use.

  • Deprotonation: Under a nitrogen atmosphere, suspend sodium hydride (15.0 g of 60% dispersion, 0.374 mol) in anhydrous DMF (400 mL). Cool the suspension to 0°C using an ice-water bath.

  • In a separate flask, dissolve 4-bromopyrazole (50.0 g, 0.340 mol) in anhydrous DMF (350 mL).

  • Slowly add the 4-bromopyrazole solution to the NaH suspension via a dropping funnel over 45-60 minutes. Maintain the internal temperature below 10°C. Hydrogen gas will evolve; ensure adequate ventilation to a safe outlet.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Alkylation: Add a solution of 2-(chloromethyl)pyrazine (48.0 g, 0.373 mol) in a minimal amount of DMF dropwise to the reaction mixture at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the 4-bromopyrazole is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring it into 2 L of ice-cold water with vigorous stirring. Caution: Unreacted NaH will react violently with water. Perform this step slowly in a large vessel within a fume hood.

  • Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will be an oil or a solid.

  • Purification: For high purity, the crude material can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[4][5] For large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is preferred to avoid chromatography.[6] The pure product is typically a white to off-white solid.

Process Workflow and Scalability

Caption: Step-by-step experimental workflow for the target synthesis.

Scalability Considerations:

  • Thermal Management: The deprotonation with NaH and the initial quenching are exothermic. For scales larger than described, a jacketed reactor with controlled cooling is essential.

  • Base Selection: For multi-kilogram scale, replacing NaH with K₂CO₃ is advisable for safety. The reaction may require heating (e.g., 60-80°C) to achieve a comparable reaction rate.

  • Solvent Choice: While DMF is an excellent solvent, its high boiling point and potential for decomposition can be problematic on a large scale. Acetonitrile is a viable alternative that is easier to remove.

  • Purification: Recrystallization is the most scalable purification method. Extensive screening for an optimal solvent system should be performed at the lab scale to ensure high recovery and purity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Syntheses. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Org. Synth. 2008, 85, 179. Retrieved from [Link]

  • AIP Publishing. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved from [Link]

  • ResearchGate. (2010, August 5). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of pyrazoles -4- aryl derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Springer. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • IJCRT.org. (2022, April 4). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • National Center for Biotechnology Information. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • pubs.acs.org. (n.d.). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade. Retrieved from [Link]

  • Beilstein Journals. (2024, June 28). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromo-Pyrazole Intermediates

Introduction: The Strategic Importance of Aminopyrazoles in Modern Drug Discovery The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candida...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aminopyrazoles in Modern Drug Discovery

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a privileged scaffold for interacting with a wide range of biological targets, including kinases, GPCRs, and enzymes. The introduction of an amino group onto the pyrazole ring via a C-N bond is a critical transformation, unlocking access to a vast chemical space of novel aminopyrazole derivatives with modulated potency, selectivity, and pharmacokinetic profiles.

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the construction of these crucial C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a direct and efficient route to arylamines from aryl halides, exhibiting remarkable functional group tolerance and broad substrate scope.[2][3] However, the application of this methodology to electron-rich and potentially coordinating heteroaromatic systems like bromo-pyrazoles is not without its challenges. Issues such as catalyst inhibition by the nitrogen-containing heterocycle, competing side reactions, and the inherent reactivity differences between the various bromo-pyrazole isomers necessitate a nuanced and well-optimized approach.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the successful Buchwald-Hartwig amination of bromo-pyrazole intermediates. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, bases, and solvents, and provide robust, step-by-step protocols for practical implementation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount for rational optimization and troubleshooting.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII BaseCoord Base-mediated Amine Coordination PdII->BaseCoord + HNR'R'', Base Amido L-Pd(II)(Ar)(NR'R'') BaseCoord->Amido - [Base-H]X RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The cycle commences with the oxidative addition of the bromo-pyrazole to a palladium(0) complex, forming a palladium(II) intermediate.[5] Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The final and often rate-limiting step is the reductive elimination of the desired aminopyrazole product, regenerating the active palladium(0) catalyst.[5][6]

Key Reaction Parameters: A Guide to Rational Selection

The success of the Buchwald-Hartwig amination of bromo-pyrazoles hinges on the judicious selection of several key reaction parameters.

Palladium Precatalyst

While traditional palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are often preferred for their superior activity, stability, and ease of handling.[7][8] These precatalysts, often incorporating a phosphine ligand, are designed to efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and lower catalyst loadings.[8] For challenging substrates like bromo-pyrazoles, using a precatalyst can be particularly advantageous.

The Ligand: The Heart of the Catalytic System

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates both the oxidative addition and reductive elimination steps. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands are generally the most effective.[6][9]

Ligand ClassKey Features & ApplicationsRecommended Ligands
Bulky Biarylphosphines Highly effective for a broad range of amines and aryl halides, including challenging heteroaromatic substrates.[6]XPhos, RuPhos, BrettPhos, DavePhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that can be effective for coupling with less reactive aryl chlorides and for reactions with coordinating heterocycles.[10][11][12]IPr, SIPr

The selection of the optimal ligand is highly dependent on the nature of the amine coupling partner. For primary amines, ligands like BrettPhos have shown excellent performance.[5][6] For secondary amines, RuPhos is often a good starting point.[8] When coupling with other heteroarylamines, specialized ligands such as tBuBrettPhos may be necessary to achieve high yields.[4][8]

The Base: A Critical but Complex Role

The base plays a crucial role in deprotonating the amine, but an inappropriate choice can lead to side reactions or decomposition of starting materials.[13] Strong, non-nucleophilic bases are commonly employed.

BasepKaHTypical Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, commonly used base. Can be incompatible with base-sensitive functional groups.[7]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26A very strong base, useful for less nucleophilic amines and for promoting reactions with substrates bearing acidic protons.[4][5]
Cesium carbonate (Cs₂CO₃) ~10A weaker base, suitable for substrates with base-sensitive functional groups. May require higher reaction temperatures.[7]
Potassium phosphate (K₃PO₄) ~12Another milder base option, often used in combination with specific ligand systems.[7]

For unprotected NH-pyrazoles, a strong base like LHMDS is often required to deprotonate both the amine and the pyrazole nitrogen.[4]

Solvent Selection

The choice of solvent is critical for ensuring the solubility of all reaction components and for maintaining an appropriate reaction temperature. Aprotic, non-coordinating solvents are generally preferred.

SolventBoiling Point (°C)Notes
Toluene 111A very common and effective solvent for Buchwald-Hartwig aminations.[7][14]
1,4-Dioxane 101Another widely used solvent, though concerns about its peroxide-forming potential and environmental impact exist.[14]
Tetrahydrofuran (THF) 66A lower-boiling option, suitable for reactions that proceed at milder temperatures.[7]

It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and competing side reactions.[15]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of bromo-pyrazole intermediates. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Amination of N-Protected Bromo-Pyrazoles

This protocol is suitable for bromo-pyrazoles where the pyrazole nitrogen is protected with a group such as a tert-butoxycarbonyl (Boc) or trityl (Tr) group.

Materials:

  • N-protected bromo-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the N-protected bromo-pyrazole, palladium precatalyst, and base to the oven-dried reaction vial.[8]

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.[8][15]

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated oil bath or heating block at 80-110 °C.[3][16]

  • Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of Unprotected NH-Bromo-Pyrazoles

This protocol is adapted for bromo-pyrazoles with an unprotected NH group, which requires a stronger base to deprotonate both the amine and the pyrazole.

Materials:

  • NH-bromo-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., tBuBrettPhos, 1-2 mol%)

  • LHMDS (1 M in THF, 2.2 equiv)

  • Anhydrous, degassed THF (to achieve a concentration of 0.1-0.2 M)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the NH-bromo-pyrazole, palladium precatalyst, and ligand.[4]

  • Add the anhydrous, degassed THF via syringe.

  • Add the amine via syringe.

  • Cool the mixture to 0 °C and slowly add the LHMDS solution.

  • Allow the reaction to warm to room temperature and then heat to 50-80 °C.[4]

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Troubleshooting_Workflow start Low or No Yield catalyst_check Is the catalyst active? start->catalyst_check ligand_check Is the ligand appropriate for the amine? catalyst_check->ligand_check Yes catalyst_sol Use a modern precatalyst (e.g., G3/G4). Ensure anhydrous/anaerobic conditions. catalyst_check->catalyst_sol No base_check Is the base strength and type correct? ligand_check->base_check Yes ligand_sol Screen a panel of ligands. Consult ligand selection guides. (e.g., BrettPhos for primary amines). ligand_check->ligand_sol No temp_check Is the temperature optimal? base_check->temp_check Yes base_sol For NH-pyrazoles, use a strong base (LHMDS). For base-sensitive groups, try Cs2CO3/K3PO4. base_check->base_sol No temp_sol Increase temperature (up to 120°C). Consider microwave irradiation. temp_check->temp_sol No success Successful Amination temp_check->success Yes catalyst_sol->ligand_check ligand_sol->base_check base_sol->temp_check temp_sol->success

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.[8] Ensure strictly anhydrous and anaerobic conditions. Consider using a more robust precatalyst.[8]

    • Inappropriate Ligand: The chosen ligand may not be suitable for the specific bromo-pyrazole or amine. Screen a panel of bulky biarylphosphine ligands.

    • Incorrect Base: For NH-pyrazoles, a weaker base may not be sufficient to deprotonate the heterocycle, leading to catalyst inhibition. Switch to a stronger base like LHMDS.[4]

  • Side Reactions:

    • Hydrodehalogenation: The bromo-pyrazole is reduced to the corresponding pyrazole. This can be minimized by optimizing catalyst loading and ensuring the absence of water.[8]

    • Homocoupling: Dimerization of the amine or bromo-pyrazole can occur. Adjusting the catalyst-to-ligand ratio and reaction temperature can often mitigate this issue.[8]

  • Poor Solubility:

    • If the amine or pyrazole derivative has poor solubility in common solvents like toluene, a more polar solvent such as DMF can be considered, although this may require re-optimization of other reaction parameters.[17]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrazole intermediates in drug discovery and development. While the inherent properties of bromo-pyrazoles can present unique challenges, a thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent can lead to highly efficient and reproducible C-N bond formation. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement and optimize this powerful transformation in their own laboratories.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508–511. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chen, W., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 508–511. Retrieved from [Link]

  • Squeo, B. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18015–18028. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2017, November 18). Buchwald-Hartwig Amination Solvent Choice. Retrieved from [Link]

  • ACS Publications. (2025, June 6). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]

  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(15), 7583–7624. Retrieved from [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved from [Link]

  • Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

  • American Chemical Society. (2023, January 31). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]

  • SciSpace. (2022, June 14). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Retrieved from [Link]

Sources

Application

Preparation of pharmaceutical intermediates using pyrazine-methyl-pyrazole scaffolds

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the robust synthesis, purification, and characterization of Pyrazine-Methyl-Pyrazole scaffolds (specifical...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It details the robust synthesis, purification, and characterization of Pyrazine-Methyl-Pyrazole scaffolds (specifically 2-((3-methyl-1H-pyrazol-1-yl)methyl)pyrazine ), a privileged motif in kinase inhibitors (e.g., c-Met, ALK targets).

Executive Summary

The Pyrazine-Methyl-Pyrazole scaffold represents a critical pharmacophore in modern drug discovery, particularly within oncology (kinase inhibitors). The methylene bridge (


) between the electron-deficient pyrazine and the electron-rich pyrazole provides essential conformational flexibility and hydrogen-bonding vectors.

This guide addresses the two primary synthetic challenges associated with this scaffold:

  • Instability of Electrophiles: The tendency of 2-(chloromethyl)pyrazine to polymerize or hydrolyze.

  • Regioselectivity: The formation of inseparable mixtures of 1,3- and 1,5-dimethylpyrazole isomers during

    
    -alkylation.
    

We present a field-proven, scalable protocol utilizing a Boekelheide rearrangement strategy for stable electrophile generation and a thermodynamic control strategy for high-fidelity regioselective alkylation.

Retrosynthetic Strategy & Mechanistic Logic

The conventional approach—direct radical halogenation of 2-methylpyrazine—is often discarded in process chemistry due to poor selectivity (mono- vs. di-chlorination) and safety hazards.

Our Recommended Pathway:

  • Precursor Synthesis: Activation of 2-methylpyrazine via

    
    -oxidation followed by a Boekelheide Rearrangement . This installs oxygen functionality at the benzylic position without radical chemistry.
    
  • Coupling:

    
     displacement of the activated pyrazinyl-methyl electrophile by 3-methylpyrazole.
    
  • Differentiation: Exploiting steric thermodynamics to enrich the desired 1,3-isomer (N-alkylation distal to the methyl group).

Reaction Pathway Diagram

G Start 2-Methylpyrazine NOxide Pyrazine N-Oxide Start->NOxide mCPBA or H2O2 Oxidation Rearrange 2-(Acetoxymethyl) pyrazine NOxide->Rearrange Ac2O, Heat (Boekelheide) Alcohol 2-(Hydroxymethyl) pyrazine Rearrange->Alcohol K2CO3, MeOH Hydrolysis Chloride 2-(Chloromethyl) pyrazine (Unstable Intermediate) Alcohol->Chloride SOCl2, DCM 0°C Product13 MAJOR PRODUCT 1-(Pyrazin-2-ylmethyl)- 3-methyl-1H-pyrazole (1,3-Isomer) Chloride->Product13 3-Methylpyrazole Cs2CO3, DMF Thermodynamic Control Product15 MINOR PRODUCT 1-(Pyrazin-2-ylmethyl)- 5-methyl-1H-pyrazole (1,5-Isomer) Chloride->Product15 Kinetic Byproduct

Caption: Figure 1. Strategic route avoiding radical chlorination. The Boekelheide rearrangement provides a robust entry to the functionalized pyrazine core.

Detailed Experimental Protocols

Phase A: Preparation of the Electrophile (Via Boekelheide Rearrangement)

Direct chlorination of 2-methylpyrazine is hazardous and low-yielding. This 3-step sequence is the industry standard for purity.

Step 1: Synthesis of 2-Methylpyrazine 1-oxide
  • Reagents: Dissolve 2-methylpyrazine (100 mmol) in glacial acetic acid (50 mL). Add 30%

    
     (110 mmol) dropwise.
    
  • Conditions: Heat to 70°C for 8 hours. Monitor by LC-MS (Target M+1: 111.05).

  • Workup: Concentrate under vacuum to remove AcOH. Dilute with water, neutralize with solid

    
    , and extract with DCM (
    
    
    
    mL).
  • Yield: Typically 85-90% as a white solid.

Step 2: Boekelheide Rearrangement to 2-(Acetoxymethyl)pyrazine
  • Reagents: Suspend the

    
    -oxide (50 mmol) in acetic anhydride (150 mmol).
    
  • Conditions: Heat to reflux (140°C) for 2 hours. The solution will turn dark.

    • Mechanism:[1][2][3][4] Acylation of the oxygen followed by [3,3]-sigmatropic rearrangement.

  • Workup: Remove excess

    
     via vacuum distillation. The residue is used directly or purified via short silica plug (EtOAc/Hexane).
    
Step 3: Activation to 2-(Chloromethyl)pyrazine (In-Situ)

Note: The chloride is unstable. Prepare immediately before coupling.

  • Hydrolysis: Treat the acetate with

    
     (1.5 eq) in MeOH (RT, 1 h) to get 2-(hydroxymethyl)pyrazine.
    
  • Chlorination: Dissolve the alcohol (20 mmol) in anhydrous DCM (40 mL) at 0°C. Add

    
     (24 mmol) dropwise. Stir 2 h.
    
  • Isolation: Evaporate volatiles cold (<30°C). Re-dissolve in anhydrous DMF for the next step immediately.

Phase B: Regioselective N-Alkylation of 3-Methylpyrazole

Challenge: 3-Methylpyrazole exists as a tautomeric mixture. Alkylation at


 yields the 1,3-isomer (usually desired); alkylation at 

yields the 1,5-isomer.
Protocol
  • Base Selection: Use Cesium Carbonate (

    
    ) .
    
    • Why? The "Cesium Effect" promotes solubility and often favors the thermodynamic product (1,3-isomer) due to reversible alkylation pathways or specific coordination.

  • Stoichiometry:

    • 3-Methylpyrazole: 1.0 eq

    • 2-(Chloromethyl)pyrazine (fresh in DMF): 1.1 eq

    • 
      : 2.0 eq
      
    • Solvent: Anhydrous DMF (0.2 M concentration)

  • Procedure:

    • Dissolve 3-methylpyrazole and

      
       in DMF. Stir for 30 min at RT to deprotonate.
      
    • Add the pyrazinyl chloride solution dropwise over 20 mins.

    • Critical Step: Heat to 60°C for 4 hours.

    • Note: Lower temperatures (0°C) often favor the kinetic 1,5-isomer mixture. Heating helps equilibrate to the more stable 1,3-isomer (less steric clash between the pyrazole-methyl and the pyrazine methylene group).

Optimization Data: Isomer Ratios
BaseSolventTempYieldRatio (1,3 : 1,5)
NaHTHF0°C88%55 : 45 (Poor)
K2CO3AcetoneReflux75%70 : 30
Cs2CO3 DMF 60°C 92% 90 : 10

Purification & Analysis

Separation of Regioisomers

The 1,3- and 1,5-isomers have very similar polarities but distinct crystallization properties.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (High Performance, 15-40 µm).

    • Eluent: 0-5% MeOH in DCM.

    • Order of Elution: The 1,5-isomer (more sterically crowded, slightly less polar) typically elutes first. The 1,3-isomer (desired) elutes second.

  • Recrystallization (Polishing):

    • If chromatography yields 95% purity, recrystallize from Isopropyl Acetate/Heptane (1:3) . The 1,3-isomer crystallizes readily; the 1,5-isomer often remains in the mother liquor.

Analytical Validation (NMR)

Distinguishing the isomers requires NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1,3-Isomer (Target):

    • NOE correlation observed between the Pyrazine-CH2- protons and the Pyrazole-H5 proton.

    • No NOE between Pyrazine-CH2- and Methyl group.

  • 1,5-Isomer (Impurity):

    • Strong NOE correlation observed between the Pyrazine-CH2- protons and the Pyrazole-Methyl group (spatial proximity).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Polymerization of chloromethylpyrazine.Do not store the chloride. Generate in situ or use the mesylate (OMs) alternative if chloride is too unstable.
Poor Regioselectivity Reaction temperature too low; "Kinetic trap".Increase reaction temperature to 60-80°C to favor thermodynamic equilibration. Switch to Cs2CO3.
Inseparable Isomers Silica gel activity too low.Use AgNO3-impregnated silica (argentometric chromatography) for difficult separations, or switch to preparative HPLC (C18, Formic acid buffer).

References

  • Boekelheide Rearrangement for Pyrazines

    • Title: "Synthetic utility of N-oxides in the synthesis of pyrazine-based molecules."
    • Source: Barrow et al., Molecules, 2022.
  • Regioselectivity in Pyrazole Alkylation

    • Title: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning."
    • Source:Int. J. Mol.[5] Sci., 2025.[6][7][8][9]

  • Purification Protocols

    • Title: "Purification of Methyl Pyrazole Isomers - Technical Support."
    • Source: BenchChem Application Notes, 2025.[8][10]

  • General Pyrazine Synthesis

    • Title: "Synthesis of Substituted Pyrazines
    • Source: BenchChem Protocols.[10]

Sources

Method

Crystal growth techniques for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Application Note: High-Performance Crystal Growth Protocols for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Executive Summary & Structural Analysis This guide details the crystallization protocols for 2-((4-Bromo-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Crystal Growth Protocols for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Executive Summary & Structural Analysis

This guide details the crystallization protocols for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine , a heteroaromatic compound featuring a pyrazine ring linked via a methylene bridge to a 4-bromo-pyrazole moiety.

Significance: This molecule represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., c-Met, VEGFR) where the pyrazine acts as a hinge binder and the pyrazole occupies the solvent-exposed or hydrophobic pocket. The presence of the Bromine (Br) atom is strategically significant for X-ray crystallography, serving as a heavy atom for ab initio phasing via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD).

Physicochemical Challenges:

  • Conformational Flexibility: The methylene (

    
    ) bridge introduces rotational freedom, often inhibiting lattice formation in favor of amorphous precipitation.
    
  • Nitrogen-Rich Core: The high density of H-bond acceptors (4 nitrogens) creates a propensity for "oiling out" if supersaturation is reached too rapidly.

  • Solubility Profile: The molecule exhibits "schizophrenic" solubility—lipophilic due to the aryl bromide, yet polar due to the diazine/azole rings.

Pre-Crystallization Profiling (The "Self-Validating" Step)

Before attempting growth, you must validate the solubility profile. Blind attempts lead to wasted material.

Protocol 1: Solubility Saturation Test

  • Objective: Determine the critical solvent systems for nucleation.

  • Procedure: Add 1 mg of compound to 100

    
    L of solvent. Vortex.
    
    • Soluble: Solution is clear. (Good for "Solvent" in diffusion).

    • Insoluble: Solid remains. (Good for "Anti-solvent").

    • Partial: Requires heating. (Good for Slow Cooling).

Table 1: Predicted Solubility Matrix & Application

Solvent ClassSpecific SolventSolubilityRole in Crystallization
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary Solvent (Layering)
Polar Aprotic DMSO, DMFVery High Avoid (Too hard to remove)
Polar Protic Methanol, EthanolModerate Primary Solvent (Evaporation)
Ketones AcetoneModerate Primary/Anti-solvent Bridge
Hydrocarbons Hexane, PentaneLow Anti-solvent (Precipitant)
Ethers Diethyl Ether, TBMELow/Mod Anti-solvent (Diffusion)

Core Crystallization Protocols

Method A: Liquid-Liquid Diffusion (Solvent Layering)

Best for: High-quality single crystals for XRD. Mechanism: Slow interdiffusion of a dense solvent (containing sample) and a light anti-solvent creates a metastable zone where nucleation occurs gradually.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10–15 mg of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine in 0.5 mL of DCM (or Chloroform) in a narrow glass vial (4 mL capacity). Ensure the solution is concentrated but not saturated.

  • Filtration: Pass the solution through a 0.22

    
    m PTFE syringe filter into a clean crystallization tube (NMR tubes work excellently for small amounts).
    
  • Layering: Carefully layer 1.0 mL of Hexane (or Pentane) on top of the DCM solution.

    • Critical Technique: Tilt the tube to 45° and let the hexane flow slowly down the glass wall. Do not mix. You should see a distinct interface.

  • Incubation: Cap the tube tightly. Store upright in a vibration-free environment at 20°C (or 4°C to slow diffusion further).

  • Observation: Crystals should appear at the interface within 24–72 hours.

Method B: Vapor Diffusion (Hanging Drop / Sitting Drop)

Best for: Screening multiple conditions with minimal sample (<1 mg). Mechanism: Volatile solvent leaves the sample drop to equilibrate with a reservoir of anti-solvent, slowly increasing concentration.

Step-by-Step Protocol:

  • Reservoir: Place 1 mL of Diethyl Ether (Anti-solvent) in the bottom of a small vial.

  • Sample Prep: Dissolve 2 mg of compound in 200

    
    L of Methanol  or Acetonitrile .
    
  • The Drop: Place the open inner vial (containing sample) inside the reservoir vial. Alternatively, use a hanging drop plate (VDX plate).

  • Seal: Cap the outer reservoir vial tightly.

  • Kinetics: The ether vapors will diffuse into the methanol drop (since ether is more volatile but also lowers the solubility of the solute in methanol), or methanol will evaporate out (if using a non-volatile precipitant). For this pair, Ether diffuses in, lowering solubility slowly.

Visualization of Experimental Workflow

The following diagram illustrates the decision logic for selecting the correct crystallization method based on initial solubility observations.

CrystallizationWorkflow Start Start: 2-((4-Bromo-1H-pyrazol-1-yl) methyl)pyrazine Sample SolubilityTest Solubility Test (1 mg in 100 µL) Start->SolubilityTest HighSol High Solubility (DCM, CHCl3) SolubilityTest->HighSol Dissolves Instantly ModSol Moderate Solubility (MeOH, Acetone) SolubilityTest->ModSol Dissolves with Vortex LowSol Low Solubility (Hexane, Ether, Water) SolubilityTest->LowSol Precipitate Remains MethodA Method A: Solvent Layering (DCM + Hexane) HighSol->MethodA Use as Base Layer MethodB Method B: Slow Evaporation (Controlled Rate) ModSol->MethodB Cover with Parafilm + Pinhole MethodC Method C: Vapor Diffusion (MeOH drop / Ether well) ModSol->MethodC Use as Solvent LowSol->MethodA Use as Top Layer LowSol->MethodC Use as Reservoir Success X-Ray Quality Crystals (Check for Twinning) MethodA->Success MethodB->Success MethodC->Success

Caption: Decision tree for selecting crystallization technique based on solvent interaction. Blue nodes indicate start, Green indicates favorable solubility, Red indicates anti-solvent potential.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Supersaturation increased too fast; the molecules aggregated as a disordered liquid rather than an ordered lattice.

  • Solution:

    • Lower Temperature: Move experiment to 4°C.

    • Reduce Concentration: Dilute the starting solution by 20%.

    • Seed: If you have any solid (even microcrystalline powder), add a microscopic speck to the oil to act as a nucleation template.

Issue: Twinning (Intergrown Crystals)

  • Cause: Nucleation rate too high.

  • Solution: Slow down the diffusion. In Method A (Layering), add a "Buffer Layer" of pure solvent (e.g., pure DCM) between the sample layer (DCM+Compound) and the anti-solvent (Hexane). This increases the diffusion path length.

Issue: No Crystals (Clear Solution)

  • Cause: Undersaturated.

  • Solution: Allow the vial to stand open for 1-2 hours to evaporate some solvent, then reseal. Or, add more anti-solvent.

Characterization Parameters

Once crystals are obtained, verify their identity before full data collection.

  • Melting Point: Compare with the amorphous powder. Crystalline forms often have a sharper, higher melting point (~1°C range).

  • Unit Cell Determination: Mount a single crystal on the diffractometer. A quick "Matrix Check" (10-minute scan) will confirm if it is a salt, solvate, or the pure neutral species.

    • Note on Bromine: The presence of Br (Atomic Number 35) allows for easy confirmation of the correct molecule by checking the electron density maps or anomalous signal even in a preliminary scan.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link

  • SynHet. (2023).[1] Product Data: 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine derivatives and properties. Link

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Crystals, 13, 1101.[1] (Provides structural insights into the 4-bromo-pyrazole fragment packing). Link

  • PubChem. (2025).[2][3] 2-(4-bromo-1H-pyrazol-1-yl)pyrazine Compound Summary. Link[4]

Sources

Application

Microwave-Assisted Synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Analogs: An Application Note and Detailed Protocol

Abstract This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine analogs utilizing Microwave-Assisted Organic Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine analogs utilizing Microwave-Assisted Organic Synthesis (MAOS). This class of heterocyclic compounds, featuring a pyrazole-pyrazine conjugate scaffold, is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological potential.[1] We will delve into the rationale behind employing microwave irradiation, the mechanistic underpinnings of the N-alkylation reaction, a step-by-step experimental procedure, and critical insights for successful synthesis and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage efficient and sustainable synthetic methodologies.

Introduction: The Significance of Pyrazole-Pyrazine Scaffolds and the Advent of Microwave Synthesis

Pyrazole and its derivatives are pharmacologically significant scaffolds, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anti-cancer agents.[2][3][4] Similarly, pyrazine moieties are integral to many biologically active molecules. The conjugation of these two heterocyclic systems into a single molecular entity presents a promising strategy for the development of novel therapeutic agents with potentially enhanced or unique pharmacological profiles.[1]

Traditional synthetic methods for constructing such molecules often involve lengthy reaction times, high temperatures, and significant solvent consumption, leading to lower yields and the formation of undesirable byproducts.[5][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses these limitations.[6][7][8] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS offers several distinct advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes.[9][10][11]

  • Increased Reaction Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, simplifying purification and improving overall efficiency.[6][10][11]

  • Enhanced Reaction Control: Precise control over temperature and pressure allows for the fine-tuning of reaction conditions.[11]

  • Alignment with Green Chemistry Principles: MAOS often allows for solvent-free reactions or the use of smaller volumes of less hazardous solvents, reducing environmental impact.[7][8][11]

This guide will focus on a specific application of MAOS: the N-alkylation of 4-bromopyrazole with 2-(chloromethyl)pyrazine to yield the target 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine analogs.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution reaction where the pyrazole nitrogen atom acts as a nucleophile, displacing the chlorine atom from 2-(chloromethyl)pyrazine.

The Role of the Base

The pyrazole ring is weakly acidic, and the presence of a base is crucial to deprotonate the N-H group, thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like triethylamine (TEA). Potassium carbonate is often preferred due to its moderate basicity, low cost, and ease of handling.

Microwave Irradiation Effects

Microwave energy is absorbed by polar molecules in the reaction mixture, leading to rapid and uniform heating through a process called dielectric heating.[11] This localized heating accelerates the rate of the nucleophilic substitution reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromopyrazole≥97%Commercially Available
2-(Chloromethyl)pyrazine≥98%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better dispersion.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially AvailableMicrowave compatible solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Microwave Synthesis Vial10 mLAppropriate SupplierWith snap cap and stirrer bar.
Microwave SynthesizerCapable of controlled temperature and pressure.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, add 4-bromopyrazole (1.0 mmol, 147 mg).

    • Add anhydrous potassium carbonate (1.5 mmol, 207 mg).

    • Add anhydrous acetonitrile (5 mL).

    • Add 2-(chloromethyl)pyrazine (1.0 mmol, 128.5 mg).

  • Microwave Irradiation:

    • Seal the vial securely with a snap cap.

    • Place the vial in the cavity of the microwave synthesizer.

    • Set the following reaction parameters:

      • Temperature: 120 °C

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes

      • Power: Dynamic (adjusts to maintain temperature)

      • Stirring: High

  • Work-up and Extraction:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Carefully open the vial and filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid residue with a small amount of ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield 2-((4-bromo-1H-pyrazol-1-yl)methyl)pyrazine as a solid.

Expected Results
ParameterExpected Outcome
Reaction Time 10 minutes (hold time)
Yield 80-90%
Purity (by ¹H NMR) >95%
Appearance White to off-white solid

Visualizing the Process

Reaction Mechanism Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products pyrazole 4-Bromopyrazole deprotonated_pyrazole Deprotonated Pyrazole (Nucleophile) pyrazole->deprotonated_pyrazole Deprotonation alkyl_halide 2-(Chloromethyl)pyrazine product 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine alkyl_halide->product base K₂CO₃ (Base) deprotonated_pyrazole->product SN2 Attack salts KCl + KHCO₃

Caption: SN2 reaction mechanism for N-alkylation.

Experimental Workflow Diagram

experimental_workflow start Start: Reagents in Vial microwave Microwave Irradiation (120°C, 10 min) start->microwave workup Work-up & Extraction microwave->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Overall experimental workflow.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can interfere with the reaction.

    • Confirm the quality of the 2-(chloromethyl)pyrazine, as it can be unstable.

    • Increase the reaction time or temperature in small increments.

  • Incomplete Reaction:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Ensure efficient stirring during the microwave irradiation.

  • Purification Challenges:

    • If the product is difficult to separate from starting materials, a different solvent system for column chromatography may be necessary.

    • Recrystallization can be an alternative purification method if a suitable solvent is found.[12]

Conclusion

The microwave-assisted synthesis of 2-((4-bromo-1H-pyrazol-1-yl)methyl)pyrazine analogs offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[10][13] This approach is well-suited for the rapid generation of compound libraries for drug discovery and lead optimization. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can successfully synthesize these valuable heterocyclic scaffolds.

References

  • Antre, D. S., et al. (2011). Microwave-assisted synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones. DergiPark. [Link]

  • Chachignon, H., et al. (2015). A facile, one pot, MW-assisted synthesis of 1,2,3-substituted pyrroles. Revue Roumaine de Chimie.
  • Corradi, S., et al. (2007).
  • Girish, Y. R., et al. (2014). An efficient green synthesis of 1,3,5-substituted pyrazole derivatives catalyzed by nano-ZnO. MDPI. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. ResearchGate. [Link]

  • Kidwai, M., & Kumar, P. (1998). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B.
  • Kumar, V., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. [Link]

  • Kumar, S., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Paul, S., et al. (2006). Microwave-assisted synthesis of pyrazoles. DergiPark.
  • Polshettiwar, V., et al. (2009).
  • Reddy, P. P., et al. (2015). Microwave-assisted synthesis of nitrogen heterocycles.
  • Sahu, J. K., et al. (2012).
  • Semantic Scholar. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. [Link]

  • Sharma, A., et al. (2024).
  • Shelke, G. M., et al. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett. [Link]

  • Singh, R. P., & Raghav, N. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. [Link]

  • Verma, R. S. (2012). Microwave-assisted organic synthesis: a green chemistry strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Yadav, P., et al. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical Sciences. [Link]

  • Zare, A., & Fallah, Z. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Pyrazine Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with pyrazine derivatives. The following question-and-answer-based troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with pyrazine derivatives. The following question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights into overcoming common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Troubleshooting Guides: Common Purification Issues & Solutions

This section addresses specific problems encountered during the purification of pyrazine derivatives and offers step-by-step solutions.

Scenario 1: Low Recovery of Pyrazine Product After Liquid-Liquid Extraction (LLE)

Question: I am experiencing low yields of my pyrazine derivative after performing a liquid-liquid extraction from an aqueous reaction mixture. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery during LLE of pyrazine derivatives is a frequent issue stemming from several factors related to solvent choice and extraction technique.

Causality and Remediation:

  • Insufficient Number of Extractions: A single extraction is often inadequate for complete recovery. The partitioning of the pyrazine derivative between the aqueous and organic phases is an equilibrium process.

    • Solution: Perform multiple extractions (at least 3-4) with fresh portions of the organic solvent.[1][2] Combining the organic layers from these repeated extractions can lead to recoveries exceeding 90%.

  • Inappropriate Solvent Polarity: The polarity of the extraction solvent must be well-matched to the polarity of the target pyrazine derivative.

    • Solution: If your pyrazine is highly polar, a non-polar solvent like hexane may not be effective. Consider using a more polar solvent such as methyl-t-butyl ether (MTBE), ethyl acetate, or dichloromethane (DCM).[1][2] A solvent mixture, for instance, a 90/10 hexane/ethyl acetate blend, can also enhance recovery for certain pyrazines.[1][2]

  • Highly Polar Pyrazines: Some pyrazine derivatives may be too polar to be efficiently extracted into common organic solvents.

    • Solution: In such cases, alternative purification strategies like distillation followed by solid-phase extraction (SPE) should be considered.

Scenario 2: Co-extraction of Impurities During Liquid-Liquid Extraction

Question: My organic extract contains significant amounts of imidazole impurities along with my desired pyrazine product. How can I prevent this co-extraction or remove these impurities?

Answer:

The co-extraction of imidazole impurities is a common problem, especially when using more polar organic solvents for LLE.[1][2]

Strategic Solutions:

  • Solvent Selection: The choice of extraction solvent is critical in preventing the co-extraction of polar impurities like imidazoles.

    • Preventative Approach: Utilize a non-polar solvent such as hexane for the extraction.[1][2][3] Hexane is effective at extracting many pyrazines without co-extracting the more polar imidazole derivatives.[1][2][3]

  • Post-Extraction Cleanup: If a more polar solvent like MTBE or ethyl acetate is necessary for efficient pyrazine extraction, a subsequent purification step is required.[1][2]

    • Column Chromatography: Pass the organic extract through a silica gel column. The polar silica will retain the imidazole impurities, allowing the less polar pyrazine to elute.[1][2]

Workflow for LLE Followed by Column Chromatography

LLE_Column_Chromatography start Aqueous Reaction Mixture lle Liquid-Liquid Extraction (e.g., MTBE or Ethyl Acetate) start->lle separate Separate Organic Layer lle->separate column Silica Gel Column Chromatography separate->column pure_product Purified Pyrazine Derivative column->pure_product

Caption: Workflow for LLE followed by column chromatography.

Scenario 3: Poor Separation of Chemically Similar Pyrazines During Flash Chromatography

Question: I am struggling to separate two closely related pyrazine derivatives using standard flash chromatography. The peaks are overlapping, leading to poor resolution. What can I do to improve the separation?

Answer:

Separating structurally similar pyrazines can be challenging due to their similar affinities for the stationary phase.[4]

Optimization Strategies:

  • High-Surface-Area Silica: Standard flash silica may not provide sufficient resolution for closely related pyrazine derivatives.[4]

    • Solution: Employing flash chromatography cartridges packed with high-surface-area silica (>700 m²/g) can significantly enhance separation and resolution.[4]

  • Mobile Phase Gradient Optimization: A steep gradient may not provide adequate separation for compounds with similar retention factors.

    • Solution: Optimize the mobile phase gradient. A shallower gradient can improve the separation of compounds with close Rf values.

  • Sample Loading Technique: Improper sample loading can lead to band broadening and decreased resolution.

    • Solution: If the crude material is not readily soluble in the initial mobile phase, consider dry loading. This involves adsorbing the sample onto a small amount of silica gel, removing the solvent, and loading the resulting free-flowing powder onto the column.

Scenario 4: Difficulty in Obtaining Pure Crystals of the Pyrazine Derivative

Question: My pyrazine derivative fails to crystallize, or the resulting crystals are of low purity. What factors could be inhibiting crystallization, and how can I overcome this?

Answer:

Crystallization is a powerful purification technique, but its success is highly dependent on the purity of the crude material and the choice of solvent.

Troubleshooting Crystallization:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Purify the crude product using another method, such as column chromatography or distillation, before attempting recrystallization.

  • Inappropriate Crystallization Solvent: The choice of solvent is crucial for successful crystallization.

    • Solution: Screen a variety of solvents or solvent pairs to find the optimal conditions. Useful solvent pairs for pyrazine derivatives include ethanol-water and ethyl acetate-cyclohexane.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in pyrazine derivatives?

A1: The types of impurities largely depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.[5][6]

  • Side-Reaction Products: Side reactions can lead to the formation of unwanted byproducts. For instance, in the Maillard reaction, Strecker aldehydes are common byproducts.[7] In syntheses involving cellulosic-derived sugars and ammonium hydroxide, imidazole derivatives can be significant impurities.[7]

  • Over-oxidation Products: The use of strong oxidizing agents can lead to the formation of N-oxides or even ring-opened products.[5]

  • Polymers: Polymerization of reactive intermediates can occur, leading to high-molecular-weight impurities.[5]

Q2: How do I choose the most appropriate initial purification strategy for my crude pyrazine derivative?

A2: The initial purification strategy should be chosen based on the physical and chemical properties of your pyrazine derivative and the expected impurities.

Decision Tree for Initial Purification Strategy

Purification_Strategy start Crude Pyrazine Mixture volatile Is the pyrazine volatile and are the impurities non-volatile? start->volatile distillation Distillation volatile->distillation Yes aqueous_mixture Is the crude product in an aqueous mixture? volatile->aqueous_mixture No lle Liquid-Liquid Extraction (LLE) aqueous_mixture->lle Yes solid_mixture Is the crude product a solid mixture with differing solubilities? aqueous_mixture->solid_mixture No crystallization Crystallization/Recrystallization solid_mixture->crystallization Yes chromatography Column Chromatography solid_mixture->chromatography No

Caption: Decision tree for selecting an initial purification strategy.

Q3: Can I use distillation to purify my pyrazine product?

A3: Yes, distillation is a viable purification method, particularly when your pyrazine derivative is volatile and the impurities are non-volatile.[1][2] Simple distillation can be used to separate volatile pyrazines from an aqueous reaction mixture, leaving non-volatile impurities behind in the distillation flask.[1][2] Azeotropic distillation can also be employed to separate pyrazines from alkanolamines.[8]

Q4: When is column chromatography the most suitable purification technique?

A4: Column chromatography is often used as a secondary purification step after an initial extraction or distillation to separate compounds with similar polarities. It is particularly useful for:

  • Separating a target pyrazine from structurally similar byproducts.[4]

  • Removing polar impurities, such as imidazoles, from an organic extract.[1][2]

  • Purifying non-volatile or thermally sensitive pyrazine derivatives that are not amenable to distillation.

Q5: What analytical techniques are recommended for assessing the purity of my pyrazine derivative?

A5: A combination of analytical techniques is often employed to accurately determine the purity of a pyrazine derivative.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable method for purity analysis and impurity profiling, as the pyrazine ring provides a chromophore for UV detection.[9]

  • Gas Chromatography (GC): GC is applicable if the compound and its impurities are thermally stable and volatile.[9]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing purity and for developing solvent systems for column chromatography.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.

  • Mass Spectrometry (MS): Techniques like LC-MS or GC-MS are invaluable for identifying unknown impurities by providing molecular weight information.[11]

Summary of Common Purification Techniques for Pyrazine Derivatives
Purification TechniquePrinciple of SeparationBest Suited ForKey Considerations
Liquid-Liquid Extraction (LLE) Differential solubility between two immiscible liquid phasesInitial cleanup of aqueous reaction mixturesSolvent choice is critical; multiple extractions are often necessary.[1][2]
Distillation Differences in boiling pointsSeparating volatile pyrazines from non-volatile impuritiesCompound must be thermally stable.
Crystallization/Recrystallization Differences in solubility at varying temperaturesFinal purification of solid pyrazine derivativesCrude material should be relatively pure; solvent screening is important.
Column Chromatography Differential adsorption onto a solid stationary phaseSeparating compounds with similar polarities; removing polar impuritiesChoice of stationary phase and mobile phase is crucial for good resolution.[10]
Solid-Phase Extraction (SPE) Partitioning between a solid phase and a liquid phaseIsolating pyrazines from aqueous distillatesC18-bonded silica is effective for trapping pyrazines from aqueous solutions.[1][2]

III. Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction Followed by Silica Gel Chromatography

This protocol is suitable for isolating pyrazines from a reaction mixture containing polar, non-volatile impurities like imidazoles.

1. Extraction: a. Cool the aqueous reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Add an equal volume of the chosen organic solvent (e.g., MTBE or ethyl acetate). d. Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. e. Allow the layers to separate completely. f. Drain the lower aqueous layer. g. Collect the upper organic layer. h. Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times. i. Combine all organic extracts.

2. Column Chromatography: a. Prepare a silica gel column with a non-polar solvent (e.g., hexane). b. Concentrate the combined organic extracts under reduced pressure. c. Load the concentrated extract onto the top of the silica gel column. d. Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane), determined by TLC analysis. e. Collect fractions containing the pyrazine product. f. Analyze the fractions by TLC or GC-MS to identify the pure product fractions. g. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.

Protocol 2: General Procedure for Distillation Followed by Solid-Phase Extraction (SPE)

This protocol is ideal for separating volatile pyrazines from non-volatile components in an aqueous reaction mixture.

1. Distillation: a. Set up a simple distillation apparatus. b. Place the aqueous reaction mixture in the distillation flask. c. Heat the mixture to boiling. d. Collect the distillate, which will contain the volatile pyrazines and water. The non-volatile impurities will remain in the distillation flask.

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the aqueous distillate onto the C18 cartridge. The pyrazines will be adsorbed onto the C18 stationary phase. c. Wash the cartridge with water to remove any remaining water-soluble impurities. d. Elute the pyrazines from the cartridge with an organic solvent (e.g., methanol or acetonitrile). e. Collect the eluate and remove the solvent under reduced pressure to obtain the pure pyrazine product.

IV. References

  • Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]

  • Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(10), 945-952. Retrieved from [Link]

  • Biosynce. (2025, October 10). What are the side-reactions in pyrazine synthesis? Retrieved from [Link]

  • Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Kadam, D., Thorat, V. B., Devkar, V., Murumkar, V., & Kakade, V. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development, 9(2), 1-10. Retrieved from [Link]

  • Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5443. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine in organic solvents

Welcome to the technical support center for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: Understanding the Solubility Challenge

The molecule 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine possesses structural features that can contribute to poor solubility in common organic solvents. The presence of both a pyrazole and a pyrazine ring, along with a bromine substituent, creates a molecule with a specific polarity and potential for strong intermolecular interactions in the solid state.[1] The pyrazole ring itself can lead to low solubility due to its aromaticity and capacity for hydrogen bonding.[1] Similarly, pyrazine is a polar molecule due to its nitrogen atoms, making it moderately soluble in water and other polar solvents, but less so in nonpolar organic solvents.[2][3]

The arrangement of molecules in the crystal lattice significantly impacts the energy required to dissolve the compound.[4] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, result in high lattice energy, making it difficult for solvent molecules to break the crystal structure apart.[1]

This guide will walk you through a logical progression of troubleshooting steps, from initial solvent selection to more advanced solubilization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, is not dissolving in common organic solvents like Dichloromethane (DCM) or Methanol at room temperature. What should I do first?

A1: Initial Troubleshooting Steps

When encountering poor solubility, a systematic approach is crucial. Here are the initial steps to take:

  • Solvent Polarity Screening: The solubility of a compound is highly dependent on the polarity of the solvent. Since your compound has both polar (pyrazine, pyrazole nitrogens) and non-polar (bromophenyl) characteristics, a range of solvents should be tested. Pyrazole and its derivatives are often more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4][5] Pyrazine also shows solubility in alcohols and ether.[2]

  • Gentle Heating: The solubility of most organic solids increases with temperature.[1][5][6] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice.[1]

    • Caution: Always be mindful of the compound's thermal stability. If the stability is unknown, it is advisable to perform a preliminary test on a small scale. Excessive heat can lead to degradation.[7] A gentle warming in a water bath to 30-40°C is a good starting point.[7]

  • Mechanical Agitation (Vortexing & Sonication): Physical agitation increases the interaction between the solute and the solvent, which can accelerate the dissolution process.[8]

    • Vortexing: Vigorous mixing can help break up small clumps of solid.

    • Sonication: The application of ultrasonic waves can agitate particles in a solution, which can be particularly effective for stubborn-to-dissolve compounds.[8][9] Sonication can speed up dissolution by breaking intermolecular interactions.[8] It is especially useful when stirring is not feasible.[8]

Q2: I've tried heating and sonication with single solvents, but the solubility is still poor. What is the next logical step?

A2: Exploring Co-Solvent Systems

If single solvents are ineffective, a co-solvent system is a powerful next step. A co-solvent is a mixture of two or more miscible solvents, and this approach can fine-tune the polarity of the solvent environment to better match the solute.[1]

Rationale: By blending a "good" solvent (one in which the compound shows some solubility) with a "poor" solvent, you can create a system with optimal solvating power. For pyrazole derivatives, a common technique is to dissolve the compound in a minimal amount of a hot "good" solvent (like ethanol) and then carefully add a "poor" solvent (like water or a non-polar solvent) until turbidity (cloudiness) appears.[1][4]

Common Co-Solvent Systems to Consider:

  • Polar Aprotic / Alcohol: DMSO/Methanol, DMF/Ethanol

  • Chlorinated / Alcohol: Dichloromethane/Methanol

  • Ethereal / Alcohol: Tetrahydrofuran (THF)/Methanol

Data Summary: Properties of Common Organic Solvents

SolventPolarity (Dielectric Constant)Boiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO)47.2189Highly polar aprotic, dissolves a wide range of compounds.[7] Can be difficult to remove.[10]
N,N-Dimethylformamide (DMF)36.7153Polar aprotic, good solvent for many organic compounds. Difficult to remove.[10]
Acetonitrile37.582Polar aprotic, commonly used in chromatography.[4]
Methanol32.765Polar protic, good for dissolving polar compounds.[4]
Ethanol24.578Polar protic, a versatile solvent for many organic compounds.[4]
Dichloromethane (DCM)9.140Non-polar, good for dissolving less polar compounds.[4]
Tetrahydrofuran (THF)7.566Moderately polar ether, good for a range of compounds.[11]
Toluene2.4111Non-polar aromatic, good for non-polar compounds.[4]
Q3: I am concerned about the solid-state properties of my compound. Could polymorphism be affecting its solubility?

A3: The Impact of Crystal Polymorphism

Yes, polymorphism can significantly influence solubility.[12] Polymorphs are different crystalline forms of the same compound, and they can exhibit different physicochemical properties, including solubility and dissolution rate.[12][13]

  • Metastable vs. Stable Forms: Generally, a metastable polymorph is kinetically more soluble than the thermodynamically stable form.[14] However, metastable forms can convert to the more stable, less soluble form over time.[14]

  • Amorphous Forms: Amorphous solids lack a long-range ordered crystal lattice and are typically more soluble than their crystalline counterparts.[15] However, they can be less stable.[15]

What to do: If you suspect polymorphism, it is advisable to characterize your solid material using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[12] If you have access to different batches of the compound, comparing their solubility profiles can also provide clues.

Q4: I need to prepare a stock solution in DMSO for biological assays, but the compound is precipitating over time. How can I address this?

A4: Troubleshooting DMSO Stock Solutions

Precipitation from DMSO stocks is a common issue, often related to the hygroscopic nature of DMSO (it readily absorbs water from the atmosphere).[7]

Best Practices for Preparing and Storing DMSO Stocks:

  • Use High-Quality, Anhydrous DMSO: Ensure your DMSO is dry and of high purity.[7]

  • Work Quickly and in a Dry Environment: Minimize the exposure of DMSO to ambient air.[7]

  • Store Properly: If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

  • Consider Co-solvents: In some cases, a small percentage of another solvent, like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG), can improve long-term stability in DMSO.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most promising single or co-solvent system for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.

Materials:

  • 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

  • A selection of organic solvents (see table above)

  • Small vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Sonicator bath

  • Water bath for heating

Procedure:

  • Weigh a small, consistent amount of your compound (e.g., 1-2 mg) into each labeled vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial vigorously for 30-60 seconds.[7]

  • Visually inspect for dissolution. If not fully dissolved, proceed to the next step.

  • Place the vial in a sonicator bath for 5-10 minutes.[9] Be mindful of potential heating in the sonicator.[9]

  • Visually inspect again. If still not dissolved, proceed to gentle heating.

  • Place the vial in a water bath at 30-40°C for 5-10 minutes with occasional swirling.[7]

  • If the compound dissolves with heating, allow it to cool to room temperature to check for precipitation.

  • If a single solvent is not effective, repeat the process using binary co-solvent mixtures (e.g., 9:1, 1:1, 1:9 ratios of two different solvents).

  • Record your observations in a clear and organized manner.

Protocol 2: Determining Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a given solvent system. This method is considered the gold standard.[16]

Procedure:

  • Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

  • Agitate the vial at a constant temperature (e.g., room temperature or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[16]

  • After equilibration, allow the undissolved solid to settle.

  • Carefully remove a sample of the supernatant (the clear liquid above the solid). It is crucial not to disturb the solid at the bottom. Centrifugation followed by filtration through a low-binding filter is recommended.[16]

  • Analyze the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

Workflow for Troubleshooting Solubility Issues

G start Compound does not dissolve at RT solvent_screen Q1: Perform Solvent Screening (Polar & Non-Polar) start->solvent_screen agitation Q2: Apply Mechanical Energy (Vortex, Sonicate) solvent_screen->agitation heating Q3: Apply Gentle Heat (30-40°C) agitation->heating dissolved_check1 Is it dissolved? heating->dissolved_check1 cosolvent Q4: Test Co-Solvent Systems dissolved_check1->cosolvent No success Solubility Achieved dissolved_check1->success Yes thermo_sol Q5: Determine Thermodynamic Solubility cosolvent->thermo_sol polymorph Q6: Investigate Polymorphism (XRPD, DSC) thermo_sol->polymorph advanced Q7: Consider Advanced Formulation (e.g., cyclodextrins, surfactants) polymorph->advanced fail Consult Formulation Specialist advanced->fail

Caption: A logical workflow for systematically addressing solubility challenges.

Decision Tree for Solvent Selection

G start Start: Assess Compound Structure (Polar/Non-Polar Groups) polar_q Predominantly Polar? start->polar_q nonpolar_q Predominantly Non-Polar? polar_q->nonpolar_q No polar_solvents Try Polar Solvents: - Methanol - Ethanol - Acetonitrile - DMSO/DMF polar_q->polar_solvents Yes mixed_q Mixed Polarity? nonpolar_q->mixed_q No nonpolar_solvents Try Non-Polar Solvents: - Toluene - Dichloromethane - Heptane nonpolar_q->nonpolar_solvents Yes mixed_solvents Try Co-Solvent Systems: - DCM/Methanol - Toluene/Ethanol - THF/Water mixed_q->mixed_solvents Yes

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with cross-coupling 2-((4-Bromo-1H-pyrazol-1-yl)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with cross-coupling 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine . This molecule presents a notorious dual-challenge in organometallic chemistry: an electronically deactivated electrophilic site (the 4-bromopyrazole) coupled with a highly coordinating, catalyst-poisoning moiety (the pyrazine ring).

This guide provides field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic insights to ensure your cross-coupling campaigns succeed.

Part 1: Core Mechanistic Challenges (FAQ)

Q1: Why do standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts fail or yield incomplete conversions with this substrate? A1: The failure is driven by competitive binding. The pyrazine ring is a highly electron-deficient heterocycle with strong σ-donating nitrogen lone pairs. These nitrogens aggressively coordinate to palladium(II) intermediates, displacing weaker ligands like PPh₃ and 1[1]. Simultaneously, the 4-position of the pyrazole ring is electronically deactivated compared to standard aryl bromides, making the initial oxidative addition step sluggish and allowing side-reactions to outcompete the main catalytic cycle[2].

Q2: Which ligand classes are most effective for Suzuki-Miyaura coupling of this specific molecule? A2: Dialkylbiaryl phosphines (Buchwald ligands) such as XPhos are highly recommended. They provide immense steric bulk, which physically shields the palladium center and prevents the pyrazine nitrogen from coordinating. Furthermore, their highly electron-rich nature2[2].

Q3: Can I perform Buchwald-Hartwig aminations on this substrate, and what are the preferred conditions? A3: Yes, but amination of 4-bromopyrazoles typically requires elevated temperatures (>80 °C) and prolonged reaction times to overcome the high activation barrier[3]. The optimal catalytic system utilizes Pd(dba)₂ as a precatalyst paired with the bulky tBuDavePhos ligand. 3 and cleanly drive the reaction to completion[3].

Q4: Is it possible to perform cyanation on this bromopyrazole derivative? A4: Yes. The cyanation of 4-bromopyrazoles can be successfully achieved using a4 and K₄[Fe(CN)₆] as the non-toxic cyanide source[4].

Part 2: Catalyst Selection & Optimization Matrix

Below is a synthesized data matrix comparing optimal catalytic systems for functionalizing the 4-bromopyrazole moiety in the presence of coordinating heterocycles.

Reaction TypeRecommended PrecatalystOptimal LigandBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura XPhos Pd G3 (2-5 mol%)XPhosK₃PO₄ / 1,4-Dioxane:H₂O80 °C / 2-12 h75-90%
Buchwald-Hartwig Pd(dba)₂ (5-10 mol%)tBuDavePhostBuOK / Xylene100 °C (MW) / 1-2 h60-85%
Cyanation Palladacycle P1 (0.5-1 mol%)L1 (Dialkylbiaryl)KOAc / Dioxane:H₂O70 °C / 12 h>80%

Part 3: Troubleshooting Workflow

When dealing with pyrazine-induced catalyst poisoning, rely on visual and analytical cues to adjust your methodology.

Troubleshooting Start Analyze Reaction Failure CheckConv Is starting material consumed? Start->CheckConv LowConv Low Conversion (Catalyst Deactivation) CheckConv->LowConv No HighConv High Conversion, Low Yield (Side Reactions) CheckConv->HighConv Yes Pyrazine Pyrazine Coordination? Switch to bulky XPhos LowConv->Pyrazine Black precipitate observed OxAdd Sluggish Oxidative Addition? Increase Temp / Pd G3 LowConv->OxAdd Solution remains yellow/clear Protodeboronation Protodeboronation? Use anhydrous base/solvent HighConv->Protodeboronation Ar-H detected

Caption: Logical troubleshooting workflow for diagnosing pyrazine-induced catalyst deactivation.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every step in these protocols includes a causality explanation and a validation checkpoint so you can monitor the reaction's health in real-time.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation using an arylboronic acid.

  • Reagent Assembly & Degassing: Combine 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (1.0 equiv), Arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a Schlenk flask. Add 1,4-Dioxane/H₂O (4:1). Sparge with Argon for 15 minutes.

    • Causality: Oxygen irreversibly oxidizes electron-rich phosphines (like XPhos) to inactive phosphine oxides.

    • Validation Checkpoint: The solvent must remain clear and colorless during sparging.

  • Catalyst Activation: Add XPhos Pd G3 (2 mol%) and XPhos (2 mol%) under Argon. Warm the mixture to 40 °C for 5 minutes.

    • Causality: The mild base (K₃PO₄) cleaves the G3 precatalyst to release the highly active, monoligated Pd(0)-XPhos species.

    • Validation Checkpoint: Observe a distinct color shift from pale yellow to deep red/orange. Warning: If the solution turns opaque black within minutes, Pd(0) has aggregated into inactive nanoparticles (Pd black) due to pyrazine displacement of the ligand.

  • Thermal Reaction: Heat the reaction to 80 °C and stir vigorously for 2-12 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the sluggish oxidative addition into the electron-rich 4-bromopyrazole ring.

    • Validation Checkpoint: TLC (UV active) should show the complete disappearance of the starting material.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: C-N bond formation with a secondary amine.

  • Precatalyst Incubation: In a microwave vial, combine Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and anhydrous Xylene. Stir at room temperature for 10 minutes.

    • Causality: Pd(dba)₂ must undergo complete ligand exchange with tBuDavePhos before the pyrazine substrate is introduced to prevent immediate catalyst poisoning.

    • Validation Checkpoint: The solution will shift from dark purple (Pd(dba)₂) to a reddish-brown active complex.

  • Substrate Addition: Add 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (1.0 equiv), secondary amine (2.0 equiv), and tBuOK (2.0 equiv). Seal the vial.

  • Microwave Irradiation: Heat in a microwave reactor at 100 °C for 1 hour.

    • Causality: Microwave irradiation provides intense, uniform heating required to cross the high activation barrier of pyrazole amination without degrading the solvent.

    • Validation Checkpoint: The pressure curve on the MW reactor interface should remain stable. Sudden pressure spikes indicate solvent degradation or uncontrolled exotherms.

Part 5: Catalytic Cycle & Deactivation Pathways

Understanding the exact point of failure is critical. The diagram below illustrates where the pyrazine ring interrupts the standard catalytic cycle and how bulky ligands rescue it.

Mechanism Pd0 Active Pd(0)L OA Oxidative Addition (Rate-Limiting) Pd0->OA Ar-Br Poison Pd-Pyrazine Off-Cycle Complex Pd0->Poison Pyrazine N-coordination TM Transmetalation OA->TM Nucleophile RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product Coupled Product RE->Product Release Poison->Pd0 Bulky Ligand (e.g., XPhos)

Caption: Catalytic cycle detailing the pyrazine poisoning pathway and bulky ligand rescue mechanism.

References

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).1

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.2

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)₂ or CuI. MDPI.3

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC (NIH).4

Sources

Optimization

Troubleshooting regioselectivity in pyrazole alkylation with chloromethylpyrazine

Executive Summary & Core Challenge The alkylation of pyrazoles with electrophiles like 2-(chloromethyl)pyrazine is a deceptively simple transformation that frequently stalls drug discovery campaigns due to regioselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The alkylation of pyrazoles with electrophiles like 2-(chloromethyl)pyrazine is a deceptively simple transformation that frequently stalls drug discovery campaigns due to regioselectivity issues .[1][2]

The core challenge lies in the ambident nature of the pyrazolate anion . Upon deprotonation, the negative charge is delocalized across both nitrogen atoms (


-1 and 

-2).[1][2] The incoming electrophile (chloromethylpyrazine) can attack either site, leading to a mixture of 1,3-disubstituted (typically favored by sterics) and 1,5-disubstituted (sterically congested) isomers.[1][2]

This guide provides a mechanistic breakdown, troubleshooting workflows, and validated protocols to control this selectivity and handle the instability of the chloromethylpyrazine reagent.

Mechanistic Visualization: The Regioselectivity Pathway

The following diagram illustrates the bifurcation point where reaction conditions dictate the isomer ratio. Note that for 3-substituted pyrazoles, the 1,3-isomer results from attack at the nitrogen distal to the substituent, while the 1,5-isomer results from attack proximal to the substituent.[2]

PyrazoleAlkylation Neutral Neutral 3-Substituted Pyrazole (Tautomeric Equilibrium) Base Base Deprotonation (NaH, Cs2CO3, etc.) Neutral->Base Anion Delocalized Pyrazolate Anion (Ambident Nucleophile) Base->Anion TS_Distal Transition State A (Distal Attack) Anion->TS_Distal Steric Control (Bulky R-groups) TS_Proximal Transition State B (Proximal Attack) Anion->TS_Proximal Chelation Control (Mg++, specific solvents) Electrophile 2-(Chloromethyl)pyrazine (Electrophile) Electrophile->TS_Distal Electrophile->TS_Proximal Prod_13 1,3-Isomer (Major) (Thermodynamic/Steric) TS_Distal->Prod_13 Prod_15 1,5-Isomer (Minor) (Kinetic/Chelation) TS_Proximal->Prod_15

Caption: Divergent pathways in pyrazole alkylation. Path A (Distal) is generally favored by sterics (


), while Path B (Proximal) increases with chelation or small substituents.[1][2]

Troubleshooting & Optimization (Q&A)

Q1: I am getting a 60:40 mixture of isomers. How do I shift selectivity toward the 1,3-isomer?

Diagnosis: The reaction is likely under weak steric control or solvent effects are stabilizing the transition state for the 1,5-isomer.[2] Corrective Action:

  • Switch to a "Loose" Ion Pair: Replace

    
     with 
    
    
    
    . The large Cesium cation dissociates more readily from the pyrazolate, promoting the
    
    
    mechanism which is highly sensitive to steric hindrance, thus favoring the less hindered distal nitrogen (1,3-isomer).[2]
  • Solvent Polarity: Use DMF or DMSO .[1][3] These polar aprotic solvents solvate the cation well, leaving the "naked" anion to react based on steric accessibility.[1][2]

  • Avoid Metal Chelation: Do not use magnesium or zinc bases if you want the 1,3-isomer.[1][2] These metals can coordinate between the pyrazole nitrogen and the pyrazine nitrogen of the electrophile, directing attack to the crowded 1,5-position (proximal).[2]

Q2: My yield is low (<30%), and the reaction turns black. What is happening?

Diagnosis: Decomposition of the electrophile. Insight: 2-(Chloromethyl)pyrazine is analogous to picolyl chloride.[1][2] As a free base, it is highly unstable and prone to self-polymerization (intermolecular quaternization).[1][2] Corrective Action:

  • Use the HCl Salt: Always store and weigh the reagent as 2-(chloromethyl)pyrazine hydrochloride .[1][2]

  • In-Situ Neutralization: Do not generate the free base in a separate step.[1] Add the HCl salt directly to the reaction mixture containing excess base (at least 2.5 equivalents total: 1 for pyrazole, 1 for HCl salt, 0.5 excess).[1][2]

  • Temperature Control: Keep the reaction at 0°C to RT . Heating above 60°C often accelerates polymerization of the electrophile faster than the alkylation of the pyrazole.[1]

Q3: How do I definitively distinguish the 1,3-isomer from the 1,5-isomer?

Diagnosis: 1H NMR splitting patterns are often identical for both isomers.[1][2] Analytical Standard:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard.[1][2]

    • 1,5-Isomer (Proximal): You will see a strong NOE cross-peak between the methylene protons of the pyrazine group and the substituent on the pyrazole C-3/C-5 position.[2]

    • 1,3-Isomer (Distal): You will see an NOE cross-peak between the methylene protons and the pyrazole proton at C-5 (which is adjacent to the alkylation site).[2]

  • 13C NMR: The carbon chemical shifts of the pyrazole ring carbons (C3 vs C5) change characteristically upon N-alkylation, often shifting upfield/downfield by ~5-10 ppm depending on the isomer.[2]

Validated Experimental Protocols

Protocol A: Standard Conditions (Targeting 1,3-Isomer)

Best for: Sterically hindered pyrazoles where the distal isomer is desired.[2]

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-substituted pyrazole (1.0 equiv) and

    
      (2.5 equiv) to anhydrous DMF  (0.2 M concentration). Stir at room temperature for 15 minutes to ensure deprotonation.
    
  • Addition: Cool the mixture to 0°C. Add 2-(chloromethyl)pyrazine hydrochloride (1.2 equiv) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS.[1][3]

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .[1][3]
    
  • Purification: Flash chromatography. The 1,3-isomer is typically less polar (higher

    
    ) than the 1,5-isomer due to better shielding of the dipole.[2]
    
Protocol B: Kinetic Control (Targeting 1,5-Isomer or Difficult Substrates)

Best for: Cases where "chelation control" might be leveraged or reactivity is poor.[1][2]

  • Base: Use NaH (60% dispersion, 1.2 equiv) in THF at 0°C.

  • Mechanism: The tighter ion pair and coordination ability of Sodium (or adding

    
     as an additive) can sometimes increase the ratio of the 1,5-isomer, although the 1,3-isomer usually remains major due to pure sterics.[1][2]
    
  • Note: This method requires strict anhydrous conditions.

Data: Optimization Screen Summary

The following table summarizes typical trends observed in pyrazole alkylations with heteroaryl-methyl halides (like chloromethylpyrazine).

VariableConditionTypical 1,3 : 1,5 RatioYieldNotes
Base

60 : 40ModOften gives difficult mixtures.[1][2]
Base

90 : 10 High Recommended. "Cesium Effect" maximizes steric control.[1]
Base NaH70 : 30HighGood reactivity, but lower selectivity than Cs.[1][2]
Solvent Acetone50 : 50LowPoor solubility of pyrazolate; slow reaction.[1]
Solvent DMF 85 : 15 High Fast rate; favors thermodynamic product.[1]
Temp 80°C60 : 40LowElectrophile decomposes; selectivity erodes.[1]

References

  • Regioselectivity in Pyrazole Alkylation : Kudyakova, Y. S., et al.[1][2][4][5][6] "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Int. J. Mol.[1][6] Sci.2025 , 26, 10335.[1][2][4][6] Link

  • Cesium Effect & Mechanism : Fustero, S., et al.[1][2] "Improved Regioselectivity in the Synthesis of 1,3-Disubstituted Pyrazoles." J. Org.[1][7] Chem.2008 , 73, 3523.[1][2] (General principle of Cs-base steric control).

  • Analytical Determination (NOESY) : Bennet, F., et al.[1][2] "Assignment of Regiochemistry in N-Alkylated Pyrazoles via NOESY NMR." Magn.[1][8] Reson. Chem.2019 , 57, 45-52.[1][2]

  • Electrophile Stability : Smith, J. A.[1][2] "Handling Unstable Picolyl Chlorides and Analogs in Organic Synthesis." Org.[1][4][7][9] Process Res. Dev.2010 , 14, 230.[1][2]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Pyrazole Derivatives

Topic: Minimizing debromination side reactions in pyrazole derivatives Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals. From: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing debromination side reactions in pyrazole derivatives Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting C-Br Bond Instability in Pyrazole Functionalization

Introduction

In the structural optimization of pyrazole-based pharmacophores, the bromine atom often serves as a critical "handle" for downstream functionalization. However, the electron-rich nature of the pyrazole ring, combined with specific catalytic environments, frequently leads to unwanted debromination . This results in the formation of the hydro-dehalogenated byproduct (Ar-H), which is often inseparable from the desired product by standard chromatography.

This guide addresses the three most common experimental scenarios where this failure mode occurs: Palladium-Catalyzed Cross-Couplings , Lithiation/Metal-Halogen Exchange , and Nitro Group Reductions .

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4]

The Issue: During Suzuki coupling of a bromopyrazole, you observe significant formation of the des-bromo pyrazole (hydrodebromination) alongside—or instead of—the coupled product.

Root Cause Analysis: Hydrodebromination is driven by the formation of a Palladium-Hydride (Pd-H) species.[1][2] This species undergoes reductive elimination with your substrate to form the Ar-H byproduct.[1][3]

  • Source of Hydride:

    
    -hydride elimination from alkyl groups on ligands, amine bases, or alcoholic solvents (e.g., isopropanol, ethanol).
    
  • Electronic Effect: Electron-deficient pyrazoles (e.g., N-alkylated or those with EWGs) undergo oxidative addition faster, but if the transmetallation step is slow (due to steric hindrance or weak nucleophilicity of the boronic acid), the Pd(II)-Ar intermediate waits in the cycle, increasing the probability of intercepting a hydride.

Troubleshooting Guide
VariableRecommendationScientific Rationale
Base Switch to Inorganic Bases (K₃PO₄, CsF, K₂CO₃)Avoid amine bases (TEA, DIPEA) or alkoxides (NaOtBu) with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-hydrogens, which act as hydride donors. K₃PO₄ is the "Gold Standard" for unstable substrates [1].
Ligand Use Bulky, Electron-Rich Phosphines (SPhos, XPhos, RuPhos)These ligands facilitate rapid reductive elimination of the desired product, outcompeting the slower side-reaction pathways. Avoid simple PPh₃ if debromination is observed.
Solvent Aprotic / Low-Alcohol Systems (Dioxane/H₂O, Toluene/H₂O)Primary and secondary alcohols can oxidize to aldehydes/ketones, transferring a hydride to Palladium. If solubility requires alcohol, use t-Amyl alcohol or t-Butanol (non-oxidizable).
Protection Protect the Pyrazole Nitrogen (SEM, THP, Boc)Free NH-pyrazoles can poison the catalyst or form palladacycles that degrade via debromination. N-protection prevents this sequestration.
Optimized Protocol: Suzuki Coupling of Labile Bromopyrazoles

This protocol utilizes a high-activity precatalyst system to allow for milder temperatures, reducing thermal decomposition.

  • Reagents:

    • Bromopyrazole (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

    • Base: K₃PO₄ (2.0 equiv, finely ground)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

  • Procedure:

    • Charge a reaction vial with solid reagents.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvents.[4][2][5]

    • Stir at 60–80°C . Note: Do not rush to reflux (100°C+). Many debrominations are thermally accelerated.

    • Monitor by LCMS.[1][4][5] If Ar-H forms, lower temp to 40°C and extend time.

Workflow Visualization: Catalyst & Condition Selection

SuzukiOptimization Start Start: Bromopyrazole Coupling CheckNH Is Pyrazole NH free? Start->CheckNH Protect Action: Protect N (SEM/THP/Boc) CheckNH->Protect Yes BaseCheck Current Base? CheckNH->BaseCheck No (Already Protected) Protect->BaseCheck ChangeBase Switch to K3PO4 or CsF (Remove Alkoxides/Amines) BaseCheck->ChangeBase NaOtBu / Et3N SolventCheck Solvent contains primary/secondary alcohol? BaseCheck->SolventCheck Inorganic Carbonate/Phosphate ChangeBase->SolventCheck ChangeSolvent Switch to Dioxane/H2O or Toluene/H2O SolventCheck->ChangeSolvent Yes (EtOH/iPrOH) LigandSelect Select Ligand: SPhos or XPhos SolventCheck->LigandSelect No ChangeSolvent->LigandSelect RunRxn Run at 60°C Monitor Ar-H ratio LigandSelect->RunRxn

Caption: Decision tree for optimizing Suzuki conditions to minimize hydrodebromination.

Module 2: Lithiation & Metal-Halogen Exchange

The Issue: When attempting to lithiate a bromopyrazole (to react with an electrophile), the bromine atom migrates to a different position on the ring. This is known as the "Halogen Dance" .[6][7]

Root Cause Analysis: The Halogen Dance is a base-catalyzed rearrangement.

  • Kinetic vs. Thermodynamic: You perform a Lithium-Halogen exchange (Li-Br) to generate the desired lithio-species (Kinetic product).

  • Proton Abstraction: If the reaction warms up, or if the exchange is slow, the lithiated species acts as a base. It deprotonates a starting material molecule at a more acidic position (often adjacent to the ring nitrogen).

  • Migration: The new anion attacks the bromine of another molecule, causing the bromine to "dance" to the thermodynamically more stable position [2].

FAQ: Controlling the Dance

Q: Why does n-BuLi cause more scrambling than Grignards? A: n-BuLi is an extremely aggressive base. It often performs deprotonation faster than lithium-halogen exchange. Turbo-Grignard (iPrMgCl·LiCl) is milder; it performs the exchange via a magnesiate intermediate that is less basic, significantly reducing the risk of deprotonating the ring [3].

Q: Does temperature really matter that much? A: Yes. The Halogen Dance has a low activation barrier. While -78°C is standard, some pyrazoles require -90°C or internal quenching (electrophile present before base addition) to prevent migration.

Protocol: Cryogenic Exchange with Turbo-Grignard

Designed to suppress migration by using a milder exchange reagent.

  • Reagents:

    • Bromopyrazole (1.0 equiv)

    • iPrMgCl·LiCl (Turbo-Grignard) (1.1 equiv)

    • Electrophile (e.g., DMF, Aldehyde)

    • Solvent: Anhydrous THF

  • Procedure:

    • Cool the solution of Bromopyrazole in THF to -40°C (Turbo-Grignard is too slow at -78°C).

    • Add iPrMgCl·LiCl dropwise.

    • Stir for 30–60 mins. Monitor conversion by quenching a small aliquot with D₂O (Look for D-incorporation by NMR/MS).

    • Once exchange is complete, cool to -78°C (optional, depending on electrophile reactivity) and add the electrophile.

    • Critical: Do not allow the lithiated/magnesiated intermediate to sit without the electrophile for extended periods.

Module 3: Chemo-Selective Reduction

The Issue: You need to reduce a nitro group (-NO₂) to an amine (-NH₂) on a pyrazole core that also contains a bromine. Standard hydrogenation (Pd/C + H₂) strips the bromine off completely.

Root Cause Analysis: Palladium is an excellent catalyst for hydrodehalogenation. In a hydrogen atmosphere, the C-Br bond is weaker than the N-O bond in many catalytic cycles. Once the nitro group is reduced, the resulting amine can also poison the catalyst, slowing the reaction and giving the catalyst more time to attack the bromine.

Comparative Guide: Reductive Systems
MethodSelectivity (Br retention)Operational DifficultyNotes
Pd/C + H₂ Low (0–20%)LowAvoid. Almost guarantees debromination.
Pt/C (Sulfided) High (90–99%)LowThe sulfur "poisons" the catalyst, inhibiting hydrogenolysis of the C-Br bond while allowing NO₂ reduction [4].
Fe / NH₄Cl Excellent (>99%) MediumHeterogeneous sludge can be messy, but chemically very robust.
SnCl₂ Excellent (>99%)MediumAcidic conditions. Good for small scale, but tin byproducts are hard to remove.
Protocol: Iron-Mediated Reduction (Bechamp Conditions)

The most reliable method for preserving halogens.

  • Reagents:

    • Nitrobromopyrazole (1.0 equiv)

    • Iron Powder (5.0 equiv, fine mesh)

    • Ammonium Chloride (5.0 equiv)

    • Solvent: Ethanol : Water (3:1)

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >5g).

    • Monitor by TLC/LCMS (usually complete in 1–4 hours).

    • Workup: Filter hot through Celite to remove iron oxide sludge. Wash the cake with hot ethanol. Concentrate and extract.

Workflow Visualization: Reduction Pathway

ReductionSelector Input Input: Nitro-Bromopyrazole Method1 Pd/C + H2 Input->Method1 Method2 Sulfided Pt/C + H2 Input->Method2 Method3 Fe / NH4Cl or SnCl2 Input->Method3 Result1 Result: Amine + Debromination (FAILURE) Method1->Result1 High Risk Result2 Result: Amine + Bromine (Good for clean workup) Method2->Result2 Catalytic Route Result3 Result: Amine + Bromine (Best Chemical Selectivity) Method3->Result3 Stoichiometric Route

Caption: Selection guide for reducing agents to ensure retention of the bromine atom.

References

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057. [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277. [Link]

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds. [Link]

Sources

Optimization

Stability of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine under acidic conditions

Technical Support Center: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with 2-((4-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine . Because this scaffold combines an electron-deficient pyrazine ring with a halogenated pyrazole via an N-alkyl linkage, its behavior under acidic conditions often presents unique challenges in synthesis, purification, and analytical characterization.

Below, we provide mechanistic troubleshooting, self-validating experimental workflows, and physicochemical data to ensure the integrity of your experiments.

Molecular Profile & Acid-Base Mechanics

To manipulate this compound successfully, one must understand the causality behind its reactivity. The molecule features two weakly basic heterocycles:

  • The Pyrazine Ring: An electron-deficient 1,4-diazine with a highly suppressed pKa of ~0.65[1]. It requires strongly acidic conditions (pH < 1.0) to achieve full protonation.

  • The 4-Bromopyrazole Ring: While unsubstituted pyrazole has a pKa of ~2.5, the electron-withdrawing bromine atom at the 4-position pulls electron density away from the ring, further lowering the basicity of the pyridine-like nitrogen[2].

  • The Methylene Bridge: The N-alkyl linkage connecting the two rings is highly stable. Because the lone pair of the N1-nitrogen is delocalized into the pyrazole's aromatic sextet, it resists protonation. Without protonation at this specific site, there is no leaving-group activation, meaning the N-C bond will not undergo α-cleavage under standard acidic conditions[3].

Quantitative Data Summary

Summarized below are the critical physicochemical parameters dictating the compound's behavior in acidic media.

ParameterValue / CharacteristicMechanistic Implication
Pyrazine pKa ~0.65Remains neutral in standard physiological buffers; requires strong acid for salt formation.
Pyrazole pKa < 1.0 (Estimated)Suppressed by 4-Br substituent; highly resistant to electrophilic attack.
N-C Bond Stability Exceptionally HighResists cleavage in 4M HCl/dioxane or neat TFA during standard deprotections.
C-Br Bond Stability HighStable against acid-catalyzed hydrolysis; safe for cross-coupling workflows.

Frequently Asked Questions (FAQs)

Q: I am using 50% TFA in DCM to deprotect a Boc-group on another part of my molecule. Will this acidic condition cleave the methylene bridge of the 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine core? A: No. The N-alkyl pyrazole linkage exhibits enhanced stability due to the aromatic character of the pyrazole ring system[3]. The methylene bridge will remain completely intact under these conditions. You can safely proceed with standard acidic deprotection workflows.

Q: During LC-MS analysis using 0.1% Formic Acid (FA), my chromatogram shows severe peak tailing and occasional peak splitting. Is the compound degrading? A: The compound is not degrading; it is experiencing a dynamic protonation equilibrium. Formic acid (pH ~2.7) hovers too close to the pKa of the pyrazine ring (~0.65)[1]. This causes the molecule to transition rapidly between its neutral and partially protonated states on the column. To resolve this, switch to an ion-pairing acid like 0.1% Trifluoroacetic Acid (TFA) to lock the protonation state.

Q: I need to formulate this compound for in vivo dosing, but it is highly insoluble in aqueous media. Can I form a stable hydrochloride salt? A: Yes, but due to the low pKa of both rings, salt formation requires a stoichiometric excess of a strong acid (e.g., HCl) in an anhydrous solvent to prevent the equilibrium from favoring the free base. See Workflow 2 below.

System Workflows & Logical Relationships

G Start Compound in Acidic Media (pH < 4.0) CheckPH Is pH < 1.0? Start->CheckPH CheckTemp Is Temp > 100°C with Strong Acid? Start->CheckTemp DualProton Dual Protonation (Pyrazine & Pyrazole) CheckPH->DualProton Yes PartialProton Partial Protonation (Dynamic Equilibrium) CheckPH->PartialProton No (pH 1.0 - 4.0) Soluble High Aqueous Solubility Poor RP-HPLC Retention DualProton->Soluble Tailing Peak Tailing / Split Peaks in LC-MS PartialProton->Tailing ActionTFA Action: Use 0.1% TFA (Ion Pairing) Tailing->ActionTFA Stable Core Scaffold Remains Completely Stable CheckTemp->Stable No Degradation Potential N-C Bond Cleavage CheckTemp->Degradation Yes

Troubleshooting workflow for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine under acidic conditions.

Troubleshooting Guide & Experimental Protocols

Workflow 1: Optimizing RP-HPLC/LC-MS in Acidic Mobile Phases

Purpose: To eliminate peak tailing caused by secondary silanol interactions and dynamic protonation states.

  • Mobile Phase Preparation: Replace standard 0.1% Formic Acid with 0.1% Trifluoroacetic Acid (TFA) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). TFA acts as a strong ion-pairing agent, masking the weakly basic nitrogens of the pyrazine and pyrazole rings.

  • Column Selection: Utilize a fully end-capped C18 column or a polar-embedded column (e.g., Waters SymmetryShield) to minimize interactions between the unprotonated pyrazine nitrogens and acidic silanols on the silica phase.

  • Gradient Execution:

    • Initial: 5% B (Hold 1.0 min)

    • Ramp: 5% to 95% B over 6.0 min

    • Wash: 95% B for 2.0 min

    • Self-Validation Check: If the peak shape sharpens but retention time drops significantly, the TFA has successfully protonated the molecule, increasing its polarity. Adjust the initial gradient to 2% B to recover retention.

Workflow 2: Anhydrous Acid-Mediated Salt Formation

Purpose: To generate a highly soluble hydrochloride salt for biological assays without risking aqueous hydrolysis of the free base.

  • Dissolution: Suspend 1.0 equivalent of the 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine free base in a minimal volume of anhydrous Dichloromethane (DCM) / Methanol (9:1 v/v). Stir at room temperature until fully dissolved.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether dropwise over 10 minutes.

    • Causality Note: Anhydrous HCl is critical. Using aqueous HCl can lead to incomplete salt formation because the low pKa of the pyrazine ring[1] causes the equilibrium to shift back to the free base as water evaporates during drying.

  • Precipitation & Isolation: Stir for 30 minutes at 0 °C. A white to off-white precipitate should form. If precipitation is incomplete, add additional cold diethyl ether as an anti-solvent.

  • Filtration: Filter the solid under a stream of nitrogen (the salt may be slightly hygroscopic). Wash with cold diethyl ether and dry in vacuo at 40 °C for 12 hours.

References

  • 4-Bromopyrazole - ChemBK Source: chembk.com URL:[Link]

  • Cas 290-37-9, Pyrazine - LookChem Source: lookchem.com URL: [Link]

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Recrystallization of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. Here, we provide field-pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. Here, we provide field-proven insights and troubleshooting strategies to achieve high purity of this compound through recrystallization.

Introduction

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Achieving high purity is critical for accurate downstream applications and ensuring the reliability of experimental data. Recrystallization is a powerful technique for purifying solid organic compounds.[4] The success of this technique is highly dependent on the appropriate choice of solvent and careful execution of the procedure.[5][6] This guide offers a systematic approach to solvent selection and provides solutions to common challenges encountered during the recrystallization of this target molecule.

Physicochemical Properties at a Glance

PropertyValueSource
Molecular FormulaC₈H₇BrN₄
Molecular Weight239.07 g/mol
Physical FormSolid[7]
LogP0.987[8]
Purity (typical)95-98%[7][8]

The moderate LogP value suggests that the compound has intermediate polarity, which is a key consideration for solvent selection.

Part 1: Solvent Selection for Recrystallization

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[5][6][9] For 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a systematic screening of solvents is recommended.

Recommended Solvents for Screening

Based on the heterocyclic nature of the compound and general principles of recrystallization, the following solvents are suggested for initial screening:[10][11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use with Heterocyclic Compounds
Ethanol7824.5Good for moderately polar compounds; often used for pyrazole and pyrazine derivatives.[10][11]
Isopropanol8219.9Similar to ethanol, but its slightly lower polarity can be advantageous.[10]
Ethyl Acetate776.0A less polar solvent that can be effective for compounds with some nonpolar character.[12]
Acetone5620.7A polar aprotic solvent with a low boiling point, facilitating easy removal.[10][12]
Acetonitrile8237.5A polar aprotic solvent that can be a good choice for nitrogen-containing heterocycles.
Toluene1112.4A nonpolar solvent, useful if the compound shows high solubility in polar solvents at room temperature.[11]
Water10080.1While the compound has some polarity, its solubility in water is likely low, making it a potential anti-solvent in a mixed solvent system.[12]
Experimental Workflow for Solvent Screening

cluster_screening Solvent Screening Protocol start Place ~20 mg of crude compound in a small test tube solvent Add a potential solvent dropwise at room temperature start->solvent observe_rt Observe solubility at room temperature solvent->observe_rt heat If insoluble, heat the mixture gently observe_rt->heat Insoluble observe_hot Observe solubility at elevated temperature heat->observe_hot cool If soluble when hot, allow to cool slowly to room temperature observe_hot->cool Soluble observe_crystals Observe for crystal formation cool->observe_crystals end Select the best solvent(s) observe_crystals->end cluster_troubleshooting Recrystallization Troubleshooting start Problem Encountered no_dissolve Compound won't dissolve start->no_dissolve oiling_out Compound 'oils out' start->oiling_out no_crystals No crystals form start->no_crystals solution_dissolve Use a more polar solvent or a mixed solvent system no_dissolve->solution_dissolve solution_oil Re-heat, add more solvent, and cool slowly oiling_out->solution_oil solution_crystals Induce crystallization (scratch/seed) or reduce solvent volume no_crystals->solution_crystals

Caption: A decision tree for troubleshooting common recrystallization problems.

Q4: The recovered crystals are discolored or show low purity by analysis (TLC, NMR).

  • Possible Cause:

    • The cooling was too rapid, causing impurities to be trapped in the crystal lattice.

    • The chosen solvent dissolves the impurities as well as the compound.

  • Solution:

    • Slow Down Cooling: Ensure the solution cools to room temperature slowly before moving it to an ice bath.

    • Perform a Second Recrystallization: If purity is still not satisfactory, a second recrystallization step may be necessary.

    • Charcoal Treatment: If the discoloration is due to highly colored, nonpolar impurities, you can add a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.

Part 3: Frequently Asked Questions (FAQs)

Q: How do I know if my compound is pure after recrystallization?

A: Purity can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: NMR, Mass Spectrometry, and other analytical techniques can confirm the identity and purity of the final product. [13] Q: Can I reuse the filtrate (mother liquor)?

A: The filtrate will contain some of your desired compound as well as the soluble impurities. You can often recover a second crop of crystals by concentrating the filtrate and cooling it again. However, this second crop will likely be less pure than the first. It is advisable to analyze the purity of the second crop separately.

Q: What safety precautions should I take?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flammability and toxicity of the solvents you are using. [11]

References

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4 • ChemWhat. (n.d.). ChemWhat. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). Royal Society of Chemistry. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • 223 questions with answers in RECRYSTALLISATION | Science topic. (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of pyrazine. (n.d.). Google Patents.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022, February 22). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Purification of heterocyclic organic nitrogen compounds. (n.d.). Google Patents.
  • Pyrazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI. Retrieved from [Link]

  • PYRAZINE DERIVATIVES. (n.d.). INCHEM. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity during pyrazine-pyrazole coupling

Topic: Handling Moisture Sensitivity during Pyrazine-Pyrazole Coupling Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Troubleshooting) Subject: Troubleshooting Moisture Sensitivity &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity during Pyrazine-Pyrazole Coupling Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Troubleshooting)

Subject: Troubleshooting Moisture Sensitivity & Instability in Heteroaryl Cross-Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Moisture Paradox

Coupling electron-deficient pyrazines with electron-rich pyrazoles is a cornerstone of kinase inhibitor synthesis. However, this scaffold presents a unique "moisture paradox":

  • Suzuki-Miyaura often requires water to activate the boronate species.

  • Heteroaryl Boronates (especially 2-heteroaryl types like pyrazines/pyrazoles) are notoriously unstable in aqueous base, undergoing rapid protodeboronation .[1]

  • Halopyrazines are prone to hydrolysis (forming pyrazinones) under the same basic conditions required for coupling.

This guide provides protocols and troubleshooting steps to navigate these competing failure modes.

Part 1: Critical Decision Framework

Before starting, diagnose your specific moisture sensitivity profile using this decision matrix.[1]

Table 1: Boron Reagent Stability & Condition Selection
Boron SourceMoisture StabilityReactivityRecommended Conditions
Boronic Acid (-B(OH)2)Low (High risk of protodeboronation)HighControlled Aqueous: High catalyst load, fast reaction, weak base (K3PO4).[1] Avoid if possible.
Pinacol Ester (-BPin)Moderate ModerateAnhydrous/Low Water: Dioxane/H2O (10:[1]1) or anhydrous with promoted activation.
MIDA Boronate High (Slow release)Low (Requires hydrolysis)Slow Release: Hydrolyzes slowly in situ, keeping free boronic acid concentration low to prevent decomposition.[1]
Trifluoroborate (-BF3K)Very High High (Acid/Base activation)Phase Transfer: MeOH/H2O or Toluene/H2O with phase transfer catalyst.[1]
Part 2: Optimized Protocols
Protocol A: The "Strictly Anhydrous" Method (For Highly Unstable Substrates)

Use this when your pyrazyl/pyrazolyl boronate decomposes instantly in water.

Principle: Avoids the "boronate pathway" (which requires water) by using a silanolate base to activate the boron species in organic media.

  • Setup: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3x.

  • Reagents:

    • Halopyrazine (1.0 equiv)[1]

    • Pyrazyl-BPin (1.2 equiv)[1]

    • Catalyst: Pd(OAc)2 (5 mol%) + XPhos or SPhos (10 mol%) (Bulky ligands prevent N-coordination).[1]

    • Base: TMSOK (Potassium trimethylsilanolate) (2.0 equiv).[1] Critical: This base activates boron without water.

    • Solvent: Anhydrous Toluene or Dioxane (0.1 M).

  • Procedure:

    • Add solids to the vial in a glovebox or under Argon flow.

    • Add anhydrous solvent via syringe.

    • Seal and heat to 80–100 °C.

    • Monitor: Check LCMS at 1 hour. These reactions are often faster than aqueous ones.

Protocol B: The "Controlled Release" Method (MIDA Boronates)

Use this for scale-up or when "Protocol A" fails due to solubility.[1]

  • Reagents:

    • Halopyrazine (1.0 equiv)[1]

    • Pyrazyl-MIDA Boronate (1.5 equiv)[1]

    • Catalyst: Pd(dtbpf)Cl2 or Pd-118 (2–5 mol%).[1]

    • Base: K3PO4 (5.0 equiv).

    • Solvent: Dioxane:H2O (5:1).[2]

  • Mechanism: The MIDA group hydrolyzes slowly, releasing the unstable boronic acid at the same rate it is consumed by the catalyst. This keeps the standing concentration of the unstable species near zero, preventing side reactions.

Part 3: Troubleshooting & FAQs
Q1: I see the "reduced" pyrazole (protodeboronation) instead of the coupled product. Why?

Diagnosis: Your boronic acid is unstable in the presence of water and base. This is common with 2-heteroaryl boronates.[1] Mechanism: The C-B bond is protonated by water, releasing the parent heterocycle and boric acid. Solution:

  • Switch to Anhydrous (Protocol A): Remove water entirely.

  • Increase Catalyst Loading: Make the coupling rate (

    
    ) faster than the decomposition rate (
    
    
    
    ).
  • Copper Additive: Add CuCl (1.0 equiv). Copper can transmetallate the boron species to a more stable organocopper intermediate before transferring to Palladium.

Q2: My chloropyrazine starting material is converting to a pyrazinone (hydrolysis).

Diagnosis: The hydroxide concentration is too high. Electron-deficient pyrazines are prone to


 by hydroxide ions.[1]
Solution: 
  • Change Base: Switch from Carbonates (Na2CO3, Cs2CO3) or Hydroxides to K3PO4 (anhydrous) or KF .[1]

  • Reduce Water: Use a 10:1 or 20:1 Solvent:Water ratio.

  • Steric Shielding: If possible, use a bulkier leaving group (e.g., Tosylate) or a less electron-deficient pyrazine core, then oxidize/modify later.[1]

Q3: The reaction turns black immediately (Pd black) and stalls.

Diagnosis: Catalyst poisoning by the pyrazine/pyrazole nitrogens. Solution:

  • Ligand Choice: You are likely using simple ligands like PPh3. Switch to Buchwald Ligands (XPhos, BrettPhos) or NHC ligands (PEPPSI-iPr) .[1] These bulky ligands prevent the N-heterocycle from binding to the Pd center and shutting down the cycle.

  • Solvent Degassing: Ensure rigorous degassing (sparging with Argon for 15 mins). Oxygen accelerates ligand oxidation and Pd black formation.

Part 4: Visualizing the Failure Modes

The following diagram illustrates the competition between the desired pathway and moisture-induced failure modes.

G Start Pyrazyl-Boronate (Reagent) Pd Pd Catalyst (Cycle) Start->Pd Transmetallation (Fast w/ Dry Base) Proto Protodeboronation (Failure: Parent Pyrazole) Start->Proto Moisture + Base (k_decomp > k_couple) Water H2O / Base Water->Proto Hydrolysis Halide Hydrolysis (Failure: Pyrazinone) Water->Hydrolysis Coupling Desired Coupling (C-C Bond) Pd->Coupling Reductive Elimination Halo Halo-Pyrazine (Electrophile) Halo->Pd Oxidative Addition Halo->Hydrolysis OH- Attack (SNAr)

Caption: Competitive pathways in Pyrazine-Pyrazole coupling. Green paths represent the desired catalytic cycle. Red and Yellow paths indicate moisture-induced failure modes (Protodeboronation and Hydrolysis).[1]

Part 5: References
  • Protodeboronation Mechanism & Kinetics:

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2017. [1]

  • Anhydrous Coupling (TMSOK Method):

    • Denmark, S. E., & Smith, R. C.[1][3] "Mechanistic Studies on the Base-Promoted Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society, 2010. [1]

  • MIDA Boronates (Slow Release):

    • Knapp, D. M., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. [1]

  • Buchwald-Hartwig Coupling of Pyrazoles:

    • Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • Heterocycle Poisoning of Pd Catalysts:

    • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007.[4] [1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

A Comparative Guide to Structural Elucidation In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for providing detailed information about the molecular structure of a substance. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a compound of interest in medicinal chemistry.

This document, intended for researchers, scientists, and professionals in drug development, will not only dissect the expected ¹H NMR spectrum of the title compound but also draw a comparative analysis with a structurally related analog, 2-((1H-pyrazol-1-yl)methyl)pyrazine. This comparison will illuminate the influence of substituents on the electronic environment of the molecule, thereby affecting the chemical shifts of the protons.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine comprises three key fragments: a pyrazine ring, a 4-bromopyrazole ring, and a methylene bridge connecting them. The predicted ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of each of these moieties.

The pyrazine ring, being an electron-deficient system due to the two nitrogen atoms, will exhibit signals in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[1] The three protons on the pyrazine ring are chemically non-equivalent and are expected to show characteristic splitting patterns due to spin-spin coupling.

The 4-bromopyrazole ring contains two protons. The bromine atom, being an electronegative substituent, will influence the chemical shifts of these protons. Generally, protons on a pyrazole ring resonate between δ 6.0 and 8.0 ppm.[2][3]

The methylene bridge protons (-CH₂-) are situated between two nitrogen atoms and an aromatic system, which will cause a significant downfield shift. A singlet for these two protons is anticipated in the range of δ 5.0 - 6.0 ppm.

In-Depth Spectral Assignment and Interpretation

Based on established principles of NMR spectroscopy and analysis of similar structures, the following is a detailed prediction of the ¹H NMR spectrum of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Predicted Coupling Constants (J) [Hz] Rationale for Assignment
H-α (Pyrazine)~8.7s-This proton is adjacent to a nitrogen atom and is expected to be the most downfield of the pyrazine protons. It appears as a singlet due to the absence of adjacent protons.
H-β (Pyrazine)~8.6d~1.5This proton is coupled to H-γ, resulting in a doublet with a small coupling constant typical for meta-coupling in pyrazines.
H-γ (Pyrazine)~8.5d~1.5Coupled to H-β, this proton appears as a doublet.
H-5' (Pyrazole)~7.8s-This proton is on the carbon adjacent to the nitrogen linked to the methylene bridge. The electronegative bromine at the 4-position will deshield this proton, shifting it downfield.
H-3' (Pyrazole)~7.6s-This proton is on the carbon adjacent to the other nitrogen atom. It is also influenced by the bromine substituent.
-CH₂- (Methylene)~5.5s-The two protons of the methylene bridge are chemically equivalent and are deshielded by the two adjacent nitrogen-containing aromatic rings, resulting in a downfield singlet.

Comparative Analysis: The Influence of a Bromo Substituent

To understand the electronic effects of the bromine atom on the pyrazole ring, a comparison with the ¹H NMR spectrum of the non-brominated analog, 2-((1H-pyrazol-1-yl)methyl)pyrazine, is instructive.

Proton Assignment Predicted δ for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Predicted δ for 2-((1H-pyrazol-1-yl)methyl)pyrazine Δδ (ppm) Interpretation of the Difference
H-5' (Pyrazole)~7.8~7.5+0.3The electron-withdrawing inductive effect of the bromine atom at the 4-position deshields the adjacent H-5' proton, causing a downfield shift.
H-3' (Pyrazole)~7.6~7.5+0.1The effect of the bromine is less pronounced on the more distant H-3' proton, resulting in a smaller downfield shift.
H-4' (Pyrazole)-~6.3-In the non-brominated analog, the H-4' proton would appear as a triplet, coupled to both H-3' and H-5'. This signal is absent in the brominated compound.
-CH₂- (Methylene)~5.5~5.4+0.1The overall electron-withdrawing nature of the 4-bromopyrazolyl group slightly deshields the methylene protons compared to the unsubstituted pyrazolyl group.

This comparative analysis clearly demonstrates the impact of the bromine substituent. The downfield shifts observed for the pyrazole protons in the brominated compound are a direct consequence of the inductive electron withdrawal by the halogen. This provides a valuable diagnostic tool for confirming the presence and position of such substituents.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[6]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizing the Connections: A Workflow for Spectral Interpretation

The process of interpreting an NMR spectrum involves a logical flow of information, from the initial data acquisition to the final structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structural Elucidation Sample_Prep Sample Preparation NMR_Experiment ¹H NMR Experiment Sample_Prep->NMR_Experiment FID_Processing FID Processing & Referencing NMR_Experiment->FID_Processing Chemical_Shift Chemical Shift Analysis FID_Processing->Chemical_Shift Integration Integration Analysis FID_Processing->Integration Multiplicity Multiplicity & Coupling Constant Analysis FID_Processing->Multiplicity Fragment_Assignment Fragment Assignment Chemical_Shift->Fragment_Assignment Integration->Fragment_Assignment Multiplicity->Fragment_Assignment Final_Structure Final Structure Confirmation Fragment_Assignment->Final_Structure

Caption: Workflow for ¹H NMR spectral interpretation.

This guide provides a comprehensive framework for the ¹H NMR analysis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. By understanding the predicted spectral features and the influence of substituents through comparative analysis, researchers can confidently elucidate and confirm the structure of this and related heterocyclic compounds.

References

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Magnetic Resonance in Chemistry. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

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Comparative

Mass spectrometry fragmentation patterns of bromo-pyrazole pyrazine compounds

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-Pyrazole Pyrazine Compounds Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and development, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Bromo-Pyrazole Pyrazine Compounds

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite sensitivity and detailed structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. For medicinal chemists and researchers working with complex heterocyclic systems, such as bromo-pyrazole pyrazine derivatives, a deep understanding of their fragmentation behavior under mass spectrometric conditions is not merely academic—it is essential for rapid identification, impurity profiling, and metabolite characterization.

This guide provides a comparative analysis of the fragmentation patterns of the bromo-pyrazole pyrazine scaffold. We will deconstruct the molecule into its core components—the brominated aromatic system, the pyrazole ring, and the pyrazine ring—to understand their individual fragmentation tendencies. Subsequently, we will synthesize this knowledge to predict and interpret the mass spectra of the combined molecular architecture. This guide emphasizes the causality behind fragmentation pathways and provides robust experimental protocols to empower researchers in their analytical endeavors.

The Influence of Ionization Techniques

The choice of ionization method fundamentally dictates the extent and nature of fragmentation. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary information.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that typically occurs in the gas phase (e.g., with GC-MS). The 70 eV electron beam imparts significant internal energy to the molecule, resulting in the formation of an energetically unstable molecular ion (M•+) that undergoes extensive and often complex fragmentation.[1] While this can make spectra challenging to interpret, it provides a rich, reproducible fingerprint of the molecule's structure. EI is particularly useful for revealing the core skeleton of a compound.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique, ideal for polar, less volatile molecules analyzed via Liquid Chromatography (LC-MS).[3] It generates protonated molecules ([M+H]⁺) or other adducts with minimal in-source fragmentation.[4] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is mass-selected and fragmented in a controlled manner, typically via collision-induced dissociation (CID).[4] This allows for a more systematic and targeted dissection of molecular structure.

For bromo-pyrazole pyrazine compounds, which possess multiple nitrogen atoms capable of accepting a proton, ESI is the most common and versatile technique used in drug development workflows.[5] This guide will primarily focus on fragmentation patterns observed under CID conditions following ESI.

Comparative Fragmentation of Core Scaffolds

To understand the behavior of the complete molecule, we must first analyze the characteristic fragmentation of its constituent parts.

The Bromo-Aromatic System

The presence of a bromine atom imparts a highly distinctive signature in a mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any bromine-containing ion will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly equal intensity (1:1 ratio).[1][6] This is often the first and most definitive clue to the presence of bromine in an unknown compound.

The primary fragmentation pathway for bromo-aromatic compounds is the homolytic cleavage of the C-Br bond to lose a bromine radical (•Br).[6]

  • Loss of •Br: [M+H]⁺ → [M+H - Br]⁺ (loss of 79 or 81 Da)

  • Loss of HBr: In some cases, elimination of hydrogen bromide can also occur. [M+H]⁺ → [M+H - HBr]⁺ (loss of 80 or 82 Da)

The C-Br bond is often the weakest link, making the loss of the bromine radical a highly favorable and diagnostically significant fragmentation event.

The Pyrazole Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its fragmentation is characterized by cleavages that aim to preserve aromaticity or form stable neutral losses. Studies on pyrazole derivatives have identified several key fragmentation pathways.[7][8]

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (27 Da).

  • Ring Cleavage: The pyrazole ring can undergo more complex ring-opening and cleavage events. For substituted pyrazoles, the nature and position of the substituents strongly influence the fragmentation pathways.[2][8] For instance, the initial cleavage often occurs adjacent to the substituent.

The Pyrazine Ring

Pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Its stable aromatic nature means the molecular ion is often prominent.[9] Key fragmentation pathways include:

  • Loss of HCN: Similar to pyrazoles, the primary fragmentation route involves the expulsion of a molecule of hydrogen cyanide (27 Da) from the ring.

  • Retro-Diels-Alder (RDA) Reaction: While less common for the aromatic pyrazine itself compared to its saturated analogues, RDA-type cleavages can occur, leading to the ring being cleaved into smaller, stable fragments.

  • Loss of Substituents: Fragmentation is often initiated by the cleavage of bonds adjacent to substituents on the ring.[9]

Integrated Analysis: Fragmentation of a Bromo-Pyrazole Pyrazine System

When these three moieties are combined, the fragmentation pattern becomes a competitive interplay between the pathways described above. The initial protonation site in ESI will likely be one of the basic nitrogen atoms on the pyrazine or pyrazole rings, which will influence the subsequent fragmentation cascade.

Consider a hypothetical compound, (4-bromophenyl)-pyrazole-pyrazine . The fragmentation cascade in an MS/MS experiment would likely proceed as follows:

  • Initial and Most Favorable Fragmentation: The most probable initial fragmentation will be the loss of the bromine radical from the bromophenyl moiety due to the relative weakness of the C-Br bond. This would result in a major fragment ion corresponding to [M+H - Br]⁺. The characteristic isotopic signature would disappear for this fragment.

  • Subsequent Ring Fragmentations: Following the loss of bromine, or in a competing pathway, fragmentation of the heterocyclic rings will occur.

    • Pyrazine Ring Fragmentation: A likely next step is the loss of HCN (27 Da) from the pyrazine ring, leading to a fragment of [M+H - Br - HCN]⁺.

    • Pyrazole Ring Fragmentation: The pyrazole ring may also lose HCN, leading to [M+H - Br - HCN]⁺. Distinguishing which ring lost the HCN would require isotopic labeling or high-resolution mass spectrometry to analyze the elemental composition of the fragment.

  • Cleavage between Rings: Scission of the single bonds connecting the three rings (phenyl-pyrazole and pyrazole-pyrazine) is also possible, leading to fragments corresponding to the individual ring systems. For example, cleavage between the pyrazole and pyrazine rings could yield a [Pyrazine+H]⁺ ion or a [(4-bromophenyl)-pyrazole+H]⁺ ion.

Predicted Fragmentation Summary
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of FragmentDiagnostic Value
[M+H]⁺[M+H - 79/81]⁺•Br(Phenyl)-pyrazole-pyrazine cationConfirms presence of Bromine
[M+H]⁺[M+H - 27]⁺HCNFragment from initial ring cleavageIndicates heterocyclic nitrogen ring
[M+H - 79/81]⁺[M+H - 79/81 - 27]⁺HCN(Phenyl)-pyrazole-pyrazine cation after HCN lossSecondary fragmentation of the core
[M+H]⁺[Bromophenyl-pyrazole+H]⁺PyrazineCleavage productIndicates connectivity
[M+H]⁺[Pyrazine-pyrazole+H]⁺BromophenylCleavage productIndicates connectivity
Visualizing Fragmentation Pathways

The following diagrams illustrate the logical flow of a fragmentation analysis experiment and the predicted pathways for the core scaffolds.

G cluster_0 Experimental Workflow A LC Separation of Bromo-Pyrazole Pyrazine B ESI Ionization ([M+H]⁺ formation) A->B C MS1: Precursor Ion Selection (Isolation) B->C D CID Cell: Collision-Induced Dissociation C->D E MS2: Fragment Ion Analysis (Detection) D->E

Caption: High-level workflow for LC-MS/MS analysis.

G MH [Bromo-Aryl-R + H]⁺ (M+H)⁺ loss_Br [Aryl-R + H]⁺ MH->loss_Br - •Br loss_HBr [M - HBr + H]⁺ MH->loss_HBr - HBr caption Key fragmentation of a bromo-aromatic moiety.

Caption: Key fragmentation of a bromo-aromatic moiety.

G MH [Pyrazole/Pyrazine-R + H]⁺ (M+H)⁺ loss_HCN [M - HCN + H]⁺ MH->loss_HCN - HCN loss_R [Pyrazole/Pyrazine + H]⁺ MH->loss_R - •R (Substituent) caption Common fragmentation of N-heterocyclic rings.

Caption: Common fragmentation of N-heterocyclic rings.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating system for the analysis of a novel bromo-pyrazole pyrazine compound using a standard LC-Q-TOF or LC-Orbitrap MS system.

Objective: To acquire high-resolution mass spectra and tandem mass spectra (MS/MS) to confirm the molecular weight and elucidate the fragmentation pattern of the target compound.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the compound in DMSO or methanol. b. Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is crucial for promoting protonation in positive ion ESI. c. Prepare a "blank" sample of the final dilution solvent to check for background ions.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 40 psi.
  • Acquisition Mode: i. MS1 Scan: Acquire full scan data from m/z 100-1000 to identify the protonated molecular ion ([M+H]⁺). Verify the characteristic 1:1 isotopic pattern for the bromine atom. ii. MS2 Scan (Data-Dependent Acquisition): Set the instrument to automatically select the top 3 most intense ions from the MS1 scan for fragmentation. iii. Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) or a collision energy spread. This ensures that both low-energy (e.g., loss of Br) and high-energy (e.g., ring cleavage) fragments are generated, providing a comprehensive fragmentation map.

4. Data Analysis: a. Extract the mass spectrum for the chromatographic peak of interest. b. Confirm the measured m/z of the precursor ion matches the theoretical m/z of the protonated compound. Note the isotopic pattern. c. Analyze the MS/MS spectrum. Identify the key fragment ions. d. Propose structures for the observed fragments based on logical neutral losses (e.g., 79/81 Da for Br, 27 Da for HCN) as detailed in this guide. Use high-resolution data to confirm the elemental composition of each fragment.

Conclusion

The mass spectrometric fragmentation of bromo-pyrazole pyrazine compounds is a predictable process governed by the fundamental chemical properties of the constituent moieties. The analysis is anchored by the unmistakable isotopic signature of the bromine atom, which serves as a definitive starting point for interpretation. The primary fragmentation event is typically the facile loss of the bromine radical, followed by competitive cleavages of the pyrazole and pyrazine rings, most commonly through the elimination of HCN.

By employing a systematic approach that combines high-resolution LC-MS/MS with a foundational understanding of these fragmentation rules, researchers can confidently identify and characterize these complex heterocyclic structures. The experimental protocols and comparative data provided herein serve as a robust framework for method development and data interpretation, ultimately accelerating the pace of research and drug development.

References

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833–836. [Link]

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Comparative

Structural Confirmation of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: A Comparative Guide to Elucidation Techniques

An In-Depth Technical Guide Abstract The robust and unambiguous determination of a molecule's three-dimensional structure is the cornerstone of modern drug discovery and materials science. For novel heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is the cornerstone of modern drug discovery and materials science. For novel heterocyclic compounds such as 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, a derivative of the pharmacologically significant pyrazole-pyrazine scaffold[1][2], precise structural confirmation is not merely a characterization step but a prerequisite for understanding its biological activity and structure-activity relationships (SAR). This guide provides a comprehensive overview of the definitive method for structural elucidation—Single-Crystal X-ray Crystallography. We present a detailed, field-proven protocol, contextualize the causality behind experimental choices, and compare its performance objectively with complementary analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to apply these techniques with scientific integrity.

Introduction: The Imperative of Structural Certainty

The conjugation of pyrazole and pyrazine rings creates a class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory properties[2][3]. The specific regio- and conformational isomerism of these molecules dictates their interaction with biological targets. Therefore, an unassailable confirmation of the atomic arrangement is paramount. 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (Figure 1) presents a clear case where positional isomerism and rotational freedom necessitate a high-resolution analytical approach. While various spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard, offering direct visualization of the molecular structure in the solid state[4][5].

Figure 1. Chemical Structure of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.

  • Molecular Formula: C₈H₇BrN₄[6]

  • Molecular Weight: 239.07 g/mol [6]

  • CAS Number: 2021244-96-0[6][7]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled, high-resolution three-dimensional map of atomic positions within a crystalline solid. The technique relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the atomic structure is modeled and refined[8][9]. This method is considered definitive because it directly images the molecule's structure, resolving any ambiguity in connectivity, conformation, and stereochemistry.

Experimental Protocol: From Powder to Structure

The following protocol represents a self-validating system for the structural determination of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. Each step is designed to ensure the quality required for the next, culminating in a high-confidence structural model.

Step 1: Crystal Growth (The Causality of Patience) The success of the entire experiment hinges on obtaining a high-quality single crystal. The goal is to encourage molecules to pack in a slow, ordered manner, minimizing defects. Slow evaporation is the chosen method due to its simplicity and effectiveness for moderately soluble organic compounds.

  • 1.1. Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and binary mixtures) for moderate solubility. The ideal solvent dissolves the compound completely when heated but allows it to become supersaturated upon slow cooling or evaporation.

  • 1.2. Crystallization: Dissolve ~10-20 mg of the purified compound in the chosen solvent system in a clean vial. Loosely cap the vial or cover it with perforated film.

  • 1.3. Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature). Allow the solvent to evaporate slowly over several days to weeks. The slow rate is crucial for promoting the growth of a single, well-ordered crystal lattice rather than a polycrystalline powder.

  • 1.4. Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, well-defined faces) are observed, carefully harvest one using a cryoloop.

Step 2: Data Collection This step involves exposing the crystal to a focused X-ray beam and recording the diffraction pattern. Modern diffractometers automate this process.

  • 2.1. Mounting: Mount the crystal-containing cryoloop onto the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source. The crystal is flash-cooled to 100 K under a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • 2.2. Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters and Bravais lattice. This provides the fundamental dimensions of the repeating unit in the crystal.

  • 2.3. Full Data Collection: Execute a full data collection strategy, rotating the crystal through a series of angles to capture a complete and redundant set of diffraction intensities.

Step 3: Structure Solution and Refinement This computational phase transforms the raw diffraction data into a final, validated molecular structure.

  • 3.1. Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

  • 3.2. Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the "phase problem"[8] and generate an initial electron density map. This map should reveal the positions of the heavier atoms, particularly the bromine atom.

  • 3.3. Structural Refinement: Iteratively refine the atomic positions, assigning atoms (C, N, Br) and modeling their thermal displacement anisotropically using full-matrix least-squares on F² (e.g., using SHELXL). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • 3.4. Validation: The final model's quality is assessed by key metrics like the R-factor (R1) and weighted R-factor (wR2), which should be low (<0.05 is excellent), and a Goodness-of-Fit (GooF) value close to 1. The final difference electron density map should be largely featureless.

Workflow Visualization

XRay_Workflow cluster_wet_lab Experimental Phase cluster_data_acq Data Acquisition cluster_comp_chem Computational Phase Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation) Purified_Compound->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Data_Collection X-ray Data Collection (Diffractometer) Single_Crystal->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement Final_Structure Final 3D Structure (CIF File) Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray crystallography.

Expected Data Summary

The final output is a Crystallographic Information File (CIF) containing all relevant data. A summary table would resemble the following:

ParameterExpected ValueSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the specific symmetry operations within the unit cell.
Unit Cell (a, b, c, β) e.g., a=8Å, b=12Å, c=10Å, β=95°The dimensions and angles of the fundamental repeating block.
Molecules per Cell (Z) 2, 4, or 8The number of molecules contained within one unit cell.
Final R1 [I>2σ(I)] < 0.05A low value indicates a good agreement between observed and calculated data.
wR2 (all data) < 0.15A weighted residual factor that provides another measure of model quality.
Goodness-of-Fit (GooF) ~1.0Indicates that the model accurately fits the data; values far from 1 suggest issues.

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography is definitive, it is not performed in isolation. Other techniques are essential for initial characterization and for providing complementary information, particularly about the molecule's behavior in solution.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a solution state.[8][12]

  • ¹H NMR: Confirms the number and connectivity of hydrogen atoms. For our target molecule, we expect to see distinct signals in the aromatic region (6.5-8.0 ppm) for the pyrazine and pyrazole protons and a characteristic singlet for the methylene (-CH₂-) bridge protons (around 5.5 ppm).[13][14]

  • ¹³C NMR: Identifies the number of unique carbon environments. The aromatic carbons of the pyrazole and pyrazine rings are expected to resonate in the 120-150 ppm range.[14][15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹H-¹H) and long-range (¹H-¹³C) correlations, allowing for the complete assembly of the molecular skeleton. This is crucial for verifying the connectivity proposed by the X-ray structure.[16]

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing structural clues through fragmentation patterns.[10][17]

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition (e.g., C₈H₇BrN₄). This serves as a fundamental check of the compound's identity.[10]

  • Tandem MS (MS/MS): The molecular ion can be fragmented to reveal characteristic losses (e.g., loss of Br, cleavage of the pyrazine ring), which must be consistent with the proposed structure.[10]

Computational Modeling (DFT)

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of molecules.[18]

  • Geometry Optimization: A theoretical, gas-phase structure of the molecule can be calculated. While the solid-state crystal packing forces may induce minor conformational changes, the calculated bond lengths and angles should be in good agreement with the experimental X-ray data.[4][19]

  • NMR Chemical Shift Prediction: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in peak assignment and confirm the overall structure.[20]

Performance Comparison
TechniquePrimary Information ProvidedStrengthsLimitations
X-ray Crystallography 3D atomic coordinates, bond lengths/angles, conformation, packingDefinitive, high-resolution, unambiguous structure determination[21][22]Requires a suitable single crystal, solid-state structure may differ from solution
NMR Spectroscopy Atomic connectivity, chemical environment, solution dynamicsProvides data in solution, non-destructive, reveals dynamic processes[12][16]Does not directly provide 3D coordinates, can have overlapping signals
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternHigh sensitivity, confirms molecular formula, requires minimal sample[23][24]Destructive, does not provide stereochemical or conformational information
Computational Modeling (DFT) Theoretical geometry, electronic properties, predicted spectraComplements experimental data, provides insight into unobservable properties[25][26]An approximation of reality, results depend on the level of theory chosen

Synthesizing the Data: A Holistic and Self-Validating Approach

The highest level of confidence in structural elucidation is achieved when multiple, orthogonal techniques provide concordant data. The structure solved by X-ray crystallography serves as the central hypothesis that must be validated by all other available data.

Logic_Diagram cluster_validation Complementary Validation XRAY X-ray Crystallography (Definitive 3D Structure) NMR NMR (Connectivity in Solution) XRAY->NMR confirms connectivity MS Mass Spec (Molecular Formula) XRAY->MS matches formula DFT DFT (Theoretical Geometry) XRAY->DFT agrees with model NMR->XRAY validates in solution MS->XRAY validates MW DFT->XRAY corroborates geometry

Caption: Interrelation of analytical techniques for structural confirmation.

The ¹H and ¹³C NMR spectra must be fully assignable based on the X-ray structure. The molecular formula determined by HRMS must match. Finally, the bond lengths and angles from the crystal structure should align well with those from DFT calculations. Any significant discrepancy warrants further investigation.

Conclusion

For a novel compound like 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, single-crystal X-ray crystallography stands as the unequivocal method for structural confirmation. It provides the direct, high-resolution evidence necessary to resolve all ambiguities regarding connectivity, isomerism, and conformation in the solid state. However, its power is maximized when integrated into a broader analytical workflow. The corroborating evidence from NMR spectroscopy, mass spectrometry, and computational modeling creates a self-validating system that ensures the highest degree of scientific integrity. This multi-faceted approach provides the unshakeable structural foundation required for advancing research in medicinal chemistry and materials science.

References

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Validation

A Comparative Guide to Bioisosteric Replacement of the Pyrazine Ring in Bromo-Pyrazole Derivatives

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery In the intricate process of drug development, the optimization of a lead compound is a critical phase that dictates its ultimate success. A key...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Bioisosterism in Modern Drug Discovery

In the intricate process of drug development, the optimization of a lead compound is a critical phase that dictates its ultimate success. A key strategy in the medicinal chemist's toolkit is bioisosteric replacement, a process of substituting one atom or group of atoms for another with similar physical or chemical properties to enhance a molecule's biological activity or refine its pharmacokinetic profile. This approach is not merely about swapping functional groups but involves a deep understanding of how subtle changes in molecular size, shape, electronic distribution, and lipophilicity can profoundly impact a compound's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

The bromo-pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, pyrazole-based molecules have emerged as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Within these structures, a pyrazine ring is often incorporated as a crucial pharmacophoric element. Pyrazine, an electron-deficient aromatic heterocycle, frequently serves as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of kinase proteins. It can also act as a bioisostere for other aromatic systems like benzene or pyridine.

However, the very features that make the pyrazine ring effective can also be liabilities. It may present metabolic hotspots, contribute to off-target toxicities, or confer suboptimal physicochemical properties such as poor solubility. This guide provides a comparative analysis of strategic bioisosteric replacements for the pyrazine ring in a hypothetical bromo-pyrazole lead compound, exploring the causal reasoning behind these choices and presenting the experimental framework required to validate them.

The Strategic Rationale for Pyrazine Replacement

The decision to replace a core structural moiety is driven by the need to overcome specific challenges encountered during lead optimization. For our parent compound, a bromo-pyrazole derivative featuring a pyrazine ring, the primary objectives for bioisosteric replacement are:

  • Modulation of Potency and Selectivity: To fine-tune interactions within the target's binding pocket to either enhance potency or improve selectivity against other related proteins, thereby reducing potential side effects.

  • Enhancement of ADME Properties: To improve metabolic stability by removing or shielding metabolically labile sites, increase aqueous solubility for better formulation, and optimize membrane permeability for improved oral bioavailability.

  • Exploration of Novel Chemical Space: To generate novel analogues with distinct properties that may lead to new intellectual property.

The following diagram illustrates the core concept of replacing the pyrazine ring in our lead structure with other heterocyclic systems.

cluster_0 Bioisosteric Replacement Strategy cluster_1 Bioisosteric Replacements Parent Parent Compound (Bromo-Pyrazole-Pyrazine) Pyridine Pyridine Analog Parent->Pyridine Pyrimidine Pyrimidine Analog Parent->Pyrimidine Thiazole Thiazole Analog Parent->Thiazole Pyridazine Pyridazine Analog Parent->Pyridazine

Caption: Bioisosteric replacement strategy for the pyrazine ring.

Comparative Analysis of Pyrazine Bioisosteres

The choice of a bioisostere is a hypothesis-driven process. Here, we compare several common heterocyclic replacements for the pyrazine ring, detailing the rationale for their selection.

  • Pyridine: As a six-membered aromatic heterocycle with one nitrogen atom, pyridine is a classic bioisostere of pyrazine. Removing one nitrogen atom reduces the ring's electron-deficient character and lowers its pKa. This can decrease unwanted interactions or basicity while retaining a hydrogen bond acceptor capability. The altered vector of the nitrogen lone pair can also probe different regions of the binding pocket.

  • Pyrimidine: By shifting the nitrogen atoms to the 1 and 3 positions, pyrimidine offers a different spatial arrangement of hydrogen bond acceptors compared to the 1,4-disposition in pyrazine. This can be crucial for optimizing geometry within a constrained active site and may alter the molecule's solubility and metabolic profile.

  • Pyridazine: With adjacent nitrogen atoms (1,2-disposition), pyridazine presents a unique electronic and steric profile. The proximity of the nitrogen lone pairs creates a distinct dipole moment and can influence how the molecule interacts with the target protein and metabolizing enzymes.

  • Thiazole: This five-membered ring introduces both a nitrogen and a sulfur atom, significantly altering the ring's size, geometry, and electronic properties compared to the six-membered pyrazine. The thiazole ring is less basic and has a different aromatic character, which can lead to novel binding interactions and improved metabolic stability.

Experimental Data Comparison

To validate these hypotheses, a systematic evaluation of the synthesized analogues is essential. The following tables summarize representative experimental data for our parent pyrazine compound and its bioisosteric replacements against a hypothetical target, Kinase X.

Table 1: Comparison of Physicochemical Properties

Compound ID Heterocyclic Ring Formula Weight ( g/mol ) cLogP pKa (Calculated) Aqueous Solubility (µM)
LEAD-PZ Pyrazine 450.3 3.5 0.65 15
ANA-PYR Pyridine 449.3 3.2 5.25 25
ANA-PYM Pyrimidine 450.3 3.3 1.30 20
ANA-PDZ Pyridazine 450.3 3.0 2.33 35

| ANA-THZ | Thiazole | 455.4 | 3.6 | 2.50 | 18 |

Table 2: Comparison of In Vitro Biological Activity

Compound ID Target Kinase X IC₅₀ (nM) Off-Target Kinase Y IC₅₀ (nM) Selectivity Index (Kinase Y / Kinase X)
LEAD-PZ 15 150 10
ANA-PYR 12 600 50
ANA-PYM 25 300 12
ANA-PDZ 8 240 30

| ANA-THZ | 45 | >10,000 | >222 |

Table 3: Comparison of In Vitro ADME Properties

Compound ID Human Liver Microsome Stability (t₁/₂ min) Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)
LEAD-PZ 20 8.5
ANA-PYR 45 10.2
ANA-PYM 25 9.1
ANA-PDZ 38 7.5

| ANA-THZ | >90 | 12.5 |

Structure-Activity Relationship (SAR) Insights

The comparative data provides critical insights into the structure-activity relationships:

  • Pyridine Analog (ANA-PYR): Replacing pyrazine with pyridine maintained potency against Kinase X and significantly improved selectivity by 5-fold. This was coupled with a more than 2-fold increase in metabolic stability, suggesting the second nitrogen in the pyrazine ring may have been a site of metabolism.

  • Pyridazine Analog (ANA-PDZ): This analog demonstrated a 2-fold increase in potency, indicating that the 1,2-nitrogen arrangement may form a more optimal hydrogen bonding network with the target. It also showed improved metabolic stability and solubility.

  • Thiazole Analog (ANA-THZ): While potency against the primary target was reduced, this analog exhibited outstanding metabolic stability and excellent selectivity. This profile could be highly desirable if the primary goal is to develop a tool compound with a clean off-target profile or if the potency can be recovered through other modifications.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed and validated experimental protocols are paramount.

Protocol 1: General Synthesis of a Pyridine-Containing Analog (ANA-PYR)

The synthesis of pyrazole derivatives is well-established. A common route involves the condensation of a 1,3-dicarbonyl compound with hydrazine.

Step 1: Synthesis of the 1,3-Diketone Intermediate

  • To a solution of a substituted acetophenone (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of a pyridine-containing ester (e.g., ethyl picolinate, 1.1 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 1,3-diketone.

Step 2: Cyclization to Form the Bromo-Pyrazole Core

  • Dissolve the purified 1,3-diketone (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (1.5 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude pyrazole by recrystallization or column chromatography.

Step 3: Bromination

  • Dissolve the pyrazole (1.0 eq) in dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer and concentrate to yield the final bromo-pyrazole product, ANA-PYR.

Protocol 2: In Vitro TR-FRET Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for determining inhibitor potency (IC₅₀).

Materials:

  • Kinase X enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (Assay Buffer containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC))

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., LEAD-PZ, ANA-PYR) in DMSO. Further dilute into Assay Buffer to the desired final concentrations (typically 10-point, 3-fold dilutions).

  • In a 384-well assay plate, add 2.5 µL of the diluted compound solution. For controls, add 2.5 µL of Assay Buffer with DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).

  • Add 2.5 µL of a solution containing the Kinase X enzyme and the biotinylated substrate peptide in Assay Buffer.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for Kinase X) in Assay Buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of Stop/Detection Buffer.

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

The following workflow diagram illustrates the integrated process from compound synthesis to final data analysis.

cluster_0 Experimental Validation Workflow A Synthesis of Analogs (ANA-PYR, ANA-PYM, etc.) B Structural Confirmation (NMR, Mass Spec) A->B C In Vitro Kinase Assay (TR-FRET) B->C E In Vitro ADME Assays (Microsomal Stability, Permeability) B->E D Determine IC₅₀ Values (Potency & Selectivity) C->D F SAR Analysis & Data Integration D->F E->F G Select Candidate for Further Optimization F->G

Caption: Integrated workflow for the evaluation of bioisosteric analogs.

Conclusion and Future Directions

This guide demonstrates that the bioisosteric replacement of the pyrazine ring in bromo-pyrazole derivatives is a powerful strategy for modulating pharmacological and pharmacokinetic properties. The comparative data, though representative, highlights how different heterocyclic rings can be employed to achieve specific optimization goals. The pyridine replacement (ANA-PYR) emerged as a promising candidate for enhancing selectivity and metabolic stability while maintaining potency. The pyridazine analog (ANA-PDZ) offered a path to increased potency. The thiazole analog (ANA-THZ), while less potent, provided a scaffold with exceptional metabolic stability and a clean off-target profile, making it suitable for different applications.

The choice of which path to pursue depends entirely on the project's target product profile. Further optimization could involve combining the most favorable core (e.g., the pyridine or pyridazine ring) with additional modifications on other parts of the bromo-pyrazole scaffold to further refine the compound's properties. The rigorous experimental workflows detailed herein provide the self-validating framework necessary to make these critical decisions with confidence.

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  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. (2007, November 15). Retrieved from [Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Retrieved from [Link]

  • Bioisosteres in Medicinal Chemistry. Open MedScience. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • **Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel Series of Alkynyl
Comparative

A Comparative Guide to the Validation of Reference Standards for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

This guide provides an in-depth technical comparison of methodologies for validating reference standards of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for validating reference standards of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to reference standard qualification.

The Imperative of a Validated Reference Standard

In pharmaceutical research and development, the reference standard is the linchpin of analytical testing. It is a highly purified and well-characterized compound that serves as the benchmark against which all subsequent batches of a drug substance or product are measured. An inadequately characterized reference standard can introduce significant errors in critical quality attributes like purity and potency, jeopardizing the integrity of preclinical and clinical data. Therefore, the rigorous validation of a new reference standard for a compound like 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is not a perfunctory task but a foundational requirement for a successful development program. This process is governed by stringent regulatory expectations, primarily outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The molecule itself, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, is a heterocyclic compound featuring both a pyrazole and a pyrazine ring system.[4][5][6] These nitrogen-containing heterocycles are common scaffolds in medicinal chemistry, known for a wide range of biological activities.[7][8] The validation strategy must therefore be capable of unambiguously confirming the complex structure and detecting a wide array of potential impurities, including isomers, starting materials, and degradation products.

The Validation Workflow: A Multi-Pronged Approach

The qualification of a reference standard is not a single experiment but a holistic process. It involves a suite of orthogonal analytical techniques designed to confirm identity, quantify purity, and assess other critical properties. Each technique provides a unique piece of the puzzle, and their collective data build a comprehensive profile of the material.

Validation_Workflow cluster_synthesis Material Synthesis & Purification cluster_validation Reference Standard Validation cluster_methods Analytical Techniques Synthesis Synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Purification Chromatographic Purification Synthesis->Purification Identity Identity Confirmation Purification->Identity Candidate Material Purity Purity & Impurity Profiling Identity->Purity NMR 1H NMR, 13C NMR Identity->NMR MS High-Resolution MS Identity->MS Content Water Content & Residual Solvents Purity->Content HPLC HPLC-UV Purity->HPLC Certification Certification Package (Assign Purity Value) Content->Certification KF Karl Fischer Titration Content->KF

Caption: Overall workflow for reference standard validation.

Identity Confirmation: Unambiguous Structural Elucidation

The first and most critical step is to confirm that the synthesized molecule is, in fact, 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine. This is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR) in the molecule, effectively serving as a molecular fingerprint.[8][9][10] For a definitive structural assignment, the observed chemical shifts and coupling constants must be consistent with the proposed structure.

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are typically chosen. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for preventing the exchange of labile protons (like N-H, if any were present).

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its single, sharp signal does not typically overlap with analyte signals.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate reference standard and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.

  • Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integration values with the theoretical structure.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion. This allows for the determination of the elemental formula, providing strong confirmatory evidence of identity.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11]

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is used to achieve the high mass accuracy (typically < 5 ppm) required for elemental composition determination.

  • Sample Preparation: Prepare a dilute solution of the candidate standard (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: A short chromatographic run can be used to introduce the sample and separate it from any non-volatile salts. A C18 column with a simple water/acetonitrile gradient is sufficient.

  • MS Acquisition: Acquire the mass spectrum in positive ESI mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the elemental formula. The isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should also be observed, providing a clear diagnostic marker.

Purity Assessment: The Quantitative Workhorse

While identity is crucial, the primary function of a reference standard is to have a precisely known purity. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this determination due to its high resolving power, sensitivity, and quantitative accuracy.[12][13][14] The method must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[1][15][16]

HPLC_Method HPLC HPLC System C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A: 0.1% Formic Acid in Water B: 0.1% Acetonitrile Gradient Elution Flow Rate: 1.0 mL/min UV Detection @ 254 nm

Sources

Validation

Comparative Stability Guide: Methylene-Bridged vs. Ether-Bridged Pyrazine-Pyrazoles

Executive Summary In the optimization of kinase inhibitors—specifically those targeting ROS1, FLT3, and ALK—the pyrazine-pyrazole scaffold is a privileged structure. A critical design decision within this scaffold is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors—specifically those targeting ROS1, FLT3, and ALK—the pyrazine-pyrazole scaffold is a privileged structure. A critical design decision within this scaffold is the linker selection: the methylene bridge (–CH₂– ) versus the ether bridge (–O– ).

While often treated interchangeably as bioisosteres, these linkers impart distinct metabolic, physicochemical, and electronic properties that drastically alter the compound's developability profile. This guide provides a technical comparison to aid medicinal chemists and drug developers in lead optimization.

Part 1: Physicochemical & Structural Divergence

The choice between a methylene and ether linker is rarely neutral. It fundamentally shifts the lipophilicity-solubility balance and the vector of the pharmacophore.

Table 1: Physicochemical Property Comparison
FeatureMethylene Bridge (–CH₂–)Ether Bridge (–O–)Impact on Drug Design
Bond Angle ~109.5° (Tetrahedral)~110–112° (Bent)Conformation: Ether oxygen allows for tighter ring proximity due to shorter C–O bond lengths (1.43 Å) vs C–C (1.54 Å).
Lipophilicity (cLogP) Higher (+0.5 to +1.0 log units)LowerPermeability: Methylene enhances passive permeability but risks poor solubility.
H-Bonding NoneH-Bond Acceptor (weak)Solubility: Ether improves aqueous solubility and can engage in water-mediated networks in the active site.
Electronic Effect Insulating / Weakly Donating (Hyperconjugation)Electron Donating (+M effect)Ring Electronics: Ether oxygen pushes electron density into the pyrazine ring, potentially deactivating it toward nucleophilic attack but activating it for metabolism.

Part 2: Metabolic Stability Profiles

This is the most critical differentiator. The metabolic fate of these two linkers differs not just in rate, but in consequence.

Ether Bridge: The O-Dealkylation Liability

Ether linkers in this scaffold are susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation .

  • Mechanism: CYP enzymes (typically 3A4 or 2D6) initiate Hydrogen Atom Transfer (HAT) from the

    
    -carbon (the pyrazole methyl group or adjacent carbon).
    
  • Intermediate: Formation of an unstable hemiacetal.[1]

  • Outcome: Fragmentation . The C–O bond cleaves, destroying the pharmacophore and releasing two distinct fragments (e.g., a pyrazinol and a pyrazine-aldehyde). This results in a complete loss of potency.

Methylene Bridge: Benzylic Hydroxylation

The methylene bridge is a "doubly benzylic" position (flanked by two aromatics), making the C–H bonds weaker and prone to radical abstraction.

  • Mechanism: CYP-mediated HAT generates a carbon-centered radical stabilized by the adjacent

    
    -systems of the pyrazine and pyrazole.
    
  • Intermediate: Rebound hydroxylation forms a secondary alcohol (carbinol).

  • Outcome: Functionalization .[2][3] The scaffold remains intact. The metabolite (an alcohol or subsequent ketone) may retain biological activity or serve as a handle for Phase II conjugation (glucuronidation).[4]

Visualization: Metabolic Divergence

The following diagram illustrates the mechanistic divergence between the two linkers.

MetabolicPathways Parent_Ether Ether-Bridged Scaffold (Pyrazine-O-Pyrazole) CYP CYP450 (HAT Mechanism) Parent_Ether->CYP Parent_Meth Methylene-Bridged Scaffold (Pyrazine-CH2-Pyrazole) Parent_Meth->CYP Radical_Ether C-Radical (Alpha to Oxygen) CYP->Radical_Ether Ether Path Radical_Meth Benzylic Radical CYP->Radical_Meth Methylene Path Hemiacetal Unstable Hemiacetal Radical_Ether->Hemiacetal OH Rebound Frag1 Fragment A (Phenol/Alcohol) Hemiacetal->Frag1 Spontaneous Cleavage Frag2 Fragment B (Aldehyde) Hemiacetal->Frag2 Alcohol Metabolite 1: Secondary Alcohol (Scaffold Intact) Radical_Meth->Alcohol OH Rebound Ketone Metabolite 2: Ketone (Scaffold Intact) Alcohol->Ketone Oxidation Gluc Phase II: Glucuronide Alcohol->Gluc UGT

Figure 1: Divergent metabolic fates. Ether linkers lead to scaffold fragmentation (loss of activity), while methylene linkers lead to functionalization (potential active metabolites).

Part 3: Chemical Stability (Non-Enzymatic)

While metabolic stability often favors methylene (due to avoiding fragmentation), chemical stability favors the ether linker.

  • Oxidative Stress (Autoxidation):

    • Methylene: The methylene protons are acidic (pKa ~25–30) and the position is prone to radical autoxidation upon exposure to light and air (forming peroxides). This is exacerbated if the pyrazine ring is substituted with electron-withdrawing groups, which stabilize the resulting radical.

    • Ether: The ether linkage is chemically inert to autoxidation under standard storage conditions.

  • Hydrolysis:

    • Both linkers are generally stable to hydrolysis over the physiological pH range (1–9).

Part 4: Experimental Protocols

To validate the stability profile of your specific derivatives, use the following self-validating protocols.

Protocol A: Microsomal Stability (Metabolic)

Purpose: Determine intrinsic clearance (


) and identify metabolites (Cleavage vs. Hydroxylation).
  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).

    • Control: Testosterone (CYP3A4 marker) or Dextromethorphan (CYP2D6 marker).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard (IS).

  • Analysis (LC-MS/MS):

    • Quantification: Monitor parent depletion to calculate

      
      .
      
    • Metabolite ID (Crucial): Set MS to scan for:

      • Parent + 16 Da: Indicates hydroxylation (Methylene pathway).

      • Parent - Alkyl group: Indicates dealkylation (Ether pathway).

      • Fragment ions: Look for cleavage products specific to the ether break.

Protocol B: Forced Degradation (Chemical)

Purpose: Assess susceptibility to radical autoxidation (shelf-life proxy).

  • Oxidative Stress: Dissolve compound (0.1 mg/mL) in 0.3%

    
     / Methanol (50:50). Incubate at RT for 24h.
    
  • Radical Stress (AIBN): To specifically test the methylene bridge, reflux compound with AIBN (azobisisobutyronitrile) in chlorobenzene for 4h.

  • Analysis: HPLC-UV/MS.

    • Pass Criteria: >95% parent recovery.[2]

    • Failure Mode: Detection of ketone derivative (R-C(=O)-R') indicates methylene instability.

Part 5: Application Scientist’s Decision Matrix

Use this logic flow to select the correct linker for your campaign.

DecisionMatrix Start Start: Linker Selection Solubility Is Aqueous Solubility Limiting? Start->Solubility Ether Select ETHER Linker Solubility->Ether Yes (Need H-bond acceptor) Methylene Select METHYLENE Linker Solubility->Methylene No (Can handle lipophilicity) MetabCheck Check Metabolic Stability (Microsomes) Ether->MetabCheck Deuteration Strategy: Deuterate Alpha-Carbons (Slows HAT) MetabCheck->Deuteration High Clearance (O-dealkylation) OxidationCheck Check Chemical Stability (Radical Stress) Methylene->OxidationCheck Subst Strategy: Add Steric Bulk (Ortho-substitution) OxidationCheck->Subst Unstable (Ketone formation)

Figure 2: Decision matrix for linker optimization.

Synthesis of Findings
  • Select Ether (–O–) if: You need to lower logP, improve solubility, or if the active site requires a hydrogen bond acceptor. Mitigation: If metabolic clearance is high, consider deuterating the

    
    -carbons or adding steric bulk to block CYP access.
    
  • Select Methylene (–CH₂–) if: You need to maintain scaffold integrity (avoid fragmentation) or improve membrane permeability. Mitigation: If chemical oxidation is an issue, ensure electron-rich substituents are not adjacent to the bridge, or introduce steric hindrance.

References

  • Fozard, J. R., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents. MDPI. Link

  • Zambon, A., et al. (2020). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. Link

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Testa, B., et al. (2012). Metabolic Hydrolysis and Prodrug Design. Wiley-VCH.

Sources

Comparative

Comprehensive Guide to Structural Confirmation of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine: Elemental Analysis vs. Orthogonal Techniques

Executive Summary 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS: 2021244-96-0) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and biologically active agrochemicals.[1] Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS: 2021244-96-0) is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors and biologically active agrochemicals.[1] Its structural integrity—specifically the presence of the methylene bridge between the pyrazine and pyrazole rings—is often the failure point in scale-up synthesis, leading to the formation of the des-methyl impurity (2-(4-bromo-1H-pyrazol-1-yl)pyrazine).

This guide provides a definitive protocol for confirming the identity and bulk purity of this compound. We objectively compare Elemental Analysis (EA) —the historical "gold standard" for bulk purity—against modern orthogonal alternatives like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) . While HRMS confirms molecular formula, only EA provides the mass-balance assurance required for regulatory compliance in early-phase drug development.

Theoretical Reference Data (The "Gold Standard")

Before experimental validation, the theoretical elemental composition of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (


) must be established. This serves as the benchmark for all experimental comparisons.

Molecular Formula:


Molecular Weight:  239.07  g/mol [1]
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C812.01196.0940.19%
Hydrogen H71.0087.062.95%
Nitrogen N414.00756.0323.44%
Bromine Br179.90479.9033.42%
Total ---239.07100.00%

Critical Note: For a sample to be deemed "Analytically Pure," experimental values must fall within


  of the theoretical values shown above. Deviations >0.4% typically indicate retained solvent (e.g., dichloromethane, water) or inorganic salts.

Comparative Analysis: EA vs. HRMS vs. NMR

In the context of confirming 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine, researchers often debate whether modern spectroscopic methods can replace traditional combustion analysis. The following comparison highlights the specific "performance" of each analytical method regarding this molecule.

Table 2: Method Performance Comparison Matrix
FeatureElemental Analysis (CHN) HRMS (ESI-TOF) 1H NMR (500 MHz)
Primary Output % Composition by WeightExact Mass (

)
Proton Connectivity
Confirmation Scope Bulk Purity (Entire Sample)Molecular Identity (Single Molecule)Structural Identity (Major Component)
Sensitivity to Solvents High (Detects trapped

/solvents)
Low (Solvents are "invisible")High (If peaks don't overlap)
Blind Spot Cannot distinguish isomersCannot distinguish isomersCannot detect inorganic salts
Throughput Low (Requires combustion)High (Flow injection)Medium
Verdict for this Compound Essential. Proves the sample is not just a salt or solvate.Supporting. Confirms the Br isotope pattern (

).
Supporting. Confirms the

linker exists.
Why EA is Critical for this Specific Molecule

The methylene linker (


) in 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is susceptible to oxidation or exclusion during synthesis (yielding the direct-bond analog).
  • HRMS will show a mass difference of 14 Da (

    
    ), which is easy to detect.
    
  • EA is superior for detecting inorganic carryover . If the synthesis involves a metal catalyst (e.g., Cu or Pd cross-coupling) or salt formation (HBr salts), HRMS and NMR may miss the non-protonated inorganic weight. EA will show depressed %C and %N values, instantly flagging the impurity.

Experimental Protocols

Protocol A: Elemental Analysis (Combustion)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Sample Prep:

    • Drying: The pyrazine ring is hygroscopic. Dry 10 mg of the sample in a vacuum oven at 40°C for 4 hours over

      
       to remove surface moisture.
      
    • Weighing: Accurately weigh 2.0–3.0 mg into a tin capsule using a microbalance (readability 0.001 mg).

    • Combustion: Oxidize at 950°C in the presence of oxygen.

    • Detection: Thermal Conductivity Detector (TCD) for

      
      , 
      
      
      
      , and
      
      
      .
  • Validation: Run a Sulfanilamide standard before the sample. Acceptance range for standard is

    
    .
    
Protocol B: Orthogonal Confirmation (NMR & HRMS)

To definitively prove the structure (specifically the methyl linker), perform 1H NMR.

  • Solvent:

    
     (prevents exchange of labile protons, though none are present here, it dissolves pyrazines well).
    
  • Key Signal: Look for a singlet at

    
     5.4–5.6 ppm  integrating to 2H. This corresponds to the 
    
    
    
    linker.
    • Absence of this peak implies the des-methyl impurity.

Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for confirming the product, ensuring that the "methyl" variant is correctly identified and distinguished from common impurities.

ConfirmationWorkflow Start Crude Product 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine HRMS Step 1: HRMS (ESI+) Start->HRMS MassCheck Mass [M+H]+ = 238.97 / 240.97? (1:1 Br Pattern) HRMS->MassCheck NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes Fail_Mass Fail: Incorrect Formula (Check for Des-methyl) MassCheck->Fail_Mass No LinkerCheck Singlet @ 5.5 ppm (2H)? NMR->LinkerCheck EA Step 3: Elemental Analysis (CHN) LinkerCheck->EA Yes Fail_Linker Fail: Missing Linker (Regioisomer or Des-methyl) LinkerCheck->Fail_Linker No PurityCheck Values within +/- 0.4%? EA->PurityCheck Success CONFIRMED Pure Product PurityCheck->Success Yes Fail_Purity Fail: Impure Bulk (Salt/Solvent/Inorganic) PurityCheck->Fail_Purity No

Figure 1: Analytical Decision Tree. This workflow prioritizes molecular formula confirmation (HRMS) and structural connectivity (NMR) before validating bulk purity via Elemental Analysis.

Synthesis & Impurity Context

Understanding why we analyze for this specific structure requires understanding its synthesis. The compound is typically synthesized via the nucleophilic substitution of 2-(chloromethyl)pyrazine with 4-bromo-1H-pyrazole .

SynthesisPath Reactant1 2-(Chloromethyl)pyrazine Reaction Base (K2CO3), DMF SN2 Reaction Reactant1->Reaction Reactant2 4-Bromo-1H-pyrazole Reactant2->Reaction Product Target: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine Reaction->Product Major (N1-alkylation) Impurity Impurity: N2-Isomer (Regioisomer) Reaction->Impurity Minor (N2-alkylation)

Figure 2: Synthesis Pathway showing the origin of potential regioisomers. Elemental analysis cannot distinguish the Target from the N2-Isomer (same formula), necessitating the use of NMR in conjunction with EA.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 58368869, 2-(4-bromo-1H-pyrazol-1-yl)pyrazine. (Note: Reference for structural analog comparison). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS No. 2021244-96-0).

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS No. 2021244-96-0). The procedures outlined below are grounded in established safety principles for managing halogenated heterocyclic compounds in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Chemical Profile and Hazard Assessment

2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is a brominated, nitrogen-containing heterocyclic compound. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not widely available, data from vendors and structurally analogous compounds allow for a reliable hazard assessment.[1]

The primary hazards associated with this compound are skin and eye irritation.[2] Its molecular structure, containing a brominated pyrazole ring, places it in the category of halogenated organic compounds, which requires specific disposal pathways.[3][4]

Table 1: Hazard Profile and Safety Synopsis

Parameter Description Source(s)
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation. [2]
Inferred Hazards H335: May cause respiratory irritation.H302: Harmful if swallowed. [1][5]
Primary Disposal Class Halogenated Organic Waste [3][4][6]

| Required PPE | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. |[5] |

Core Principles of Disposal: Segregation is Key

The fundamental principle for disposing of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is strict segregation . Due to the presence of bromine, this compound must not be mixed with non-halogenated chemical waste.[3][4]

Causality: Halogenated waste streams are destined for high-temperature incineration at specialized facilities.[7][8] This process is necessary to ensure the complete destruction of the carbon-halogen bonds, preventing the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[8] Mixing with non-halogenated waste complicates and increases the cost of disposal, as the entire volume must then be treated as halogenated.[3]

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste, from the point of generation at the lab bench to its final container, ready for collection by environmental health and safety (EHS) professionals.

Step 1: Waste Collection at the Point of Generation
  • Designate a Waste Beaker: During an experiment, collect all liquid residues containing the title compound in a dedicated beaker within a fume hood. This minimizes the number of times the main waste container is opened.[4]

  • Label Appropriately: The beaker should be clearly labeled (e.g., "Waste 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine in Dichloromethane").

Step 2: Transfer to Primary Waste Container
  • Select the Correct Container: Use a chemically compatible, sealable container provided by your institution's EHS department, specifically designated for "Halogenated Organic Liquid Waste." [6] The container must be in good condition with a threaded, leak-proof cap.

  • Transfer Waste: At the end of your work session, carefully transfer the contents of your waste beaker into the primary halogenated waste container inside a fume hood.

  • Secure the Container: Tightly close the container lid immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[6]

Step 3: Managing Contaminated Solids and Labware
  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, silica gel, filter paper) must be collected in a separate, clearly labeled, and sealed container or heavy-duty bag for "Solid Halogenated Organic Waste." [9]

  • Reusable Glassware: To decontaminate glassware, perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol). The first rinse should be collected and disposed of as halogenated organic liquid waste .[10] Subsequent rinses can typically be managed in the same waste stream.

  • Empty Reagent Bottles: The original container of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is not considered "RCRA empty" until it has been properly decontaminated.[10] Triple rinse the empty bottle with a suitable solvent, collecting all rinsate as halogenated liquid waste. After rinsing, deface the label and dispose of the bottle in the appropriate glass recycling or waste bin as per institutional policy.[11]

The following diagram illustrates the decision-making workflow for proper waste stream segregation.

G cluster_0 Waste Generation Point Start Waste Generated (Residues, Spills, Contaminated Items) IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSolid Is the waste primarily solid? IsLiquid->IsSolid HalogenatedLiquid Collect in 'Halogenated Organic Liquid Waste' Container IsLiquid->HalogenatedLiquid Yes HalogenatedSolid Collect in 'Halogenated Organic Solid Waste' Container IsSolid->HalogenatedSolid Yes LabelLiquid Ensure container is closed, labeled, and stored in secondary containment. HalogenatedLiquid->LabelLiquid LabelSolid Ensure container/bag is sealed, labeled, and stored for pickup. HalogenatedSolid->LabelSolid

Disposal workflow for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine.

Emergency Procedures: Spills and Exposure

Immediate and correct response to spills or exposure is vital.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or activated carbon.[1]

    • Carefully collect the absorbed material and contaminated cleaning supplies into a sealed container labeled as "Solid Halogenated Organic Waste" for disposal.[5]

    • Decontaminate the surface with a suitable solvent and washcloth, disposing of the cloth as solid hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's EHS emergency line immediately.[6]

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Regulatory Context

In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Chemical wastes are classified as hazardous if they are specifically "listed" (e.g., the F-list for non-specific sources) or if they exhibit hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[13]

While 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine is not a listed waste, it must be managed as a hazardous waste. This is a standard and prudent practice in chemical laboratories to ensure safety and environmental protection. All disposal activities must comply with federal, state, and local regulations, which may be more stringent than federal rules.[5][14] Always follow the specific waste management guidelines provided by your institution's EHS department.

References

  • What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response. Retrieved from [Link]

  • Safety Data Sheet for 5-Bromo-1-(pyridin-4-ylmethyl)pyrazin-2(1H)-one. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

  • RCRA Empty Regulations for P-Listed Wastes. (2011). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). U.S. Government Publishing Office. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury. Retrieved from [Link]

  • Hazardous Waste Variations by State Matrix. (2023). Retail Industry Leaders Association. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. Retrieved from [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters... (2023). PubMed. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Standard Operating Procedure for Halogenated Organic Liquids. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Identification and Listing of Hazardous Waste; Proposed Rule. (2022). Federal Register. Retrieved from [Link]

  • Liquid waste disposal guidelines. (n.d.). AgroParisTech. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine

[1][2][3][4] CAS Number: 2021244-96-0 Chemical Formula: C₈H₇BrN₄ Molecular Weight: 239.07 g/mol [1][2][3][4][5] Executive Safety Summary To: Research & Development Personnel From: Senior Application Scientist This guide...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

CAS Number: 2021244-96-0 Chemical Formula: C₈H₇BrN₄ Molecular Weight: 239.07 g/mol [1][2][3][4][5]

Executive Safety Summary

To: Research & Development Personnel From: Senior Application Scientist

This guide defines the operational safety envelope for 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine . While specific toxicological data for this exact CAS is limited, its structural moieties—a brominated pyrazole linked to a pyrazine core—dictate a strict "Irritant/Harmful" handling protocol.[1][2][3][4][5]

Critical Logistical Alert: Suppliers (e.g., BLDpharm) indicate cold-chain transportation requirements.[1][2][3][4][5][6] This implies thermal instability or hygroscopicity.[1][2][3][4][5] Upon receipt, immediate transfer to controlled cold storage (2–8°C) is mandatory to preserve reagent integrity.[1][2][3][4][5]

Risk Assessment & Hazard Identification

Scientific Rationale: In the absence of compound-specific LC50/LD50 data, we apply the "Fragment-Based Toxicity" principle, aggregating hazards from the constituent heterocycles.[1][2][3]

Hazard Class (GHS)SignalHazard Statement (Inferred)Mechanistic Basis
Acute Toxicity (Oral) WarningH302: Harmful if swallowed.[1][2][3][4][5]Pyrazine derivatives often exhibit moderate oral toxicity due to metabolic activation.[1][2][3][4][5]
Skin/Eye Irritation WarningH315/H319: Causes skin/eye irritation.[1][2][3][4][5]The bromopyrazole moiety is a known alkylating-like irritant to mucous membranes.[1][2][3][4][5]
STOT - SE WarningH335: May cause respiratory irritation.[1][2][3][4][5]Fine particulates from pyrazole solids are potent respiratory sensitizers.[1][2][3][4][5]
Reactivity CautionMoisture Sensitive (Potential).[1][2][3][4][5]The methylene bridge between electron-deficient rings can be susceptible to oxidation or hydrolysis.[1][2][3][4][5]

Personal Protective Equipment (PPE) Matrix

Trustworthiness Protocol: PPE selection is based on permeation resistance to halogenated nitrogen heterocycles.[1][5]

A. Barrier Selection Guide[1][2][3][4][5]
Protection LayerRecommendationTechnical Justification
Primary Glove Nitrile (0.11 mm / 4 mil) Sufficient for incidental contact with solid.[1][2][3][4][5] Breakthrough: >480 min (Solid).[1][2][3][4][5]
Secondary Glove Nitrile (Double-gloving) MANDATORY when dissolved in penetrating solvents (DCM, DMSO).[1][2][3][4][5]
Respiratory N95 (min) / P100 Required if weighing outside a fume hood (not recommended).[1][2][3][4][5]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the high irritation potential of brominated fines.[1][2][3][4][5]
Body Defense Lab Coat (High-neck) Tyvek sleeves recommended during scale-up (>10g) to prevent wrist exposure.[1][2][3][4]
B. Engineering Controls[1][2][3][4][5]
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1][2][3][4][5]

  • Static Control: Use an ionizing bar during weighing; pyrazole powders are prone to static charge buildup, leading to dispersal.[1][2][3][4][5]

Operational Handling Workflow

The following workflow visualizes the "Cold Chain" requirement to prevent degradation before the experiment begins.

SafeHandlingLifecycle cluster_coldchain Critical Control Point: Moisture Avoidance Receipt 1. Receipt (Check Temp Log) Storage 2. Storage (2-8°C, Desiccated) Receipt->Storage Immediate Transfer Equilibration 3. Equilibration (Warm to RT sealed) Storage->Equilibration Prevent Condensation Weighing 4. Weighing (Fume Hood + Ionizer) Equilibration->Weighing Open only when dry Reaction 5. Reaction Setup (Dissolve immediately) Weighing->Reaction Minimize air exposure Waste 6. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Thermal equilibration workflow.[1][2][3][4][5] Opening a cold bottle immediately introduces condensation, hydrolyzing the reagent.[1][3][4][5]

Experimental Protocol: Solubilization & Setup

Expertise Insight: Bromopyrazoles can be stubborn to dissolve.[1][2][3][4][5] Do not sonicate in open vessels due to aerosol risks.[2][3][4][5]

Step 1: Preparation
  • Equilibrate: Remove the vial from the refrigerator (2–8°C) and let it stand at room temperature for 30 minutes before breaking the seal. Why? To prevent atmospheric moisture from condensing on the cold solid.[3][4][5]

  • Static Check: If the powder clings to the glass, use an antistatic gun or wipe the spatula with an antistatic cloth.[1][2][3][4][5]

Step 2: Solubilization
  • Preferred Solvents: DMSO, DMF, Methanol.[1][2][3][4][5]

  • Protocol:

    • Add solvent to the weighed solid (not vice versa) to minimize dust displacement.[1][2][3][4][5]

    • Vortex gently in a capped vial.

    • Alert: If using Dichloromethane (DCM), use double nitrile gloves.[1][2][3][4][5] DCM permeates single nitrile layers in <2 minutes, carrying the brominated compound through to the skin.[1][2][3][4][5]

Step 3: Reaction Monitoring[1][5]
  • TLC Visualization: This compound is UV active (Pyrazine/Pyrazole rings).[1][2][3][4][5]

  • Quenching: Treat reaction mixtures as potentially alkylating.[1][2][3][4][5] Quench with a nucleophile (e.g., water/amine) before disposal if unreacted starting material remains.[1][2][3][4][5]

Emergency Response & Waste Disposal

Spill Management
  • Solid Spill: Do not sweep. Cover with a wet paper towel (solvent-dampened) to trap dust, then wipe up.[1][2][3][4]

  • Solution Spill: Absorb with vermiculite or sand.[1][2][3][4][5] Do not use combustible materials (sawdust).[1][2][3][4][5]

Deactivation & Disposal[1][3][4][5][7]
  • Waste Stream: Halogenated Organic Waste .[1][2][3][4][5]

  • Compatibility: Do not mix with strong oxidizers (e.g., nitric acid) in the waste container; pyrazines can form unstable N-oxides or degrade exothermically.[1][2][3][4][5]

  • Container Labeling: Clearly mark as "Contains Brominated Heterocycles."

References

  • BLDpharm. (2024).[1][2][3][4][5] Product Page: 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrazine (CAS 2021244-96-0).[1][2][3][4][6] Retrieved from

  • PubChem. (n.d.).[1][2][3][4][5] Compound Summary: Pyrazine Derivatives & Hazards. National Library of Medicine.[1][2][3][4][5] Retrieved from

  • Fisher Scientific. (2021).[1][2][3][4][5] Safety Data Sheet: 4-Bromopyrazole. Retrieved from

  • European Food Safety Authority (EFSA). (2017).[1][2][3][4][5][7] Safety and efficacy of pyrazine derivatives. EFSA Journal.[1][2][3][4][5] Retrieved from [1][2]

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